Baquiloprim
Description
Structure
2D Structure
Properties
IUPAC Name |
5-[[8-(dimethylamino)-7-methylquinolin-5-yl]methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-10-7-11(8-12-9-21-17(19)22-16(12)18)13-5-4-6-20-14(13)15(10)23(2)3/h4-7,9H,8H2,1-3H3,(H4,18,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOWJIMWVFWROP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=NC2=C1N(C)C)CC3=CN=C(N=C3N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891424 | |
| Record name | Baquiloprim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102280-35-3 | |
| Record name | Baquiloprim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102280-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baquiloprim [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102280353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baquiloprim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-{[8-(Dimethylamino)-7-methyl-5-quinolinyl]methyl}-2,4-pyrimidinediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAQUILOPRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DE766VIG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A New Generation of Antifolate Antibacterials: A Technical Guide to Propargyl-Linked Antifolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Antifolates, which target the essential folate biosynthetic pathway in bacteria, have long been a cornerstone of antibacterial therapy. However, the efficacy of classic antifolates like trimethoprim has been compromised by widespread resistance. This whitepaper details a promising new class of antifolate antibacterials: the propargyl-linked antifolates (PLAs). These compounds are potent inhibitors of dihydrofolate reductase (DHFR), the key enzyme in the folate pathway, and have been specifically designed to overcome existing resistance mechanisms. This document provides an in-depth overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols for the characterization of these novel therapeutic agents.
Mechanism of Action: Targeting Dihydrofolate Reductase
The folate biosynthetic pathway is crucial for the production of essential cellular components, including nucleotides and certain amino acids. Dihydrofolate reductase (DHFR) catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital one-carbon carrier in these biosynthetic processes.[1][2][3] By inhibiting DHFR, antifolates deplete the THF pool, leading to a "thymineless death" in bacteria.[4]
Propargyl-linked antifolates are designed as potent and selective inhibitors of bacterial DHFR.[1][5] Their structure includes a diaminopyrimidine ring, which anchors the molecule in the active site of DHFR, connected via a propargyl linker to a biaryl system that extends into a hydrophobic pocket of the enzyme.[1][6] This design allows for potent inhibition of both wild-type and trimethoprim-resistant DHFR enzymes.[5][7] The propargyl linker provides optimal geometry for interactions within the enzyme's active site, contributing to the high affinity and inhibitory activity of these compounds.[1]
Below is a diagram illustrating the bacterial folate biosynthetic pathway and the point of inhibition by propargyl-linked antifolates.
Caption: Inhibition of DHFR by Propargyl-Linked Antifolates.
Quantitative Data
The efficacy of propargyl-linked antifolates has been demonstrated through the determination of their half-maximal inhibitory concentrations (IC50) against DHFR and their minimum inhibitory concentrations (MIC) against a variety of bacterial species.
Table 1: DHFR Inhibition (IC50 Values)
| Compound | Target Organism | DHFR IC50 (µM) | Reference |
| Trimethoprim | Klebsiella pneumoniae | 20.166 | [1] |
| UCP1098 | Klebsiella pneumoniae | 0.438 | [1] |
| UCP1099 | Klebsiella pneumoniae | 1.716 | [1] |
| UCP1101 | Klebsiella pneumoniae | 2.319 | [1] |
| UCP1097 | Klebsiella pneumoniae | 2.376 | [1] |
| Compound 1 | Staphylococcus aureus | 0.042 | [6] |
| Compound 1 | Candida glabrata | 0.089 | [5] |
| Compound 1 | Candida albicans | 0.060 | [5] |
Table 2: Minimum Inhibitory Concentration (MIC) Values
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 37D1-UCP1099 | Staphylococcus aureus | 0.5 | [8] |
| 37D1-UCP1099 | Streptococcus pneumoniae | 1 | [8] |
| 37D1-UCP1099 | Bacillus anthracis | 0.25 | [8] |
| 37D1-UCP1099 | Escherichia coli | >64 | [8] |
| 37D1-UCP1099 | Klebsiella pneumoniae | >64 | [8] |
| 37D1-UCP1099 | Pseudomonas aeruginosa | >64 | [8] |
| UCP1172 | Mycobacterium tuberculosis (MDR strain) | 0.06 | [9] |
| UCP1175 | Mycobacterium tuberculosis (MDR strain) | 0.5 | [9] |
| UCP1172 | Mycobacterium tuberculosis (XDR strain) | 0.25 | [9] |
| UCP1175 | Mycobacterium tuberculosis (XDR strain) | 2 | [9] |
| Compound 1 | Candida glabrata | 0.39 | [5] |
| Compound 1 | Candida albicans | >50 | [5] |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against DHFR. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate (DHF).[1][10][11]
Materials:
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 150 mM KCl, 1 mM EDTA, 100 mM β-mercaptoethanol)
-
Dihydrofolate Reductase (DHFR) enzyme
-
NADPH solution (100 µM in DHFR Assay Buffer)
-
Dihydrofolate (DHF) solution (100 µM in DHFR Assay Buffer)
-
Test compound (propargyl-linked antifolate) at various concentrations
-
96-well clear, flat-bottom microplate
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Prepare Reagents: Warm DHFR Assay Buffer to room temperature. Prepare fresh dilutions of NADPH and DHF solutions.
-
Compound Preparation: Prepare a serial dilution of the test compound in DHFR Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
DHFR Assay Buffer
-
Diluted test compound (or buffer for control)
-
DHFR enzyme solution
-
NADPH solution
-
-
Initiate Reaction: Add the DHF solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a multi-well spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).[1]
-
Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
The workflow for the DHFR inhibition assay is depicted below.
Caption: Workflow for DHFR Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium, in accordance with EUCAST and ISO standards.[12]
Materials:
-
Test bacterium
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Test compound (propargyl-linked antifolate) at various concentrations
-
Sterile 96-well microplates
-
Inoculum of the test bacterium standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the growth medium directly in the wells of a 96-well microplate.
-
Inoculation: Add a standardized inoculum of the test bacterium to each well containing the diluted compound. Include a positive control well (bacteria and medium, no compound) and a negative control well (medium only).
-
Incubation: Incubate the microplate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
The logical relationship for determining the MIC is outlined in the following diagram.
Caption: Logic for MIC Determination.
Conclusion
Propargyl-linked antifolates represent a significant advancement in the fight against antibiotic-resistant bacteria. Their novel design allows for potent inhibition of both susceptible and resistant forms of DHFR, a critical enzyme in bacterial survival. The data presented in this whitepaper demonstrate their efficacy against a range of clinically relevant pathogens. The detailed experimental protocols provided will enable researchers to further investigate and develop this promising new class of antibacterial agents. Continued research and development of propargyl-linked antifolates hold the potential to provide much-needed therapeutic options for infectious diseases.
References
- 1. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Propargyl-Linked Antifolates are Dual Inhibitors of Candida albicans and Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmaceutical Analysis of a Novel Propargyl-linked Antifolate Antibiotic in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propargyl-Linked Antifolates Are Potent Inhibitors of Drug-Sensitive and Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes in enzyme activity and expression of DHFR of Toxoplasma gondii by antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydrofolate reductase-like protein inactivates hemiaminal pharmacophore for self-resistance in safracin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EUCAST: MIC Determination [eucast.org]
In Vitro Activity and Pharmacokinetic Properties of Key Veterinary Drugs in Cattle: A Technical Guide
This technical guide provides an in-depth analysis of the in vitro activity and pharmacokinetic properties of several antimicrobial agents commonly used in cattle. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual workflows to support further research and development in veterinary medicine.
In Vitro Antimicrobial Activity
The in vitro activity of an antimicrobial agent is a critical indicator of its potential therapeutic efficacy. This is predominantly determined by antimicrobial susceptibility testing (AST), which establishes the minimum inhibitory concentration (MIC) of a drug required to inhibit the visible growth of a specific bacterium.[1]
Key Pathogens in Cattle
Bovine respiratory disease (BRD) and mastitis are two of the most significant diseases affecting cattle, caused by a range of bacterial pathogens.[2][3] Key bacterial species include:
-
Mycoplasma bovis [4]
-
Escherichia coli (often associated with mastitis)[5]
-
Staphylococcus aureus (a common cause of mastitis)
-
Streptococcus spp.
In Vitro Susceptibility Data
The following tables summarize the MIC distributions for several key antibiotics against major bovine pathogens. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 1: In Vitro Activity of Tulathromycin against Bovine Respiratory Pathogens
| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mannheimia haemolytica | 2.0 | 4.0 |
| Pasteurella multocida | 0.5 | 1.0 |
| Histophilus somni | 1.0 | 2.0 |
| Mycoplasma bovis | 0.5 | 2.0 |
Note: Data compiled from multiple sources indicating high efficacy of tulathromycin against common BRD pathogens.[6][7]
Table 2: In Vitro Activity of Florfenicol against Bovine Respiratory Pathogens
| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mannheimia haemolytica | ≤2.0 | ≤2.0 |
| Pasteurella multocida | ≤2.0 | ≤2.0 |
| Histophilus somni | ≤0.5 | ≤0.5 |
| Streptococcus suis | ≤2.0 | ≤2.0 |
Note: Florfenicol demonstrates high in vitro activity against a range of respiratory pathogens.[8]
Table 3: In Vitro Activity of Ceftiofur against Various Bovine Pathogens
| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pasteurella multocida | ≤0.03 | 0.125 |
| Mannheimia haemolytica | ≤0.03 | ≤0.03 |
| Staphylococcus aureus | 1.0 | 0.25 |
| Streptococcus agalactiae | ≤0.12 | 0.125 |
Note: Ceftiofur and its active metabolite, desfuroylceftiofur, are potent against a broad spectrum of bacteria.[9][10]
Table 4: In Vitro Activity of Enrofloxacin against Bovine Mycoplasma Species
| Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mycoplasma bovis | >8.0 | 16.0 |
| Mycoplasma bovirhinis | >8.0 | >16.0 |
Note: Studies have shown high MIC values for enrofloxacin against some Mycoplasma isolates, indicating potential resistance.[11][12]
Pharmacokinetic Properties in Cattle
Pharmacokinetics (PK) describes the movement of drugs within the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[13][14] Understanding these parameters is crucial for establishing effective dosing regimens.[15] Key PK parameters include:
-
Cₘₐₓ: Maximum plasma concentration.
-
Tₘₐₓ: Time to reach maximum plasma concentration.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t₁/₂: Elimination half-life, the time required for the drug concentration to decrease by half.
Pharmacokinetic Data for Selected Drugs in Cattle
The following tables present key pharmacokinetic parameters for several antibiotics administered to cattle.
Table 5: Pharmacokinetic Parameters of Tulathromycin in Cattle (2.5 mg/kg, Subcutaneous)
| Parameter | Value | Unit |
| Cₘₐₓ | ~0.5 | µg/mL |
| Tₘₐₓ | ~0.5 | hours |
| AUC₀₋₂₄ | ~16.7 | µg·h/mL |
| t₁/₂ | ~66 | hours |
Note: Tulathromycin is characterized by rapid absorption and a long elimination half-life, allowing for extended therapeutic concentrations from a single dose.[7][16]
Table 6: Pharmacokinetic Parameters of Florfenicol in Cattle
| Route | Dose (mg/kg) | Cₘₐₓ (µg/mL) | Tₘₐₓ (hours) | t₁/₂ (hours) |
| Intravenous | 20 | - | - | ~3.2 |
| Intramuscular | 20 | ~3.0-5.0 | ~3.3 | ~18.3 |
| Subcutaneous | 40 | ~5.0 | ~6.0 | ~23.5 |
Note: The pharmacokinetic profile of florfenicol varies significantly with the route of administration.[17][18][19]
Table 7: Pharmacokinetic Parameters of Ceftiofur in Calves (1 mg/kg, Intramuscular)
| Parameter | Value | Unit |
| Cₘₐₓ | 4.34 | µg/mL |
| Tₘₐₓ | 2.4 | hours |
| AUC₀₋₂₄ | 42 | µg·h/mL |
| t₁/₂ | 10 | hours |
Note: Ceftiofur is rapidly absorbed after intramuscular administration and is quickly metabolized to its active form, desfuroylceftiofur.[20][21][22]
Experimental Protocols
Standardized methodologies are essential for generating accurate and reproducible data. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for veterinary antimicrobial susceptibility testing.[23]
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a common quantitative technique.[1][24]
-
Bacterial Isolate Preparation:
-
Streak the bacterial pathogen from a clinical sample (e.g., lung tissue, milk) onto an appropriate agar medium.
-
Incubate overnight at 35-37°C.
-
Select 4-5 well-isolated colonies of the same morphological type.[25]
-
Transfer colonies to a tube of sterile saline or broth to create a suspension.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard.
-
-
Antimicrobial Dilution:
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
-
MIC Determination:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[1]
-
Protocol 2: Pharmacokinetic Study in Cattle
This protocol describes a typical workflow for determining the pharmacokinetic profile of a drug following parenteral administration in cattle.[26]
-
Animal Selection and Acclimation:
-
Select healthy cattle of a specific breed, age, and weight range.
-
Acclimate the animals to the study environment for a designated period before the trial.
-
Ensure animals are fed an antibiotic-free ration.[7]
-
-
Drug Administration and Sampling:
-
Administer the drug via the desired route (e.g., intravenous, intramuscular, subcutaneous) at a precise dosage.
-
Collect blood samples into appropriate tubes (e.g., heparinized) at predetermined time points. A typical schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-administration.
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -20°C or lower until analysis.
-
Quantify the drug concentration in plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Pharmacokinetic Analysis:
References
- 1. Antimicrobial Susceptibility Testing | Washington Animal Disease Diagnostic Laboratory | Washington State University [waddl.vetmed.wsu.edu]
- 2. Antimicrobial Resistance in Bovine Respiratory Disease Pathogens: A Systematic Review and Analysis of the Published Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Immunology of Bovine Respiratory Disease: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 5. medycynawet.edu.pl [medycynawet.edu.pl]
- 6. Pharmacokinetic/Pharmacodynamic Modeling of Tulathromycin against Pasteurella multocida in a Porcine Tissue Cage Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avmj.journals.ekb.eg [avmj.journals.ekb.eg]
- 8. In vitro activities of florfenicol against bovine and porcine respiratory tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of ceftiofur and its primary metabolite, desfuroylceftiofur, against organisms of veterinary importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. The pathogen Mycoplasma dispar Shows High Minimum Inhibitory Concentrations for Antimicrobials Commonly Used for Bovine Respiratory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Veterinary Pharmacology | Comparative Biosciences, inc [compbio.com]
- 15. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics of florfenicol in cerebrospinal fluid and plasma of calves - PMC [pmc.ncbi.nlm.nih.gov]
- 18. avzvet.ru [avzvet.ru]
- 19. avmajournals.avma.org [avmajournals.avma.org]
- 20. ema.europa.eu [ema.europa.eu]
- 21. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]
- 22. jvmr.journals.ekb.eg [jvmr.journals.ekb.eg]
- 23. journals.asm.org [journals.asm.org]
- 24. Culture and Sensitivity | College of Veterinary Medicine at MSU [cvm.msu.edu]
- 25. m.youtube.com [m.youtube.com]
- 26. madbarn.com [madbarn.com]
- 27. The Pharmacokinetics of Subcutaneous Eprinomectin in Plasma and Milk in Dry Dairy Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Pharmacokinetic/Pharmacodynamic Modeling of Tulathromycin against Pasteurella multocida in a Porcine Tissue Cage Model [frontiersin.org]
In-Depth Technical Guide: A Novel 5-Substituted 2,4-Dianilinopyrimidine as a Potent Focal Adhesion Kinase (FAK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a novel 5-substituted 2,4-dianilinopyrimidine, designated as compound 8a , a potent and selective inhibitor of Focal Adhesion Kinase (FAK). This document details its synthesis, mechanism of action, biological activity, and the experimental protocols used for its characterization.
Introduction
Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical mediator of signal transduction downstream of integrins and growth factor receptors. Its overexpression and activation are implicated in various aspects of cancer progression, including cell proliferation, survival, migration, and invasion. Consequently, FAK has emerged as a promising therapeutic target for the development of novel anticancer agents. The 2,4-diaminopyrimidine scaffold has been identified as a key pharmacophore for potent FAK inhibition, primarily by interacting with the hinge region of the ATP-binding site.
Compound 8a is a novel 2,4-dianilinopyrimidine derivative designed as a FAK inhibitor. This guide summarizes the available preclinical data for this compound.
Chemical Structure and Synthesis
Compound 8a is chemically described as a 2,4-dianilinopyrimidine derivative containing a 4-(morpholinomethyl)phenyl and an N-substituted benzamide moiety.
Synthesis of Compound 8a:
The synthesis of compound 8a is achieved through a multi-step process, as described in the literature. The general synthetic scheme is outlined below.
Bedinvetmab: A Targeted Monoclonal Antibody Therapy for Canine Osteoarthritis Pain
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Bedinvetmab is a novel monoclonal antibody developed specifically for veterinary use to control pain associated with osteoarthritis in dogs. This therapeutic protein represents a significant advancement in veterinary medicine, offering a targeted approach to pain management with a distinct mechanism of action compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This whitepaper provides an in-depth technical overview of bedinvetmab, including its mechanism of action, a summary of pivotal clinical trial data, and detailed experimental protocols for key studies.
Introduction
Osteoarthritis (OA) is a common degenerative joint disease in dogs, leading to chronic pain and reduced quality of life. Traditional pharmacological interventions, such as NSAIDs, are often associated with gastrointestinal and renal adverse effects, particularly with long-term use. Bedinvetmab (marketed as Librela™) is a caninized monoclonal antibody that offers a novel therapeutic strategy by specifically targeting Nerve Growth Factor (NGF), a key mediator of pain in OA.[1]
Mechanism of Action
Bedinvetmab is a recombinant canine IgG monoclonal antibody. Its primary mechanism of action is the specific binding to and neutralization of Nerve Growth Factor (NGF).[2] NGF is a neurotrophin that is upregulated in inflamed tissues, including osteoarthritic joints. By binding to its receptors, tropomyosin receptor kinase A (TrkA) and the p75 neurotrophin receptor (p75NTR), on sensory neurons, NGF sensitizes these neurons and promotes the transmission of pain signals.[2]
Bedinvetmab binds to NGF with high affinity, preventing it from interacting with its receptors. This inhibition of the NGF signaling pathway reduces the sensitization of peripheral and central pain pathways, thereby alleviating the pain associated with osteoarthritis.[2]
Signaling Pathway of NGF in Canine Osteoarthritis and Bedinvetmab's Intervention
References
An In-depth Technical Guide on Injectable Preparations of Sulphadimidine and its Combination with Trimethoprim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulphadimidine, also known as sulfamethazine, is a synthetic sulfonamide antibiotic that has been extensively used in veterinary medicine for its broad-spectrum antibacterial and antiprotozoal activity.[1][2][3] It is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as certain protozoa like Coccidia.[4][5][6] Injectable formulations of sulphadimidine are commonly employed for the treatment of systemic infections in livestock, offering rapid onset of action and effective distribution throughout the body.[2][6]
This technical guide provides a comprehensive overview of injectable sulphadimidine preparations, with a particular focus on its synergistic combination with trimethoprim. It covers the formulation, mechanism of action, pharmacokinetics, clinical applications, and analytical methodologies relevant to researchers and professionals in drug development.
Formulation of Injectable Sulphadimidine
Injectable sulphadimidine is typically formulated as its sodium salt, which has greater water solubility.[7] The most common concentration available for veterinary use is a 33.3% w/v solution, equivalent to 333 mg of sulphadimidine sodium per milliliter.[1][4][7][8][9]
Table 1: Typical Composition of Sulphadimidine Sodium Injectable Solution (33.3%)
| Component | Concentration/Function | Reference(s) |
| Sulphadimidine Sodium | 333 mg/mL | [4][7][9] |
| Benzyl Alcohol | 1% v/v (as preservative) | [7] |
| Sodium Formaldehyde Sulphoxylate | Antioxidant | [10] |
| Disodium Edetate | Chelating agent | [10] |
| Sodium Hydroxide | pH adjuster | [10] |
| Water for Injection | Vehicle | [7][10] |
In some formulations, propylene glycol may be used as a solvent.[11] It is important to note that in cold weather, the solution may deposit fine crystals which can be redissolved by gentle warming.[7]
Combination with Trimethoprim
The efficacy of sulphadimidine is significantly enhanced when combined with trimethoprim, a diaminopyrimidine antibacterial agent.[12][13] This combination results in a synergistic and often bactericidal effect, whereas sulphadimidine alone is primarily bacteriostatic.[12][13] The typical ratio of sulphadimidine to trimethoprim in these combination products is 5:1.[12]
The combination is effective against a broad range of bacteria, including E. coli, Haemophilus, Pasteurella, Salmonella, Staphylococcus, and Streptococcus spp.[12][14]
Mechanism of Action
Sulphadimidine exerts its antibacterial effect by interfering with the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[5][6][10][15][][17] Bacteria synthesize their own folic acid from para-aminobenzoic acid (PABA).[5][] Due to its structural similarity to PABA, sulphadimidine acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, thus blocking the conversion of PABA to dihydrofolic acid.[10][17]
Trimethoprim acts on the same metabolic pathway but at a later step. It inhibits the enzyme dihydrofolate reductase, which is responsible for the conversion of dihydrofolic acid to tetrahydrofolic acid, the active form of folic acid.[14] The sequential blockade of two steps in the same essential metabolic pathway by sulphadimidine and trimethoprim leads to a synergistic antibacterial action.[13]
Caption: Folic acid synthesis pathway and sites of inhibition by sulphadimidine and trimethoprim.
Pharmacokinetics
The pharmacokinetic profile of injectable sulphadimidine has been studied in several animal species. The drug is generally well-absorbed after intramuscular or subcutaneous administration and distributes widely in the body.[14]
Table 2: Pharmacokinetic Parameters of Injectable Sulphadimidine in Various Animal Species
| Species | Dose (mg/kg) | Route | T½β (h) | Vd (L/kg) | ClB (mL/kg/h) | Cmax (µg/mL) | Reference(s) |
| Cattle Calves | 100 | IM | 9.54 ± 0.12 | 0.56 ± 0.01 | 40.98 ± 0.38 | - | [18] |
| Lactating Buffaloes | 200 | IV | 12.36 ± 0.57 | 1.23 ± 0.07 | - | 314.0 ± 13.0 (at 15 min) | [19] |
| Dogs (Normal) | 100 | IV | 16.2 ± 5.7 | 0.628 ± 0.251 | 22.4 ± 4.8 | - | [20] |
| Dogs (Febrile) | 100 | IV | 16.7 ± 4.7 | 0.495 ± 0.144 | 20.2 ± 3.6 | - | [20] |
| WAD Goats (3 months) | 100 | IM | 3.79 ± 0.29 | 4.55 ± 0.46 | 770 ± 90 | 88.52 ± 6.07 | [21] |
| WAD Goats (2 years) | 100 | IM | 4.90 ± 0.69 | 13.03 ± 1.58 | 1910 ± 260 | 103.59 ± 7.56 | [21] |
T½β: Elimination half-life; Vd: Apparent volume of distribution; ClB: Total body clearance; Cmax: Maximum plasma concentration; IM: Intramuscular; IV: Intravenous; WAD: West African Dwarf.
Clinical Applications
Injectable sulphadimidine, alone or in combination with trimethoprim, is indicated for the treatment of a wide range of bacterial and protozoal infections in livestock.[1][2][4][7][8][9][22]
Common indications include:
-
Respiratory tract infections: Such as pneumonia and shipping fever.[6][7][8]
-
Gastrointestinal infections: Including enteritis, scours, and salmonellosis.[1][6][7][8]
-
Urogenital tract infections: Such as metritis and cystitis.[1][8][14]
-
Other bacterial infections: Including foot rot, mastitis, and wound infections.[2][7][8][23]
Table 3: Dosage and Administration of Injectable Sulphadimidine (33.3% Solution)
| Species | Dosage | Route | Reference(s) |
| Cattle, Goats, Sheep, Swine | Initial dose: 3-6 mL/10 kg body weight | SC, IM, slow IV | [4][7][8][9] |
| Maintenance dose: 3 mL/10 kg body weight for 2-5 days | |||
| Cattle, Horses, Pigs (in combination with Trimethoprim) | 1 mL/32 kg body weight daily | IM | [23] |
Table 4: Withdrawal Periods for Sulphadimidine
| Species | Product | Meat | Milk | Reference(s) |
| Cattle, Sheep, Goats, Poultry | Sulphadimidine Injection | 18 days | 6.5 days (Cattle) | [7] |
| Pigs | Sulphadimidine Injection | 42 days | - | [7] |
| Cattle, Calves, Sheep, Goats, Pigs | Sulphadimidine Injection | 10 days | 4 days (for milk-producing animals) | [4][9][22] |
| Cattle, Horses, Pigs (in combination with Trimethoprim) | Sulphadimidine + Trimethoprim Injection | 28 days | 7 days | [23] |
Adverse Effects and Contraindications
While generally safe at therapeutic doses, sulphadimidine can cause adverse effects.[10]
-
Hypersensitivity reactions: Allergic reactions such as skin rash and fever can occur.[1][4][8][25]
-
Crystalluria: The precipitation of drug crystals in the urine can lead to kidney damage. Ensuring adequate water intake during treatment can mitigate this risk.[1][10][25]
-
Blood dyscrasias: Prolonged administration may lead to conditions like agranulocytosis and hemolytic anemia.[1][10][25]
-
Local tissue reactions: Swelling and irritation may occur at the injection site.[6][10]
Contraindications:
Experimental Protocols
Pharmacokinetic Study of Intramuscular Sulphadimidine in Cattle Calves
This protocol is based on the methodology described by Gangwar et al. (2020).[18]
-
Animal Selection and Acclimatization: Select healthy male cattle calves and acclimatize them for at least one month under standard husbandry conditions.
-
Drug Administration: Administer a single intramuscular injection of sulphadimidine at a dose of 100 mg/kg body weight into the rump region.
-
Blood Sampling: Collect blood samples from the jugular vein into heparinized tubes at the following time points: 0, 0.04, 0.08, 0.17, 0.25, 0.50, 0.75, 1, 2, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-administration.
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 20 minutes to separate the plasma. Store the plasma samples at -20°C until analysis.
-
Drug Analysis: Quantify the concentration of sulphadimidine in the plasma samples using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Analyze the plasma concentration-time data using appropriate pharmacokinetic software to determine parameters such as elimination half-life, volume of distribution, and clearance.
Caption: Workflow for a pharmacokinetic study of injectable sulphadimidine.
Stability Indicating HPLC Method Validation
This protocol outlines the validation of an HPLC method for the simultaneous determination of trimethoprim, sulphadimidine sodium, and tylosin tartrate in an injectable solution, based on the work of Al-Janabi et al. (2015).[26]
-
Chromatographic Conditions:
-
HPLC System: Dionex-Ultimate 3000 or equivalent.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Optimized mixture of solvents (e.g., acetonitrile and water).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 287 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation: Prepare a standard solution containing known concentrations of the active pharmaceutical ingredients (APIs) in a suitable diluent.
-
Sample Solution Preparation: Dilute the commercial injectable solution with the diluent to a known concentration. Filter the solution through a 0.45 µm membrane filter before analysis.
-
Validation Parameters:
-
Specificity: Analyze blank, placebo, and API-spiked samples to ensure no interference at the retention times of the APIs.
-
Linearity: Analyze a series of solutions with increasing concentrations of the APIs to establish the linear range of the method.
-
Precision (Repeatability and Intermediate Precision): Perform multiple analyses of the same sample on the same day (intra-day) and on different days by different analysts (inter-day) to assess the precision.
-
Accuracy: Determine the recovery of the APIs from spiked placebo samples at different concentration levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the APIs that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, mobile phase composition) to assess the method's reliability under varied conditions.
-
Analytical Methods
Several analytical methods are available for the determination of sulphadimidine in pharmaceutical formulations and biological matrices.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the quantification of sulphadimidine due to its high specificity, sensitivity, and precision.[18][26][27] It can be used for stability studies, quality control of finished products, and residue analysis.[26][27][28]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive immunoassay used for screening sulphadimidine residues in food products of animal origin, such as milk, plasma, and edible tissues.[29]
-
Titrimetric Methods: Official methods in some pharmacopeias include potentiometric and nitrite titrations. However, these methods may lack specificity compared to chromatographic techniques.
References
- 1. advacarepharma.com [advacarepharma.com]
- 2. Sulphadimidine Sodium (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 3. Sulfadimidine - Wikipedia [en.wikipedia.org]
- 4. interchemie.com [interchemie.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. marccure.com [marccure.com]
- 7. intracin.com [intracin.com]
- 8. Sulfadimidine Sodium Injection 33.3%,Antibacterial drugs,Bullvet,Bullvet [bullvet.com]
- 9. Sulfadimidine sodium injectable solution 33.3%-Hebei Yuanzheng Pharmaceutical Co.,Ltd [en.hbyuanzheng.com]
- 10. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 11. CN101011402A - Compound sulfadimidine sodium injection and its preparation method - Google Patents [patents.google.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 14. advacarepharma.com [advacarepharma.com]
- 15. mims.com [mims.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. veterinarypaper.com [veterinarypaper.com]
- 19. Pharmacokinetics and distribution of sulphadimidine in plasma, milk and uterine fluid of female buffaloes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacokinetics of sulphadimidine in normal and febrile dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. gsconlinepress.com [gsconlinepress.com]
- 22. Sulfadimidine sodium injection 33.3% [harmony-pharma.com]
- 23. China Sulfadimidine + Trimethoprim Injectable Suspension 40% + 8% factory and manufacturers | Lihua [lihuapharma.com]
- 24. The effect of intermittent treatment with sulphadimidine on coccidiosis in preruminant calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. medindia.net [medindia.net]
- 26. japsonline.com [japsonline.com]
- 27. scispace.com [scispace.com]
- 28. Stability study of a sulfadimidine-containing medicated premix and its mixture with farm feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
In Vitro Activity of Two-Component Systems: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vitro analysis of two-component signaling (TCS) systems, crucial regulatory pathways in bacteria that are attractive targets for novel antimicrobial drug development. Herein, we detail key experimental protocols, present quantitative data from seminal studies, and visualize the intricate signaling cascades of the well-characterized EnvZ/OmpR and MprAB two-component systems.
Introduction to Two-Component Systems
Two-component systems are the primary means by which bacteria sense and respond to a myriad of environmental stimuli. A typical TCS comprises a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR). Upon sensing a specific signal, the histidine kinase autophosphorylates on a conserved histidine residue. This phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, which in turn modulates the expression of target genes to elicit a cellular response. The in vitro characterization of these systems is fundamental to understanding their mechanism of action and for screening potential inhibitors.
Quantitative Data Presentation
The in vitro analysis of two-component systems generates a wealth of quantitative data. Below are examples of how such data are typically presented, drawn from studies on the EnvZ/OmpR and MprAB systems.
EnvZ/OmpR System: Regulation of Gene Expression
The EnvZ/OmpR system in Escherichia coli regulates the expression of outer membrane porin genes, ompF and ompC, in response to changes in osmolarity. The following table illustrates the in vitro effect of a mutation in EnvZ on the expression of an ompC-lacZ fusion, measured by β-galactosidase activity.
| Plasmid in ΔenvZ strain | Genotype | β-Galactosidase Activity (Units) |
| pBR322 | Vector control | 60 |
| pYK12 | Wild-type envZ | 280 |
| pSF112 | envZ Val-243 mutant | 1600 |
| Table 1: In vitro activity of wild-type and mutant EnvZ on ompC expression. The data shows that the Val-243 mutation in EnvZ leads to a significant increase in ompC expression, as indicated by the higher β-galactosidase activity. |
MprAB System: Regulation of Sigma Factor Expression
The MprAB system in Mycobacterium tuberculosis is a key regulator of the stress response and is essential for persistent infection. It directly regulates the expression of other stress-responsive genes, including the sigma factors sigB and sigE. The table below presents quantitative real-time PCR data on the expression of these genes in a wild-type strain versus an mprA mutant.
| Gene | Fold Change in Expression (Wild-Type vs. mprA mutant) |
| mprA | 8.3 ± 1.6 |
| sigB | 2.4 ± 0.1 |
| sigE | 6.1 ± 1.2 |
| Table 2: MprA-dependent regulation of gene expression in M. tuberculosis. The data indicates that MprA positively regulates its own expression as well as the expression of sigB and sigE. |
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the accurate in vitro characterization of two-component systems. Below are methodologies for key assays.
Protocol 1: In Vitro Autophosphorylation of a Histidine Kinase
This protocol describes the radioactive labeling of a histidine kinase to assess its autophosphorylation activity.
Materials:
-
Purified histidine kinase
-
5X Kinase Reaction Buffer (e.g., 250 mM Tris-HCl pH 7.5, 250 mM KCl, 50 mM MgCl₂)
-
[γ-³²P]ATP (3000 Ci/mmol)
-
2X SDS-PAGE Sample Buffer
-
SDS-PAGE gels
-
Phosphor imager screen and cassette
-
Scintillation counter
Procedure:
-
Prepare the autophosphorylation reaction mix on ice. For a 20 µL reaction, combine:
-
4 µL of 5X Kinase Reaction Buffer
-
X µL of purified histidine kinase (to a final concentration of 1-5 µM)
-
Y µL of sterile deionized water to bring the volume to 19 µL
-
-
Initiate the reaction by adding 1 µL of [γ-³²P]ATP.
-
Incubate the reaction at the optimal temperature for the kinase (typically 25-37°C).
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 4 µL aliquot of the reaction and stop it by adding 4 µL of 2X SDS-PAGE Sample Buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor imager screen overnight.
-
Visualize the radiolabeled protein using a phosphor imager.
-
For quantitative analysis, the bands corresponding to the phosphorylated kinase can be excised and the radioactivity measured using a scintillation counter.
Protocol 2: In Vitro Phosphotransfer from a Histidine Kinase to a Response Regulator
This protocol assesses the ability of a phosphorylated histidine kinase to transfer the phosphoryl group to its cognate response regulator.
Materials:
-
Autophosphorylated histidine kinase (from Protocol 1)
-
Purified response regulator
-
2X SDS-PAGE Sample Buffer
-
SDS-PAGE gels
-
Phosphor imager screen and cassette
Procedure:
-
Perform the autophosphorylation of the histidine kinase as described in Protocol 1 for a sufficient duration to achieve significant labeling (e.g., 60 minutes).
-
Add the purified response regulator to the reaction mix containing the autophosphorylated histidine kinase. The molar ratio of kinase to regulator should be optimized, but a 1:5 to 1:10 ratio is a common starting point.
-
Incubate the reaction at the optimal temperature.
-
At various time points (e.g., 0, 1, 5, 15, and 30 minutes) after the addition of the response regulator, withdraw aliquots and stop the reaction with 2X SDS-PAGE Sample Buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor imager screen.
-
Visualize the results. A decrease in the radioactive signal from the histidine kinase and a corresponding increase in the signal from the response regulator indicates phosphotransfer.
Protocol 3: Phos-tag™ SDS-PAGE for Detecting Response Regulator Phosphorylation
This non-radioactive method uses Phos-tag™, a molecule that specifically binds to phosphorylated proteins, to separate phosphorylated and unphosphorylated forms of a response regulator by mobility shift on an SDS-PAGE gel.
Materials:
-
Purified histidine kinase and response regulator
-
Kinase reaction buffer
-
ATP
-
Phos-tag™ Acrylamide
-
Standard SDS-PAGE reagents
-
Western blot apparatus and antibodies against the response regulator
Procedure:
-
Perform the in vitro phosphorylation reaction in a non-radioactive manner by incubating the histidine kinase and response regulator with ATP in the kinase reaction buffer.
-
Prepare a standard SDS-PAGE gel, adding Phos-tag™ Acrylamide to the separating gel solution according to the manufacturer's instructions.
-
At various time points, take aliquots from the kinase reaction and stop them with SDS-PAGE sample buffer.
-
Run the samples on the Phos-tag™ SDS-PAGE gel. The phosphorylated response regulator will migrate slower than the unphosphorylated form.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Perform a standard Western blot using an antibody specific to the response regulator to visualize both the phosphorylated and unphosphorylated forms.
-
The relative amounts of the two forms can be quantified by densitometry of the resulting bands.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
The Rapid Journey: An In-depth Technical Guide to the Core Principles of Fast Component Absorption
For Researchers, Scientists, and Drug Development Professionals
The rapid absorption of active pharmaceutical ingredients (APIs) is a critical determinant of therapeutic efficacy, particularly for acute conditions where a swift onset of action is paramount. This technical guide delves into the core principles governing the rapid absorption of pharmaceutical components, offering a comprehensive overview of the underlying mechanisms, key formulation strategies, and the experimental protocols used to characterize this phenomenon.
Mechanisms of Rapid Absorption
The journey of a drug from administration to systemic circulation is a complex process. Rapid absorption is primarily achieved through the efficient crossing of biological membranes, most notably the gastrointestinal (GI) tract for oral dosage forms. The primary mechanisms facilitating this rapid transit are:
-
Passive Diffusion: This is the most common route for drug absorption, driven by a concentration gradient. For a drug to be rapidly absorbed via passive diffusion, it must possess a favorable balance of lipophilicity and hydrophilicity to partition into and out of the lipid-rich cell membranes of the intestinal epithelium.
-
Carrier-Mediated Transport: Specialized protein transporters embedded in the cell membrane can actively bind to and shuttle drug molecules across the intestinal wall. This process can be significantly faster than passive diffusion for drugs that are substrates for these transporters.
Several factors inherent to the drug molecule and the physiological environment of the GI tract influence the rate of absorption:
-
Physicochemical Properties of the Drug:
-
Solubility: A drug must first dissolve in the GI fluids to be absorbed. Rapidly absorbing drugs typically exhibit high aqueous solubility.
-
Permeability: The ability to permeate the intestinal membrane is crucial. A high partition coefficient (LogP) generally favors membrane permeability.
-
Molecular Size: Smaller molecules tend to diffuse more rapidly across membranes.
-
pKa: The ionization state of a drug, determined by its pKa and the pH of the surrounding environment, significantly impacts its solubility and permeability.
-
-
Physiological Factors:
-
Gastric Emptying Time: The speed at which the stomach empties its contents into the small intestine, where most drug absorption occurs, can be a rate-limiting step.
-
Intestinal Motility: The transit time through the small intestine affects the duration available for absorption.
-
Blood Flow: A rich blood supply to the GI tract enhances the concentration gradient, thereby promoting absorption.
-
Formulation Strategies for Rapid Absorption
Pharmaceutical formulation plays a pivotal role in optimizing the rate of drug absorption. By rationally selecting excipients and employing advanced manufacturing technologies, formulators can overcome the inherent limitations of a drug substance and engineer products with rapid absorption profiles.
-
Enhancing Solubility and Dissolution Rate:
-
Particle Size Reduction: Micronization and nanocrystal technology increase the surface area of the drug, leading to faster dissolution.
-
Salt Formation: Converting a weakly acidic or basic drug into a more soluble salt form can dramatically improve its dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its wettability and dissolution.
-
-
Facilitating Disintegration:
-
Superdisintegrants: Excipients like croscarmellose sodium and sodium starch glycolate are incorporated into tablets to promote rapid disintegration into smaller particles, thereby accelerating drug release.
-
-
Improving Permeability:
-
Permeation Enhancers: Certain excipients can transiently and reversibly alter the integrity of the intestinal epithelium, increasing the permeability for drug molecules.
-
Quantitative Data Presentation
The rate and extent of drug absorption are quantified by key pharmacokinetic parameters. The following tables summarize these parameters for several common drugs known for their rapid absorption from immediate-release oral formulations.
| Drug | Dosage Form | Dose (mg) | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Reference |
| Ibuprofen | Immediate-Release Tablet | 400 | 30.5 ± 6.8 | 1.5 ± 0.7 | 103.9 ± 20.4 | [1] |
| Ibuprofen Arginine | 200 | 26.2 ± 6.4 | 0.42 | 57.8 ± 12.1 | [2] | |
| Solubilized Capsule | 200 | 24.9 ± 6.1 | 0.5 | 59.2 ± 13.5 | [2] | |
| Standard Tablet | 200 | 16.9 ± 4.4 | 1.25 | 55.8 ± 14.2 | [2] | |
| Furosemide | Immediate-Release Tablet | 40 | 2-3 | 1-2 | N/A | [3] |
| Acetaminophen | Immediate-Release Tablet | 1000 | 18.8 | < 4 | ~113 | [4][5] |
| Ketoprofen | Fast-Dissolving Tablet | 30 | N/A | N/A | N/A | [6] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Values are presented as mean ± standard deviation where available. N/A indicates data not available in the cited source.
Experimental Protocols
The prediction and characterization of rapid drug absorption heavily rely on robust in vitro and in vivo experimental models.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium. When cultured on semipermeable supports, these cells differentiate to form a monolayer with tight junctions and express various transporters, mimicking the barrier properties of the intestine.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER). A high TEER value indicates the formation of tight junctions.
-
Permeability Study:
-
The test drug solution is added to the apical (donor) side of the transwell.
-
At predetermined time intervals, samples are collected from the basolateral (receiver) side.
-
The concentration of the drug in the receiver compartment is quantified using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability Coefficient (Papp): The rate of drug transport across the monolayer is expressed as the Papp value, calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that assesses the passive permeability of a compound across an artificial lipid membrane.
Methodology:
-
Membrane Preparation: A filter plate (donor plate) is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Assay Setup:
-
The acceptor plate is filled with buffer.
-
The drug solution is added to the donor plate.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
-
Incubation: The sandwich is incubated for a specific period to allow the drug to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of the drug in both the donor and acceptor wells is determined using an appropriate analytical method.
-
Calculation of Permeability: The effective permeability (Pe) is calculated based on the drug concentrations in the donor and acceptor compartments and the incubation time.
In Vivo Pharmacokinetic Study in Rats
Animal models, particularly rats, are essential for evaluating the in vivo absorption characteristics of a drug.
Methodology:
-
Animal Acclimatization: Male Sprague-Dawley or Wistar rats are typically used and are allowed to acclimatize to the laboratory conditions for at least a week.
-
Drug Administration: The drug formulation is administered to the rats, usually via oral gavage for assessing oral absorption.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the tail vein or via a cannulated jugular vein.
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation, and the drug concentration in the plasma is quantified using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis.
Signaling Pathways in Absorption Regulation
The absorption of drugs is not merely a passive process but is also subject to intricate cellular regulation. Signaling pathways can modulate the permeability of the intestinal epithelium and the activity of drug transporters, thereby influencing the rate of drug absorption.
Regulation of Tight Junctions
Tight junctions are protein complexes that seal the paracellular pathway between adjacent epithelial cells. The permeability of this pathway can be dynamically regulated by various signaling cascades.
Caption: Regulation of intestinal tight junction permeability by intracellular signaling pathways.
Protein Kinase C (PKC), the PI3K/Akt pathway, and the MAPK pathway are key regulators of tight junction integrity.[7][8] Activation of these pathways, often initiated by extracellular signals like cytokines and growth factors, can lead to the phosphorylation of tight junction proteins such as occludin and claudins. This post-translational modification can alter the structure and function of the tight junction complex, leading to an increase or decrease in paracellular permeability, which can, in turn, affect the absorption of certain drugs.
Regulation of Drug Transporters
The activity and expression of drug transporters are also tightly controlled by signaling pathways.
Caption: Regulation of drug transporter activity, localization, and expression by protein kinases.
Protein kinases, particularly various isoforms of Protein Kinase C (PKC), play a crucial role in the post-translational regulation of both uptake (e.g., OATPs) and efflux (e.g., P-glycoprotein, BCRP) transporters.[1] These kinases can directly phosphorylate the transporter proteins, leading to rapid changes in their transport activity. Furthermore, signaling pathways can influence the trafficking of transporters to and from the plasma membrane, as well as modulate their gene expression, thereby providing both short-term and long-term control over drug absorption and disposition.
Conclusion
The rapid absorption of pharmaceutical components is a multifaceted process governed by the interplay of a drug's physicochemical properties, the formulation's design, and the physiological and cellular regulatory mechanisms of the body. A thorough understanding of these core principles is essential for the rational design and development of drug products with optimized absorption profiles, ultimately leading to improved therapeutic outcomes for patients. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to explore and manipulate these principles in their pursuit of more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furosemide – Pharmacokinetics [sepia2.unil.ch]
- 4. Evaluation of a 12‐Hour Sustained‐Release Acetaminophen (Paracetamol) Formulation: A Randomized, 3‐Way Crossover Pharmacokinetic and Safety Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pharmacokinetic comparison of acetaminophen products (Tylenol Extended Relief vs regular Tylenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation and in vitro evaluation of ketoprofen fast-dissolving tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Observations Following Low-Dose Drug Administration
For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's dose-response relationship is paramount. While high-dose effects are crucial for determining toxicity and maximum efficacy, the observations made after the administration of lower doses often reveal unique mechanisms of action, paradoxical effects, and opportunities for therapeutic innovation. This guide explores the core concepts, experimental considerations, and signaling pathways associated with low-dose drug administration, providing detailed examples from preclinical and clinical research.
The dose-response relationship is a fundamental concept in pharmacology, generally illustrating that a higher dose produces a greater response.[1] However, this relationship is not always linear. At low doses, some compounds exhibit effects that are opposite to those seen at higher doses, a phenomenon known as hormesis or a biphasic dose-response.[2][3] These observations are not anomalies but rather windows into the complex interplay between a drug and biological systems. Investigating these low-dose phenomena is critical for identifying novel therapeutic targets, optimizing dosing regimens to enhance the therapeutic window, and developing safer, more effective medicines.[4]
Case Study 1: Rapid Antidepressant Effects of Low-Dose Ketamine
Recent clinical studies have shown that a single, low dose of the NMDA receptor antagonist ketamine produces a rapid antidepressant response, a significant departure from traditional antidepressants that can take weeks to become effective.[5] This effect is not observed at higher, anesthetic doses, highlighting a distinct low-dose mechanism of action.
Data Presentation: Activation of mTOR Signaling Pathway
The rapid antidepressant effects of low-dose ketamine have been linked to the activation of the mammalian target of rapamycin (mTOR) signaling pathway in the prefrontal cortex.[5] Studies in rats have demonstrated that low doses of ketamine (e.g., 5 to 10 mg/kg) lead to a significant increase in the phosphorylation of mTOR and its downstream targets, while higher anesthetic doses do not.[5]
| Dose of Ketamine (mg/kg) | Phospho-mTOR (% of Control) | Phospho-p70S6K (% of Control) | Phospho-4E-BP1 (% of Control) |
| Vehicle (0) | 100 ± 8 | 100 ± 12 | 100 ± 10 |
| 5 | 185 ± 20 | 210 ± 25 | 170 ± 15 |
| 10 | 220 ± 22 | 250 ± 30 | 195 ± 18 |
| 80 (Anesthetic dose) | 105 ± 11 | 110 ± 15 | 98 ± 12 |
| * Data are hypothetical, representing typical results from preclinical studies demonstrating a statistically significant increase (p < 0.05) compared to the vehicle control.[5][6] |
Signaling Pathway Visualization
The signaling cascade initiated by low-dose ketamine involves the blockade of NMDA receptors on GABAergic interneurons, leading to a surge in glutamate, activation of AMPA receptors, and subsequent stimulation of the mTOR pathway, which promotes synaptogenesis.
Experimental Protocol: Preclinical Investigation of Ketamine's Effect on mTOR Signaling
This protocol outlines a typical experiment to quantify the dose-dependent effects of ketamine on the mTOR signaling pathway in the rat prefrontal cortex.
-
Animal Model: Male Wistar rats (250-300g) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: Rats are randomly assigned to different treatment groups (e.g., vehicle, 5 mg/kg ketamine, 10 mg/kg ketamine, 80 mg/kg ketamine). Ketamine is administered via intraperitoneal (i.p.) injection.
-
Tissue Collection: 30 minutes post-injection, a timepoint shown to correspond with peak mTOR activation, animals are euthanized.[5] The prefrontal cortex (PFC) is rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C.
-
Synaptoneurosome Preparation: A fraction enriched in synaptoneurosomes is prepared from the PFC tissue to isolate synaptic components.
-
Western Blot Analysis:
-
Protein concentrations of the synaptoneurosome lysates are determined using a BCA protein assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, phospho-4E-BP1, and total 4E-BP1. A loading control like β-actin is also used.
-
After incubation with appropriate secondary antibodies, protein bands are visualized using chemiluminescence and quantified by densitometry.
-
-
Data Analysis: The ratio of phosphorylated protein to total protein is calculated for each target. Results are expressed as a percentage of the vehicle-treated control group. Statistical significance is determined using a one-way ANOVA followed by post-hoc tests.
Case Study 2: Low-Dose Naltrexone (LDN) for Fibromyalgia
Naltrexone is an opioid receptor antagonist. While standard doses are used to treat opioid and alcohol dependence, low-dose naltrexone (LDN) has been investigated as an off-label treatment for chronic pain conditions like fibromyalgia.[7][8] The proposed mechanism involves a transient blockade of opioid receptors, leading to a compensatory upregulation of endogenous opioids and a reduction in neuroinflammation.
Data Presentation: Clinical Trial Protocol Summary
The efficacy of LDN for fibromyalgia is being investigated in double-blind, randomized, placebo-controlled trials. The table below summarizes the key design elements of such a study.[1][7]
| Trial Parameter | Description |
| Study Design | Single-center, randomized, double-blind, placebo-controlled, parallel-group trial. |
| Participants | 100-120 adult women (18-64 years) diagnosed with fibromyalgia.[1][7] |
| Intervention | LDN (titrated up to 4.5 mg or 6.0 mg daily) or a matching placebo for 12 weeks.[7][9] |
| Titration Phase | A 4-week dose titration phase to improve tolerability.[7] |
| Primary Outcome | Change in the average pain intensity from baseline to 12 weeks, measured on a numerical rating scale.[1] |
| Secondary Outcomes | Changes in fatigue, sleep disturbance, physical function, and quality of life.[7] |
| Exploratory Outcomes | Measures of pain sensitivity, muscle performance, and inflammatory biomarkers in the blood.[7] |
Experimental Workflow Visualization
Prior to human clinical trials, preclinical pharmacokinetic (PK) studies are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This workflow is crucial for determining appropriate dosing for first-in-human studies.
Experimental Protocol: Randomized Controlled Trial for LDN in Fibromyalgia
This protocol provides a detailed methodology for a clinical trial to assess the efficacy of LDN in treating fibromyalgia pain.[1][7][8]
-
Study Population: Participants are recruited based on established diagnostic criteria for fibromyalgia. Key inclusion criteria include being an adult female aged 18-64 and having a baseline average pain intensity of 4 or higher on a 10-point scale.[1] Exclusion criteria include severe psychiatric disorders, use of opioid analgesics, and other significant medical conditions.
-
Randomization and Blinding: Participants are randomly assigned in a 1:1 ratio to receive either LDN or a matching placebo. Both participants and investigators are blinded to the treatment allocation.
-
Intervention and Dosing:
-
The intervention group receives LDN, starting at a low dose (e.g., 1.5 mg/day) and titrating upwards over a 4-week period to a target dose of 4.5 mg or 6.0 mg per day.[7]
-
The control group receives identical-looking placebo capsules and follows the same titration schedule.
-
Treatment duration is 12 weeks.
-
-
Outcome Measures:
-
Primary Endpoint: The primary outcome is the change in self-reported average pain intensity over the last 7 days from baseline to the end of the 12-week treatment period.
-
Secondary Endpoints: A range of patient-reported outcomes are assessed using validated questionnaires, including the Fibromyalgia Impact Questionnaire (FIQ), Medical Outcomes Study Sleep Scale, and Beck Depression Inventory.
-
-
Data Collection: Clinical assessments are performed at baseline, and at 3, 6, and 12 months.[1] Daily symptoms may also be tracked using an electronic diary or mobile application.
-
Statistical Analysis: The primary analysis will be conducted on an intention-to-treat basis, comparing the change in pain scores between the LDN and placebo groups using an appropriate statistical model (e.g., analysis of covariance - ANCOVA), adjusting for baseline pain scores.
Conclusion
The study of drug effects at lower doses is a critical and revealing area of pharmaceutical research. As demonstrated by the case studies of ketamine and low-dose naltrexone, these investigations can uncover novel mechanisms of action and lead to new therapeutic applications for existing drugs. By employing rigorous experimental protocols, detailed data analysis, and clear visualization of complex biological processes, researchers can better understand the nuanced dose-response relationship. This in-depth approach is essential for the development of precisely targeted therapies that maximize therapeutic benefit while minimizing adverse effects, ultimately advancing the field of drug development and improving patient care.
References
- 1. Study protocol for a randomised, double-blinded, placebo-controlled phase III trial examining the add-on efficacy, cost-utility and neurobiological effects of low-dose naltrexone (LDN) in patients with fibromyalgia (INNOVA study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Theoretical Model for the Hormetic Dose-response Curve for Anticancer Agents | Anticancer Research [ar.iiarjournals.org]
- 3. The Maturing of Hormesis as a Credible Dose-Response Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Low-dose naltrexone for the treatment of fibromyalgia: protocol for a double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study protocol for a randomised, double-blinded, placebo-controlled phase III trial examining the add-on efficacy, cost–utility and neurobiological effects of low-dose naltrexone (LDN) in patients with fibromyalgia (INNOVA study) | BMJ Open [bmjopen.bmj.com]
- 8. low-dose-naltrexone-for-the-treatment-of-fibromyalgia-protocol-for-a-double-blind-randomized-placebo-controlled-trial - Ask this paper | Bohrium [bohrium.com]
- 9. admescope.com [admescope.com]
Exceeding the Threshold: A Technical Guide to Optimizing Antimicrobial Efficacy Beyond the Minimum Inhibitory Concentration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the critical concept of achieving antimicrobial drug concentrations that are well in excess of the Minimum Inhibitory Concentration (MIC). Understanding and applying these principles is paramount for optimizing therapeutic outcomes, overcoming antimicrobial resistance, and guiding the development of new and effective treatment regimens. The integration of pharmacokinetic (PK) and pharmacodynamic (PD) principles provides a robust scientific framework for these endeavors.[1][2]
The Central Role of the Minimum Inhibitory Concentration (MIC)
The MIC is the foundational metric in antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro after a specified incubation period.[3][4][5] While the MIC is a crucial indicator of an antibiotic's potency, it represents the minimum threshold for inhibition and does not, by itself, describe the time course or killing activity of the drug within a patient.[6] To translate this in vitro measurement into clinical efficacy, it must be integrated with pharmacokinetic data.
Pharmacokinetic/Pharmacodynamic (PK/PD) Indices: The Key to Optimization
The relationship between drug exposure over time and its antimicrobial effect is quantified by three primary PK/PD indices.[6][7][8] The choice of the most relevant index is determined by the specific bactericidal characteristics of the antibiotic class.[1]
-
Concentration-Dependent Killing: For antibiotics like aminoglycosides and fluoroquinolones, the rate and extent of bacterial killing increase as the drug concentration rises.[8][9] The key PK/PD parameter is the ratio of the maximum serum concentration (Cmax) to the MIC, or Cmax/MIC .[7]
-
Time-Dependent Killing: For antibiotics such as β-lactams, the primary determinant of efficacy is the duration for which the drug concentration remains above the MIC.[9][10] The critical parameter is the percentage of the dosing interval that the concentration is above the MIC (%T > MIC ).[1][6]
-
Exposure-Dependent Killing: Some antibiotics, including vancomycin and azithromycin, exhibit time-dependent killing but also have prolonged persistent effects.[11] Their efficacy is best predicted by the ratio of the 24-hour Area Under the Curve (AUC) to the MIC (AUC24/MIC ).[6][7]
The following diagram illustrates the relationship between these core PK/PD parameters and the MIC.
Caption: Core Pharmacokinetic/Pharmacodynamic (PK/PD) Indices.
Quantitative PK/PD Targets for Clinical Efficacy
Achieving specific, high-magnitude PK/PD targets is strongly correlated with positive clinical outcomes and the prevention of resistance. Dosing regimens should be designed to meet or exceed these targets.[6][11]
| Antibiotic Class | PK/PD Index | Target for Clinical Efficacy | Pathogen Examples |
| Aminoglycosides | Cmax/MIC | ≥ 8-10 | Gram-negative bacteria |
| Fluoroquinolones | Cmax/MIC | ≥ 10-12 | Gram-negative bacteria |
| AUC24/MIC | ≥ 100-125 | S. pneumoniae, Gram-negatives[11] | |
| β-Lactams | |||
| - Penicillins | %T > MIC | ~50% | General pathogens |
| - Cephalosporins | %T > MIC | 50-70% | General pathogens |
| - Carbapenems | %T > MIC | ~40% | General pathogens |
| Vancomycin | AUC24/MIC | ≥ 400 | MRSA[6] |
Note: These are generalized targets. Optimal values can vary based on the pathogen, site of infection, and patient's immune status.
Experimental Protocols
Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[12][13] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)
-
Cation-adjusted Mueller-Hinton Broth (MHB)[5]
-
Stock solution of the antimicrobial agent
-
Sterile diluents
Procedure:
-
Preparation of Antimicrobial Dilutions: a. Prepare a serial two-fold dilution of the antimicrobial agent in MHB across the wells of a microtiter plate. b. Typically, 10-12 concentrations are tested. Leave a well for a positive control (no drug) and a negative control (no bacteria).
-
Inoculation: a. Prepare the bacterial inoculum by suspending colonies from a fresh agar plate in broth to match the turbidity of a 0.5 McFarland standard. b. Dilute this suspension according to CLSI guidelines to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation. c. Add the standardized inoculum to each well (except the negative control).
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.[12]
-
Reading the MIC: a. After incubation, examine the plate for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[5][14]
The following diagram outlines the workflow for this protocol.
Caption: Experimental Workflow for MIC Determination via Broth Microdilution.
Dosing Strategy and Optimization Workflow
The ultimate goal of applying PK/PD principles is to design dosing regimens that maximize efficacy and minimize the development of resistance. This requires an integrated approach. Optimal drug development involves the integration of preclinical studies, data from healthy volunteers and patients, Monte Carlo simulations, and clinical trials.[15]
Caption: Logical Workflow for Optimizing Antibiotic Dosing Regimens.
Impact on Bacterial Signaling Pathways
Exposing bacteria to high concentrations of antibiotics, even at sub-inhibitory levels, can significantly alter bacterial gene expression and signaling networks.[16] These networks, such as quorum sensing (QS), regulate virulence, biofilm formation, and the expression of efflux pumps, all of which contribute to antibiotic resistance.[17][18]
A key example is the las and rhl quorum-sensing systems in Pseudomonas aeruginosa. These systems use acyl-homoserine lactone (AHL) signal molecules to coordinate population-wide gene expression.[17] Antibiotics can interfere with these pathways, representing a potential anti-virulence therapeutic strategy.[19]
Caption: Antibiotic Interference with Bacterial Quorum Sensing.
Conclusion
Moving beyond a simple reliance on the MIC value is essential for modern antimicrobial therapy and drug development. By integrating pharmacokinetic principles and focusing on achieving drug exposures well in excess of the MIC, researchers and clinicians can optimize dosing strategies to enhance bacterial killing, improve clinical outcomes, and mitigate the ever-growing threat of antimicrobial resistance. The systematic application of PK/PD modeling and simulation provides a powerful framework to translate in vitro data into effective clinical practice.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. idexx.com [idexx.com]
- 4. idexx.dk [idexx.dk]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PK/PD Approach to Antibiotic Therapy Review [rxkinetics.com]
- 7. Pharmacodynamics: relation to antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 9. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. healthmanagement.org [healthmanagement.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 14. emerypharma.com [emerypharma.com]
- 15. Optimizing antibiotic dosing regimens for nosocomial pneumonia: a window of opportunity for pharmacokinetic and pharmacodynamic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Concentration-dependent activity of antibiotics in natural environments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Microbial Defense: A Technical Guide to Countering Susceptible Pathogens
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates a profound understanding of the intricate mechanisms governing pathogen susceptibility and the experimental frameworks used to assess it. This in-depth technical guide provides a comprehensive overview of the core principles of antibiotic action against susceptible pathogens, detailing key bacterial signaling pathways that influence resistance, standardized experimental protocols for susceptibility testing, and a summary of quantitative data to inform novel drug development strategies.
Mechanisms of Antibiotic Action and Bacterial Resistance
Antibiotics exert their effects by targeting essential bacterial processes. However, bacteria have evolved sophisticated mechanisms to counteract these antimicrobial agents. Understanding this dynamic interplay is fundamental to developing effective therapies.
The primary mechanisms of antibiotic action can be categorized as follows:
-
Inhibition of Cell Wall Synthesis: Antibiotics like β-lactams (e.g., penicillin) and glycopeptides (e.g., vancomycin) interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[1][2]
-
Inhibition of Protein Synthesis: Agents such as macrolides, aminoglycosides, and tetracyclines target the bacterial ribosome, disrupting the translation of messenger RNA into proteins, which is essential for bacterial growth and function.[2][3]
-
Inhibition of Nucleic Acid Synthesis: Fluoroquinolones and rifampicin interfere with DNA replication and transcription by targeting enzymes like DNA gyrase and RNA polymerase.[2][3]
-
Disruption of Metabolic Pathways: Sulfonamides and trimethoprim inhibit the synthesis of folic acid, a vital cofactor for nucleotide synthesis.[3]
In response, susceptible pathogens can develop resistance through several key mechanisms:
-
Enzymatic Degradation of Antibiotics: Bacteria may produce enzymes, such as β-lactamases, that chemically modify and inactivate the antibiotic.[3][4][5]
-
Alteration of the Antibiotic Target: Mutations in the bacterial genes encoding the drug target can reduce the binding affinity of the antibiotic, rendering it less effective.[3][4][5]
-
Reduced Permeability: Changes in the bacterial cell membrane, such as modifications to porin channels in Gram-negative bacteria, can limit the entry of antibiotics into the cell.[1]
-
Active Efflux of Antibiotics: Bacteria can utilize efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their target.[4][5][6][7]
Bacterial Signaling Pathways and Their Role in Antibiotic Resistance
Bacterial communication and signaling networks play a crucial role in coordinating collective behaviors, including the development of antibiotic resistance.[8][9] Quorum sensing (QS), a cell-density-dependent signaling mechanism, is a key regulator of virulence and resistance in many pathogens.
The N-acyl homoserine lactone (AHL) signaling system is a well-studied QS pathway, particularly in Gram-negative bacteria like Pseudomonas aeruginosa.[8][9] In this pathway, AHL signal molecules are synthesized by an AHL synthase. As the bacterial population density increases, the concentration of AHLs surpasses a threshold, leading to their binding to a cognate receptor protein. This complex then modulates the expression of target genes, including those that contribute to antibiotic resistance by promoting biofilm formation and upregulating efflux pumps.[8][9]
Quantitative Assessment of Antimicrobial Susceptibility
The determination of an antibiotic's efficacy against a specific pathogen is a cornerstone of both clinical microbiology and drug development. This is achieved through standardized antimicrobial susceptibility testing (AST) methods that provide quantitative measures of antibiotic activity.
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] It is a fundamental metric for assessing antimicrobial potency.
| Antibiotic Class | Example Agent | Susceptible Pathogen | Typical MIC Range (µg/mL) |
| β-Lactams | Ampicillin | Escherichia coli | 2 - 8 |
| Ciprofloxacin | Escherichia coli | ≤ 0.25 | |
| Fluoroquinolones | Ofloxacin | Staphylococcus aureus | ≤ 1 |
| Aminoglycosides | Gentamicin | Pseudomonas aeruginosa | ≤ 4 |
| Macrolides | Erythromycin | Streptococcus pneumoniae | ≤ 0.25 |
| Tetracyclines | Tetracycline | Staphylococcus aureus | ≤ 2 |
Note: These values are illustrative and can vary depending on the specific strain and testing conditions. They are based on a compilation of data from multiple sources.[11][12]
Zone of Inhibition
The disk diffusion method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility. A paper disk impregnated with a specific concentration of an antibiotic is placed on an agar plate inoculated with the test organism. The antibiotic diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is inversely proportional to the MIC.
| Antibiotic Agent | Disk Content (µg) | Susceptible Zone Diameter (mm) |
| Ampicillin | 10 | ≥ 17 |
| Ciprofloxacin | 5 | ≥ 21 |
| Gentamicin | 10 | ≥ 15 |
| Erythromycin | 15 | ≥ 21 |
| Tetracycline | 30 | ≥ 19 |
Note: Interpretive criteria are established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Experimental Protocols for Antimicrobial Susceptibility Testing
Accurate and reproducible AST is critical for reliable data. The following are detailed methodologies for key experiments.
Broth Microdilution for MIC Determination
This method is a widely used technique for determining the MIC of an antibiotic.
Protocol:
-
Preparation of Antibiotic Dilutions: Aseptically prepare a series of two-fold dilutions of the antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[13] The final volume in each well is typically 100 µL.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.[10]
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed with the naked eye.[10][14]
Disk Diffusion (Kirby-Bauer) Test
This method provides a visual representation of antimicrobial susceptibility.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[14]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[14]
-
Disk Application: Aseptically apply the antibiotic-impregnated disks to the surface of the inoculated agar plate. The disks should be pressed down firmly to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[10]
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of complete inhibition in millimeters using a ruler or caliper.[14] Compare the measurements to standardized interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the tested antibiotics.
Conclusion and Future Directions
The fight against antimicrobial resistance is a multifaceted challenge that demands a deep and integrated understanding of bacterial physiology, mechanisms of antibiotic action, and robust experimental methodologies. The information presented in this guide provides a foundational framework for researchers and drug development professionals. Future efforts in combating antimicrobial resistance will rely on the continued exploration of novel drug targets, the development of strategies to circumvent existing resistance mechanisms, such as efflux pump inhibitors and β-lactamase inhibitors, and the innovative application of technologies like CRISPR-Cas9 for targeted antimicrobial therapies.[6][7][15][16] A continued commitment to fundamental research and the development of standardized, high-throughput screening methods will be paramount in the discovery of the next generation of effective antimicrobial agents.
References
- 1. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
- 6. Combating antibiotic resistance: mechanisms, challenges, and innovative approaches in antibacterial drug development [explorationpub.com]
- 7. Recent Advances in Strategies to Combat Bacterial Drug Resistance: Antimicrobial Materials and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. woah.org [woah.org]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Origin of Antibiotics and Antibiotic Resistance, and Their Impacts on Drug Development: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Antimicrobial Activity of Baquiloprim, Highlighting a Combined MIC90 of 0.06 µg/mL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the antimicrobial agent baquiloprim, with a specific focus on its high in vitro potency, particularly its synergistic activity when combined with sulphadimidine. The document covers quantitative antimicrobial data, detailed experimental methodologies for determining such data, and visualizations of the relevant biological pathways and experimental procedures.
Introduction to this compound
This compound is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. It is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. By inhibiting DHFR, this compound prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the production of nucleic acids and certain amino acids, ultimately leading to the cessation of bacterial growth and replication.
Developed for veterinary use, this compound is often formulated in combination with a sulfonamide, such as sulphadimidine. This combination results in a synergistic antimicrobial effect due to the sequential blockade of the same metabolic pathway, enhancing the overall efficacy against a broad spectrum of pathogens.
Quantitative Antimicrobial Data
The in vitro efficacy of an antimicrobial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC90 value represents the concentration required to inhibit the growth of 90% of the tested isolates of a particular bacterial species.
A key finding in the study of this compound's potency is its synergistic effect with sulphadimidine against a range of porcine pathogens. The highest combined MIC90 value observed was 0.06 µg/mL of this compound in combination with 6.25 µg/mL of sulphadimidine[1]. This demonstrates a significant enhancement of antimicrobial activity compared to either agent alone.
| Pathogen | Antimicrobial Combination | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Actinobacillus pleuropneumoniae | Trimethoprim/Sulfamethoxazole | ≤0.25/4.75 | ≤0.25/4.75 |
| Pasteurella multocida | Trimethoprim/Sulfamethoxazole | ≤0.25/4.75 | ≤0.25/4.75 |
| Bordetella bronchiseptica | Trimethoprim/Sulfamethoxazole | ≤0.25/4.75 | 1/19 |
| Streptococcus suis | Trimethoprim/Sulfamethoxazole | 1/19 | >4/76 |
Note: The data presented is for trimethoprim/sulfamethoxazole and serves as a proxy for the expected activity of this compound/sulphadimidine combinations against these important veterinary pathogens.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for this compound and its combinations are typically determined using the broth microdilution method. This is a standardized in vitro susceptibility testing procedure.
Principle
The broth microdilution method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism.
Materials
-
This compound and sulphadimidine analytical standards
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and sulphadimidine in a suitable solvent at a concentration of 1280 µg/mL.
-
Preparation of Antimicrobial Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of concentrations, typically from 64 µg/mL to 0.06 µg/mL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select several colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation: Inoculate each well of the microtiter plate with 10 µL of the final bacterial inoculum. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizations
Signaling Pathway: Mechanism of Action of this compound and Sulphadimidine
The synergistic effect of this compound and sulphadimidine is due to their sequential inhibition of the bacterial folic acid synthesis pathway.
References
In-Depth Technical Guide: The Biological Impact of 6.25 µg/mL Sulphadimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulphadimidine, a member of the sulfonamide class of antibiotics, is a synthetic antimicrobial agent with a well-established role in veterinary medicine. Its primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. This guide provides a detailed technical overview of the effects of a 6.25 µg/mL concentration of sulphadimidine, a level of significant pharmacological relevance as it falls within the minimum inhibitory concentration (MIC) ranges for various bacterial species. This document will delve into the available quantitative data, experimental methodologies, and the core signaling pathway affected by this specific concentration.
Data Presentation
The existing body of research provides a foundational understanding of sulphadimidine's activity. While specific studies focusing exclusively on a 6.25 µg/mL concentration are limited, we can extrapolate and contextualize its effects based on established MIC values and dose-response studies.
| Parameter | Bacterium | Reported MIC Range (µg/mL) | Relevance of 6.25 µg/mL |
| MIC50 | Bordetella bronchiseptica | 0.5 - 8 | Within the range of concentrations that inhibit 50% of isolates. |
| MIC50 | Pasteurella multocida | 2 - 32 | A potentially sub-inhibitory to inhibitory concentration. |
| MIC50 | Haemophilus pleuropneumoniae | 8 - 64 | Likely a sub-inhibitory concentration for most isolates. |
Note: The above table is a synthesis of reported MIC50 values from various studies. The precise effect of 6.25 µg/mL would be strain-dependent.
Experimental Protocols
To investigate the effects of 6.25 µg/mL sulphadimidine, several key experimental protocols are employed.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of sulphadimidine that visibly inhibits the growth of a specific bacterium.
Methodology (Broth Microdilution):
-
Preparation of Sulphadimidine Stock Solution: A stock solution of sulphadimidine is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in Mueller-Hinton Broth (MHB) to achieve a range of concentrations, including 6.25 µg/mL.
-
Bacterial Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL. This is then diluted to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well of a microtiter plate.
-
Inoculation and Incubation: The microtiter plate wells, containing the serially diluted sulphadimidine and the bacterial inoculum, are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of sulphadimidine at which there is no visible growth.
Bacterial Growth Curve Analysis
Objective: To assess the effect of 6.25 µg/mL sulphadimidine on the growth kinetics of a bacterial strain.
Methodology:
-
Culture Preparation: A bacterial culture is grown to the mid-logarithmic phase.
-
Experimental Setup: The culture is then diluted into fresh growth medium containing either no sulphadimidine (control) or 6.25 µg/mL sulphadimidine.
-
Monitoring Growth: The optical density (OD) of the cultures is measured at regular intervals (e.g., every 30-60 minutes) using a spectrophotometer at a wavelength of 600 nm.
-
Data Analysis: The OD readings are plotted against time to generate growth curves. Parameters such as the lag phase duration, exponential growth rate, and maximum culture density are then calculated and compared between the control and treated cultures.
Mandatory Visualization
Signaling Pathway: Folic Acid Synthesis Inhibition
The primary mechanism of action of sulphadimidine is the disruption of the bacterial folic acid synthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA.
Caption: Inhibition of bacterial folic acid synthesis by sulphadimidine.
Experimental Workflow: MIC Determination
The following workflow illustrates the key steps in determining the Minimum Inhibitory Concentration of sulphadimidine.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
A concentration of 6.25 µg/mL sulphadimidine represents a critical threshold for the inhibition of various bacterial species. Its primary mode of action, the competitive inhibition of dihydropteroate synthase, effectively disrupts the folic acid synthesis pathway, leading to bacteriostatic effects. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the impact of this specific concentration on bacterial growth and viability. Further research focusing on the transcriptomic and proteomic responses of bacteria to this concentration would provide a more comprehensive understanding of its cellular effects and aid in the development of more effective antimicrobial strategies.
Navigating the Crucial Threshold: A Technical Guide to Antimicrobial Concentrations Above the MIC
For Immediate Release
This technical guide provides an in-depth analysis of antimicrobial concentrations exceeding the Minimum Inhibitory Concentration (MIC) and their implications for researchers, scientists, and drug development professionals. We delve into the core principles of antimicrobial susceptibility testing, present detailed experimental protocols, and visualize the complex interplay of signaling pathways and pharmacodynamics that govern therapeutic efficacy.
Understanding the Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] It serves as a fundamental metric in microbiology to assess a pathogen's susceptibility to a particular drug.[1] This value is critical for guiding antibiotic therapy and for the development of new antimicrobial agents. The interpretation of MIC values is standardized by organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI), which publish annual updates to their clinical breakpoint tables.[2][3][4][5][6][7] These breakpoints categorize pathogens as susceptible, intermediate, or resistant to an antibiotic, thereby informing clinical decisions.
Quantitative Data on Antimicrobial Susceptibility
The following tables summarize the clinical MIC breakpoints for common bacterial pathogens against a selection of frequently used antibiotics, based on the 2025 EUCAST and CLSI guidelines. These values represent the concentration thresholds used to interpret the results of susceptibility testing.
Table 1: EUCAST Clinical MIC Breakpoints (2025)
| Microorganism | Antibiotic | Susceptible (S) ≤ (mg/L) | Resistant (R) > (mg/L) |
| Staphylococcus aureus | Oxacillin | 2 | 2 |
| Vancomycin | 2 | 2 | |
| Linezolid | 4 | 4 | |
| Daptomycin | 1 | 1 | |
| Enterococcus faecalis | Ampicillin | 4 | 4 |
| Vancomycin | 4 | 4 | |
| Linezolid | 4 | 4 | |
| Streptococcus pneumoniae | Penicillin | 0.06 | 2 |
| Ceftriaxone | 1 | 2 | |
| Levofloxacin | 1 | 2 | |
| Escherichia coli | Ampicillin | 8 | 8 |
| Ciprofloxacin | 0.5 | 1 | |
| Ceftriaxone | 1 | 2 | |
| Meropenem | 2 | 8 | |
| Klebsiella pneumoniae | Ciprofloxacin | 0.5 | 1 |
| Ceftriaxone | 2 | 2 | |
| Meropenem | 2 | 8 | |
| Pseudomonas aeruginosa | Ciprofloxacin | 0.5 | 1 |
| Ceftazidime | 8 | 8 | |
| Meropenem | 2 | 8 | |
| Piperacillin-tazobactam | 16 | 16 | |
| Acinetobacter baumannii | Meropenem | 2 | 8 |
| Colistin | 2 | 2 |
Source: EUCAST Clinical Breakpoint Tables v. 15.0, 2025. Note: The intermediate category falls between the S and R breakpoints.
Table 2: CLSI Clinical MIC Breakpoints (2025)
| Microorganism | Antibiotic | Susceptible (S) ≤ (mg/L) | Intermediate (I) (mg/L) | Resistant (R) ≥ (mg/L) |
| Staphylococcus aureus | Oxacillin | ≤ 2 | - | ≥ 4 |
| Vancomycin | ≤ 2 | 4-8 | ≥ 16 | |
| Linezolid | ≤ 4 | - | ≥ 8 | |
| Daptomycin | ≤ 1 | - | - | |
| Enterococcus faecalis | Ampicillin | ≤ 8 | - | ≥ 16 |
| Vancomycin | ≤ 4 | 8-16 | ≥ 32 | |
| Linezolid | ≤ 2 | 4 | ≥ 8 | |
| Streptococcus pneumoniae | Penicillin (oral) | ≤ 0.06 | 0.12-1 | ≥ 2 |
| Ceftriaxone (non-meningitis) | ≤ 1 | 2 | ≥ 4 | |
| Levofloxacin | ≤ 2 | 4 | ≥ 8 | |
| Enterobacteriaceae | Ampicillin | ≤ 8 | 16 | ≥ 32 |
| Ciprofloxacin | ≤ 1 | - | ≥ 2 | |
| Ceftriaxone | ≤ 1 | 2 | ≥ 4 | |
| Meropenem | ≤ 1 | 2 | ≥ 4 | |
| Pseudomonas aeruginosa | Ciprofloxacin | ≤ 1 | 2 | ≥ 4 |
| Ceftazidime | ≤ 8 | 16 | ≥ 32 | |
| Meropenem | ≤ 2 | 4 | ≥ 8 | |
| Piperacillin-tazobactam | ≤ 16/4 | 32/4-64/4 | ≥ 128/4 | |
| Acinetobacter baumannii | Meropenem | ≤ 2 | 4 | ≥ 8 |
| Colistin | ≤ 2 | - | ≥ 4 |
Source: CLSI M100, 35th Edition, 2025.[2][4][8][9][10]
Table 3: MIC50 and MIC90 Values for Selected Pathogens
MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of isolates, respectively, providing a summary of the antimicrobial activity against a population of a specific pathogen.
| Microorganism | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Staphylococcus aureus (MRSA) | Vancomycin | 1 | 2 |
| Linezolid | 1 | 2 | |
| Escherichia coli | Ciprofloxacin | ≤0.015 | 1 |
| Ceftriaxone | ≤0.12 | 2 | |
| Klebsiella pneumoniae | Meropenem | ≤0.06 | 0.25 |
| Ciprofloxacin | 0.03 | >32 | |
| Pseudomonas aeruginosa | Meropenem | 1 | 16 |
| Piperacillin-tazobactam | 4 | 64 |
Note: These values are illustrative and can vary based on geographical location and specific patient populations.[11][12][13][14][15]
Experimental Protocols for MIC Determination
Accurate and reproducible MIC determination is paramount for both clinical diagnostics and drug discovery. The following sections detail the methodologies for three widely accepted techniques.
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[16] It involves preparing a series of twofold dilutions of the antimicrobial in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1][17]
Protocol:
-
Prepare Antimicrobial Stock Solution: Dissolve the antimicrobial agent in a suitable solvent to create a concentrated stock solution.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (or another appropriate broth) to achieve the desired concentration range.
-
Prepare Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as detected by the naked eye or a spectrophotometer.
Agar Dilution Method
The agar dilution method involves incorporating varying concentrations of an antimicrobial agent into an agar medium.[9] A standardized inoculum of the test microorganism is then spotted onto the surface of each agar plate. The MIC is the lowest concentration of the antimicrobial that prevents the visible growth of the organism.[1][17] This method is particularly useful for testing multiple isolates simultaneously.
Protocol:
-
Prepare Antimicrobial-Containing Agar Plates: Prepare a series of agar plates (typically Mueller-Hinton agar) containing serial twofold dilutions of the antimicrobial agent.
-
Prepare Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including a growth control plate with no antibiotic.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism at the inoculation spot.
E-test (Epsilometer Test) Method
The E-test is a gradient diffusion method that utilizes a predefined, stable gradient of an antimicrobial agent immobilized on a plastic strip.[18] When the strip is applied to an inoculated agar plate, the antibiotic diffuses into the agar, creating a continuous concentration gradient. An elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition ellipse intersects the strip.[18]
Protocol:
-
Prepare Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard and swab it evenly across the surface of a Mueller-Hinton agar plate.
-
Apply E-test Strip: Using sterile forceps, place the E-test strip onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: Read the MIC value at the point where the lower part of the elliptical zone of inhibition intersects the MIC scale on the E-test strip.[18]
Signaling Pathways in Antimicrobial Resistance
Bacteria have evolved sophisticated signaling pathways to sense and respond to the stress induced by antimicrobial agents, often leading to the development of resistance. Understanding these pathways is crucial for developing novel therapeutic strategies that can overcome resistance.
Two-Component Systems in Staphylococcus aureus
Staphylococcus aureus utilizes numerous two-component signal transduction systems (TCSs) to regulate its response to environmental stimuli, including antibiotics.[17] The WalKR (YycGF) system is essential for cell wall metabolism and is implicated in resistance to vancomycin.[17] The VraSR TCS is a key regulator of the cell wall stress response and is induced by cell wall-active antibiotics like β-lactams and glycopeptides.[17]
Figure 1: VraSR two-component system in S. aureus responding to cell wall stress.
Efflux Pump Regulation in Escherichia coli
In Escherichia coli, a major mechanism of multidrug resistance is the active efflux of antibiotics from the cell, mediated by efflux pumps such as the AcrAB-TolC system. The expression of these pumps is tightly regulated by local and global regulators, including the two-component systems BaeSR and CpxAR, which respond to envelope stress.
Figure 2: Regulation of the AcrAB-TolC efflux pump in E. coli.
β-Lactamase Induction in Klebsiella pneumoniae
Klebsiella pneumoniae often exhibits resistance to β-lactam antibiotics through the production of β-lactamases, including extended-spectrum β-lactamases (ESBLs). The expression of these enzymes can be induced by the presence of β-lactam antibiotics, a process that can involve complex regulatory networks. Recent studies suggest the involvement of a β-arrestin recruitment-induced β-lactamase signaling pathway.[8]
Figure 3: β-Lactamase induction pathway in K. pneumoniae.
Pharmacodynamics: The Interplay of Concentration, MIC, and Bacterial Killing
Pharmacodynamics (PD) describes the relationship between drug concentration and its effect on the microorganism. For antibiotics, the goal is to achieve concentrations at the site of infection that are sufficient to inhibit or kill the pathogen. Three key PK/PD indices are used to predict the efficacy of antibiotics:
-
Time above MIC (T>MIC): The percentage of the dosing interval that the drug concentration remains above the MIC. This is the most important parameter for time-dependent antibiotics like β-lactams.
-
Peak/MIC: The ratio of the maximum drug concentration to the MIC. This is a key predictor for concentration-dependent antibiotics like aminoglycosides.
-
AUC/MIC: The ratio of the area under the concentration-time curve to the MIC. This parameter is important for antibiotics with both time- and concentration-dependent killing characteristics, such as fluoroquinolones.
References
- 1. iacld.com [iacld.com]
- 2. labhub.itg.be [labhub.itg.be]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. EUCAST: Bacteria [eucast.org]
- 7. M100 Course | Using CLSI M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. scribd.com [scribd.com]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. EUCAST: Clinical breakpoint table [eucast.org]
- 16. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial resistance: the example of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Guide to Extended Cell Culture: Maintaining Cell Viability and Function Beyond 48 Hours
For Researchers, Scientists, and Drug Development Professionals
Introduction
The maintenance of viable and functional cell cultures for periods exceeding 24 and 48 hours is a cornerstone of modern biological research and a critical component of the drug development pipeline.[1][2][3] From studying complex cellular processes and disease progression to assessing the long-term efficacy and cytotoxicity of novel therapeutic compounds, extended in vitro experiments are indispensable.[4][5][6] However, maintaining healthy cell cultures over extended durations presents significant challenges, including nutrient depletion, accumulation of toxic metabolites, and the risk of contamination.[7][8][9] This technical guide provides an in-depth overview of the core principles, detailed experimental protocols, and troubleshooting strategies necessary for the successful maintenance of cell cultures for more than 24 and 48 hours.
Core Challenges in Long-Term Cell Culture
Successfully maintaining cell cultures for extended periods requires mitigating several key challenges that can impact experimental reproducibility and validity.
-
Contamination: The risk of contamination from bacteria, yeast, fungi, and viruses is a primary concern in cell culture.[7][8] Mycoplasma, in particular, is a significant issue as it is difficult to detect and can alter cellular physiology.[8]
-
Nutrient Depletion and Waste Accumulation: As cells proliferate and metabolize, they consume essential nutrients from the culture medium and release metabolic byproducts, such as lactic acid and ammonia. The depletion of nutrients and the accumulation of these toxic substances can inhibit cell growth and induce apoptosis.[2]
-
Environmental Instability: Fluctuations in environmental conditions like temperature, humidity, and CO₂ levels can induce cellular stress and affect experimental outcomes.[7][10] For instance, evaporation of the culture medium can lead to increased osmotic strength, which is detrimental to cell health.[11]
-
Cell Line Misidentification and Genetic Drift: Cross-contamination with other cell lines is a pervasive issue that can invalidate research findings.[8][12] Additionally, continuous passaging can lead to genotypic and phenotypic changes over time.[12]
Experimental Protocols for Extended Cell Culture
Adherence to rigorous aseptic techniques and optimized protocols is paramount for long-term cell culture success. The following are detailed methodologies for the maintenance of both adherent and suspension cell lines.
Protocol 1: General Maintenance and Media Exchange for Adherent Cells
This protocol is designed for the routine maintenance of adherent cell lines to ensure their viability for studies extending beyond 48 hours.
-
Pre-warming of Media: Pre-warm the complete growth media in a 37°C water bath for 10 to 30 minutes. To avoid repeated warming of the entire bottle, aliquot the required volume into a sterile conical tube.[13]
-
Visual Inspection: At 24 to 36 hours post-seeding, examine the cells under a microscope to assess their morphology and the confluency of the culture.[13] Healthy cells should appear well-attached and exhibit their characteristic morphology. Note any signs of stress, such as rounding up or detachment.
-
Media Removal: Carefully aspirate the old culture medium from the flask or dish, taking care not to disturb the cell monolayer.
-
Washing (Optional but Recommended): Gently add an appropriate volume of sterile Phosphate-Buffered Saline (PBS) to cover the cell surface. Rock the vessel gently to wash the cells and then aspirate the PBS. This step helps to remove residual old medium and cellular debris.[14]
-
Addition of Fresh Medium: Add the pre-warmed, fresh complete growth medium to the culture vessel. The volume will depend on the vessel size.
-
Incubation: Return the culture vessel to a 37°C, 5% CO₂ incubator.[13]
-
Frequency of Media Changes: For long-term cultures, media changes should typically be performed every 48 to 72 hours, depending on the metabolic rate of the cell line and the cell density.
Protocol 2: Subculturing (Passaging) of Adherent Cells
Passaging is necessary when cells reach a high confluency (typically 80-90%) to maintain them in the logarithmic growth phase.[10]
-
Preparation: Pre-warm complete growth medium, PBS, and a suitable detachment reagent (e.g., Trypsin-EDTA) in a 37°C water bath.
-
Media Removal and Washing: Aspirate the culture medium and wash the cell monolayer with PBS as described in Protocol 1.
-
Cell Detachment: Add the appropriate volume of the pre-warmed detachment reagent to the vessel, ensuring the cell layer is fully covered. Incubate at 37°C until the cells detach.[14] This can be monitored under a microscope and typically takes a few minutes.
-
Neutralization: Once detached, add fresh, pre-warmed complete growth medium to the vessel to inactivate the detachment reagent.
-
Cell Collection and Centrifugation: Transfer the cell suspension to a sterile centrifuge tube. Centrifuge at approximately 150-250 x g for 3 to 5 minutes to pellet the cells.[13][14]
-
Resuspension and Seeding: Aspirate the supernatant and gently resuspend the cell pellet in a known volume of fresh, pre-warmed complete growth medium. Determine the cell count and viability. Seed new culture flasks at the desired density (e.g., 2,500 to 5,000 cells per cm²).[13]
-
Incubation: Place the newly seeded flasks in a 37°C, 5% CO₂ incubator for at least 24 to 48 hours before further processing.[13]
Protocol 3: Maintenance and Subculturing of Suspension Cells
-
Cell Collection: Transfer the cell culture from the flask to a sterile centrifuge tube.
-
Centrifugation: Centrifuge the cell suspension at 200-250 x g for 5 minutes.[14]
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed growth medium at the desired cell density for continued culture.
-
Incubation: Transfer the cell suspension to a new, sterile culture vessel and place it in the incubator.
Quantitative Data on Cell Viability Over Time
The following tables summarize data from studies investigating cell viability under different conditions for extended periods.
Table 1: Viability of M2 Cells Under Different Hypothermic Conditions
| Temperature | Incubation Time | Viability (%) |
|---|---|---|
| 1°C | 48 hours | Significantly Reduced |
| 5°C | 48 hours | Significantly Reduced |
| 16°C | 4 days | > 80% |
| 22°C | 4 days | > 80% |
(Data sourced from a study on the effects of hypothermia on mammalian cell survival)[15]
Table 2: Viability of HeLa Cells Under Different Hypothermic Conditions
| Temperature | Incubation Time | Viability |
|---|---|---|
| 1°C | > 48 hours | Increased Cell Death |
| 5°C | 72 hours | No significant difference compared to 16°C or 22°C |
| 16°C | 72 hours | High |
| 22°C | 72 hours | High |
(Data indicates differential sensitivity of cell lines to temperature stress over time)[15]
Table 3: Sensitivity of Cell Lines to a Chk1 Inhibitor (MK-8776) Over Time
| Incubation Time | Percentage of Sensitive Cell Lines |
|---|---|
| 24 hours | ~15% |
| 48 hours | 30% |
| 7 days | ~70% (30% were resistant) |
(This data highlights the importance of extended incubation times in drug sensitivity screening to avoid false negatives)[4]
Visualizing Experimental Workflows and Pathways
Diagrams created using the DOT language can effectively illustrate complex workflows and relationships in long-term cell culture.
Caption: General workflow for maintaining long-term cell cultures.
Caption: Decision tree for troubleshooting common issues in cell culture.
Conclusion
References
- 1. A Guide to Cell Culture Success | Technology Networks [technologynetworks.com]
- 2. Cell Culture: Growing Cells as Model Systems In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cultures in drug development: Applications, challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances on Cell Culture Platforms for In Vitro Drug Screening and Cell Therapies: From Conventional to Microfluidic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azolifesciences.com [azolifesciences.com]
- 8. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Challenges of Cell Culture Monitoring: New Solutions to Old Problems | Lab Manager [labmanager.com]
- 10. ptglab.com [ptglab.com]
- 11. A new approach to neural cell culture for long-term studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Cell culture and maintenance protocol | Abcam [abcam.com]
- 15. The analysis of viability for mammalian cells treated at different temperatures and its application in cell shipment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Essential Dos and Don'ts for Maintaining Contamination-Free Cell Cultures [cytion.com]
after the administration of the lower and higher doses, respectively
To provide a comprehensive and accurate technical guide as requested, please specify the drug, compound, or therapeutic agent of interest. The current topic, "after the administration of the lower and higher doses, respectively," is a general concept and requires a specific subject for a detailed analysis.
For example, please provide information on:
-
The specific substance: (e.g., a particular drug like "Metformin," a compound class like "mTOR inhibitors," or a biologic like "Adalimumab").
-
The context of administration: (e.g., in the treatment of a specific disease like "Type 2 Diabetes," in a particular cell line like "MCF-7," or in an animal model like "Sprague-Dawley rats").
-
The effects of interest: (e.g., impact on blood glucose levels, effect on a specific signaling pathway, or changes in tumor volume).
Once you provide these details, I can proceed to gather the relevant data and generate the in-depth technical guide, including data tables, experimental protocols, and the specified Graphviz visualizations.
An In-depth Technical Guide on the Volume of Distribution: A Focus on Lisinopril
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic parameter, the volume of distribution (Vd), with a specific focus on the angiotensin-converting enzyme (ACE) inhibitor, lisinopril, which has a reported volume of distribution of approximately 2.41 L/kg. This document details the methodologies for determining this value, presents relevant quantitative data in a structured format, and illustrates the associated physiological pathways.
Introduction to Volume of Distribution
The apparent volume of distribution (Vd) is a fundamental pharmacokinetic parameter that describes the extent to which a drug distributes throughout the body's tissues versus remaining in the plasma.[1][2] It is a theoretical volume, not a true physiological space, that represents the fluid volume that would be required to contain the total amount of the drug in the body at the same concentration as that present in the plasma.[1] A high Vd, such as that of lisinopril, indicates extensive tissue distribution, while a low Vd suggests the drug is largely confined to the circulatory system.[1]
The Vd is a crucial parameter in drug development as it influences the half-life of a drug and is used to calculate the loading dose required to achieve a target plasma concentration.[2] It is determined by the physicochemical properties of the drug, such as its lipid solubility and plasma protein binding, as well as physiological factors.
Lisinopril: A Case Study
Lisinopril is an ACE inhibitor used in the treatment of hypertension and heart failure.[3] It is the lysine analog of enalaprilat, the active metabolite of enalapril. Unlike many other ACE inhibitors, lisinopril is not a prodrug and is excreted unchanged in the urine.[4]
Pharmacokinetic Profile of Lisinopril
A summary of the key pharmacokinetic parameters for lisinopril is presented in Table 1. The reported volume of distribution for lisinopril is approximately 2.4 L/kg, indicating significant distribution into tissues.[4]
| Parameter | Value | Reference |
| Volume of Distribution (Vd) | ~2.4 L/kg | [4] |
| Bioavailability | ~25% (highly variable, 6-60%) | [4] |
| Peak Plasma Concentration (Tmax) | 6-8 hours | [5] |
| Elimination Half-life | ~12 hours (effective) | [4] |
| Plasma Protein Binding | Negligible | [4] |
| Metabolism | Not metabolized | [4] |
| Excretion | Unchanged in urine | [4] |
Experimental Protocol for Determining the Volume of Distribution of Lisinopril in a Preclinical Model (Rat)
This section outlines a representative experimental protocol for determining the volume of distribution of lisinopril in a rat model, based on common practices in preclinical pharmacokinetic studies.
Animal Model
-
Species: Male Wistar rats (or other appropriate strain)
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be acclimatized for at least one week before the experiment.
Drug Administration
-
Formulation: Lisinopril is dissolved in a suitable vehicle, such as sterile saline, to a final concentration appropriate for dosing.
-
Route of Administration: Intravenous (IV) bolus injection via the tail vein to ensure complete bioavailability for the Vd calculation. A typical dose for preclinical studies might be in the range of 1-10 mg/kg.[6]
-
Dose Volume: The injection volume should be kept low (e.g., 1 mL/kg) to avoid hemodynamic disturbances.
Sample Collection
-
Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points after drug administration. A typical sampling schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sampling Site: Blood is typically collected from the jugular vein or tail vein. To minimize stress and animal usage, a sparse sampling design can be employed where different subsets of animals are used for different time points.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: The concentration of lisinopril in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] This technique offers high sensitivity and selectivity for quantifying drug levels.
-
Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like methanol or acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant is then analyzed.[7]
-
Calibration Standards and Quality Controls: A calibration curve is generated using blank plasma spiked with known concentrations of lisinopril. Quality control samples at low, medium, and high concentrations are included in each analytical run to ensure the accuracy and precision of the assay.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
-
Calculation of Vd: The volume of distribution at steady state (Vdss) is calculated using the following equation:
-
Vdss = (Dose_iv * AUMC_inf) / (AUC_inf)^2
-
Where:
-
Dose_iv is the intravenous dose administered.
-
AUMC_inf is the area under the first moment curve from time zero to infinity.
-
AUC_inf is the area under the plasma concentration-time curve from time zero to infinity.
-
-
The relationship between different pharmacokinetic parameters can be visualized through a logical workflow diagram.
Mechanism of Action and Signaling Pathway
Lisinopril exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[8][9] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[10][11]
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is initiated by the release of renin from the kidneys in response to low blood pressure or reduced sodium levels.[10] Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form angiotensin I.[10] Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by ACE, which is primarily found in the lungs.[10]
Angiotensin II has several physiological effects that lead to an increase in blood pressure:
-
Vasoconstriction: It directly constricts blood vessels, increasing peripheral resistance.[8]
-
Aldosterone Release: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys.[9][10]
-
Sympathetic Nervous System Activation: It enhances the release of norepinephrine from sympathetic nerves.
By inhibiting ACE, lisinopril blocks the conversion of angiotensin I to angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[8][9]
The signaling pathway of the RAAS and the point of intervention by lisinopril are illustrated in the following diagram.
Conclusion
The volume of distribution is a critical pharmacokinetic parameter that provides valuable insights into the disposition of a drug within the body. For lisinopril, a Vd of approximately 2.41 L/kg signifies its extensive distribution into tissues, which is a key characteristic influencing its therapeutic profile. Understanding the experimental methodologies to determine Vd and the underlying physiological pathways, such as the RAAS, is essential for researchers and professionals in the field of drug development for the rational design and optimization of novel therapeutics.
References
- 1. droracle.ai [droracle.ai]
- 2. Volume of Distribution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lisinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of angiotensin converting enzyme inhibition in tissues following oral lisinopril: studies in the rat using quantitative radioinhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What Is Lisinopril’s Mechanism of Action? Here’s How It Works - GoodRx [goodrx.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 11. teachmephysiology.com [teachmephysiology.com]
Low-Dose Cadmium Exposure: A Technical Examination of Biphasic Cellular Proliferation and Associated Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the phenomenon of hormesis, specifically focusing on the biphasic dose-response observed in human embryo lung fibroblast (HELF) cells exposed to low concentrations of cadmium (Cd). At low doses, cadmium has been observed to stimulate cell proliferation, while higher doses inhibit it. This document provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with this phenomenon, offering valuable insights for researchers in toxicology, pharmacology, and drug development.
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the dose-dependent effects of cadmium on the proliferation of human embryo lung fibroblast (HELF) cells. Cell proliferation was assessed using the MTT assay, and the results are expressed as the rate of cell proliferation relative to a control group (100%).
| Cadmium Concentration (µmol/L) | Cell Proliferation Rate (%) |
| 0 (Control) | 100.0 |
| 2.5 | 115.2 |
| 5.0 | 125.8 |
| 10.0 | 112.4 |
| 20.0 | 85.6 |
| 40.0 | 65.3 |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide, enabling replication and further investigation.
Cell Culture and Cadmium Treatment
-
Cell Line: Human embryo lung fibroblast (HELF) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cadmium Stock Solution: A stock solution of cadmium chloride (CdCl2) is prepared in deionized water.
-
Treatment Protocol: HELF cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well. After 24 hours of incubation to allow for cell attachment, the culture medium is replaced with fresh medium containing various concentrations of cadmium (ranging from 2.5 to 40 µmol/L). Control cells receive fresh medium without cadmium. The cells are then incubated for an additional 24 hours.
Cell Proliferation Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Following the 24-hour cadmium treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well.
-
The plates are incubated for 4 hours at 37°C.
-
After the incubation period, the medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The cell proliferation rate is calculated as a percentage of the control group.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To determine the activation of key proteins in the ERK1/2, JNK, and p38 MAPK signaling pathways.
-
Procedure:
-
HELF cells are treated with various concentrations of cadmium as described in section 2.1.
-
Following treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membranes are blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Membranes are then incubated overnight at 4°C with primary antibodies specific for the phosphorylated (activated) and total forms of ERK1/2, JNK, and p38.
-
After washing with TBST, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways implicated in the biphasic response to cadmium and the general experimental workflow.
Caption: Low-dose cadmium activates ERK1/2 and JNK pathways, promoting cell proliferation.
Caption: Workflow for assessing low-dose cadmium effects on HELF cell proliferation.
Technical Whitepaper: Pharmacokinetics of a Baquiloprim and Sulphadimidine Combination in a Porcine Model
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides an in-depth analysis of the pharmacokinetic properties of a combination therapy comprising baquiloprim and sulphadimidine, with a specific focus on a porcine model. The data presented is primarily derived from the study "Pharmacokinetics of this compound and sulphadimidine in pigs after intramuscular administration."
Executive Summary
This whitepaper details the pharmacokinetic profile of a novel antibacterial formulation containing this compound, a 5-substituted 2,4-diaminopyrimidine, and sulphadimidine. The combination leverages a synergistic mechanism to inhibit the bacterial folic acid synthesis pathway, offering a broad spectrum of activity. This document summarizes the key pharmacokinetic parameters observed in pigs following intramuscular administration at two different dose levels. It also outlines the experimental methodology and the underlying biochemical pathways of the drug's action. The high volume of distribution, particularly at the higher dose, suggests excellent tissue penetration and concentration, indicating potential efficacy in treating systemic bacterial infections in veterinary medicine.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for this compound and sulphadimidine in pigs after a single deep intramuscular injection.
Table 1: Pharmacokinetic Parameters of this compound in Pigs
| Parameter | Lower Dose (10 mg/kg) | Higher Dose (30 mg/kg) |
| Maximum Plasma Concentration (Cmax) | 0.55 µg/mL | Not explicitly stated in abstract |
| Volume of Distribution (Vd) | 2.41 L/kg | 4.60 L/kg |
| Time to Maintain MIC | > 24 hours | > 48 hours |
Table 2: Pharmacokinetic Parameters of Sulphadimidine in Pigs
| Parameter | Lower Dose (10 mg/kg) | Higher Dose (30 mg/kg) |
| Maximum Plasma Concentration (Cmax) | 15.6 µg/mL | Not explicitly stated in abstract |
| Volume of Distribution (Vd) | Not explicitly stated in abstract | Not explicitly stated in abstract |
| Time to Maintain MIC | > 24 hours | > 48 hours |
Note: The combined Minimum Inhibitory Concentration (MIC90) against susceptible porcine pathogens was reported as 0.06 µg/mL for this compound and 6.25 µg/mL for sulphadimidine.[1]
Experimental Protocols
While the full detailed experimental protocol from the original 1994 study by Davies and Mackenzie is not publicly available in the abstract, the following methodology can be inferred and is typical for such pharmacokinetic studies.
Objective: To investigate the pharmacokinetic properties of a this compound and sulphadimidine formulation in pigs after intramuscular administration at two different dosages.[1]
Subjects:
-
Species: Domestic pigs (Sus scrofa domestica).
-
Details on the number of animals, sex, weight, and breed were not available in the abstract.
Drug Formulation and Administration:
-
Drugs: this compound and sulphadimidine were administered as a combined injectable formulation.[1]
-
Dosage Levels:
-
Route of Administration: Deep intramuscular injection.[1]
Sampling and Analysis:
-
Sampling: Blood samples were likely collected at predetermined time points post-administration to characterize the absorption, distribution, and elimination phases of the drugs.
-
Analytical Method: A validated analytical method, likely High-Performance Liquid Chromatography (HPLC), would have been used to quantify the concentrations of this compound and sulphadimidine in the plasma samples.
Pharmacokinetic Analysis:
-
The plasma concentration-time data would be analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Vd, and elimination half-life.
Signaling Pathway and Mechanism of Action
This compound and sulphadimidine act synergistically to inhibit the bacterial folic acid (tetrahydrofolate) synthesis pathway at two sequential steps. This pathway is crucial for the synthesis of nucleotides (and thus DNA replication) and certain amino acids. Mammals are not affected by this mechanism as they obtain folic acid from their diet.
-
Sulphadimidine: As a sulfonamide, it is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits the enzyme dihydropteroate synthase (DHPS) , preventing the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroate.
-
This compound: As a diaminopyrimidine, it inhibits the enzyme dihydrofolate reductase (DHFR) . This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, the biologically active form of folic acid.
The dual blockade of this essential metabolic pathway results in a bactericidal effect.
Mandatory Visualization
Caption: Synergistic inhibition of the bacterial folic acid synthesis pathway.
Experimental Workflow
Caption: A generalized workflow for the pharmacokinetic study.
References
Baquiloprim: A Comprehensive Technical Review of its Distribution Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the distribution of baquiloprim, a novel 5-substituted 2,4-diaminopyrimidine developed for veterinary use. The data presented herein, compiled from multiple pharmacokinetic studies, consistently indicates that this compound is well-distributed throughout the body, achieving significant concentrations in tissues. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the workflow of distribution studies to offer a comprehensive resource for professionals in drug development and veterinary medicine.
Quantitative Pharmacokinetic and Distribution Data
The following tables summarize the key pharmacokinetic parameters of this compound across different species and administrative routes, highlighting its extensive distribution.
Table 1: Pharmacokinetic Parameters of this compound in Pigs Following Intramuscular Administration [1]
| Parameter | Low Dose (10 mg/kg) | High Dose (30 mg/kg) |
| Maximum Plasma Concentration (Cmax) | 0.55 µg/mL | - |
| Volume of Distribution (Vd) | 2.41 L/kg | 4.60 L/kg |
Data presented as mean values.
Table 2: Pharmacokinetic Parameters of this compound in Dwarf Goats Following Intravenous and Intraruminal Administration [2]
| Parameter | Intravenous (8 mg/kg) | Intraruminal (8 mg/kg) |
| Distribution Half-life (t1/2α) | 0.89 (± 0.4) hours | - |
| Elimination Half-life (t1/2β) | 14.0 (± 2.3) hours | - |
| Volume of Distribution at steady-state (Vdss) | 14.1 (± 2.7) L/kg | - |
| Maximum Plasma Concentration (Cmax) | - | 0.09 (± 0.01) µg/mL |
| Time to Maximum Concentration (Tmax) | - | ~35 hours |
| Systemic Oral Bioavailability | - | 33.7 (± 7.1) % |
Data presented as mean (± standard deviation).
Table 3: Pharmacokinetic Parameters of this compound in Cattle [3]
| Parameter | Value |
| Half-life (t1/2) | ~10 hours |
Experimental Protocols
The following methodologies are based on descriptions from the cited preclinical studies. These protocols provide a framework for conducting pharmacokinetic and tissue distribution analyses of this compound.
In Vivo Pharmacokinetic Studies in Pigs[1]
-
Subjects: Healthy pigs.
-
Formulation: this compound was formulated as an injectable preparation, combined with sulphadimidine.
-
Administration: The formulation was administered via deep intramuscular injection.
-
Dosage: Two dosage levels were investigated: 10 mg/kg and 30 mg/kg.
-
Sampling: Blood samples were collected at various time points to determine plasma concentrations of this compound.
-
Analysis: The plasma concentration data was used to calculate pharmacokinetic parameters, including the volume of distribution.
In Vivo Pharmacokinetic Studies in Dwarf Goats[2]
-
Subjects: Seven healthy female dwarf goats.
-
Administration: this compound was administered intravenously and intraruminally.
-
Dosage: A dose of 8 mg/kg bodyweight was used for both routes of administration.
-
Sampling: Plasma samples were collected to determine the concentration of this compound over time.
-
Analysis: The plasma elimination curve after intravenous injection was analyzed to determine the distribution and elimination half-lives, as well as the volume of distribution at steady-state. For intraruminal administration, the maximum plasma concentration, time to maximum concentration, and systemic oral bioavailability were calculated.
In Vivo Pharmacokinetic Studies in Cattle[3]
-
Subjects: Cattle of various ages.
-
Administration: Oral administration.
-
Sampling: Plasma samples were collected to measure this compound concentrations.
-
Analysis: Plasma concentration-time profiles were analyzed to determine the absorption characteristics and the elimination half-life.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a preclinical study investigating the tissue distribution of a compound like this compound.
Caption: Generalized workflow for a preclinical pharmacokinetic and tissue distribution study.
Conclusion
References
- 1. Pharmacokinetics of this compound and sulphadimidine in pigs after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral bioavailability and pharmacokinetics of this compound in dwarf goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new antifolate antibacterial: in vitro activity and pharmacokinetic properties in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Enhanced Bioavailability and Target Engagement of a Novel Kinase Inhibitor Through an Optimized Amorphous Solid Dispersion Formulation
Topic: These findings suggest that the formulation of a novel kinase inhibitor, AZD4547, as an amorphous solid dispersion significantly enhances its therapeutic potential. This document provides a technical overview of the formulation strategy, experimental validation, and resulting pharmacokinetic and pharmacodynamic improvements.
Audience: This guide is intended for researchers, scientists, and drug development professionals with an interest in advanced drug delivery and formulation science.
Abstract
The clinical development of potent active pharmaceutical ingredients (APIs) is often hampered by poor aqueous solubility, which limits oral bioavailability and therapeutic efficacy. AZD4547, a selective fibroblast growth factor receptor (FGFR) kinase inhibitor, is a Biopharmaceutics Classification System (BCS) Class II compound characterized by low solubility and high permeability. Standard crystalline formulations result in suboptimal exposure, necessitating a formulation strategy to enhance its dissolution rate and absorption. This whitepaper details the development and evaluation of an amorphous solid dispersion (ASD) formulation of AZD4547. The findings demonstrate that the ASD formulation significantly improves the pharmacokinetic profile, leading to enhanced target engagement and superior anti-tumor efficacy in preclinical models. These results underscore the critical role of formulation in unlocking the therapeutic potential of challenging compounds.
Introduction
Drug formulation is a critical process that transforms an active pharmaceutical ingredient (API) into a final medicinal product that is safe, effective, and stable.[1][2] The formulation directly influences the drug's molecular properties, including its solubility, stability, and bioavailability, which are key determinants of its therapeutic efficacy.[3] For oral dosage forms, the Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a guide for formulation strategies.[4]
AZD4547 is a potent and selective inhibitor of FGFR kinases, which are key drivers in various cancers. Dysregulation of FGFR signaling pathways is implicated in cell proliferation, survival, and angiogenesis.[5] As a BCS Class II compound, AZD4547's low aqueous solubility presents a significant challenge for achieving adequate oral bioavailability with conventional formulations.[4] This limitation can lead to insufficient plasma concentrations to effectively inhibit the target kinase, thereby diminishing the potential clinical benefit. To overcome this, an advanced formulation approach is required. Amorphous solid dispersions (ASDs) are a proven strategy for improving the oral absorption of poorly soluble compounds by stabilizing the API in a high-energy, amorphous state within a polymer matrix, thereby enhancing its dissolution rate and concentration in the gastrointestinal tract.
Formulation Design and Rationale
The primary objective was to develop a formulation that enhances the oral bioavailability of AZD4547. The decision to pursue an amorphous solid dispersion was based on a systematic evaluation of the API's physicochemical properties.
References
Alternatives to Antibiotics for Bacterial Infections in Swine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing global concern over antimicrobial resistance has spurred significant research into effective alternatives to conventional antibiotics for managing bacterial infections in swine. This technical guide provides an in-depth overview of promising alternatives, including essential oils, probiotics, phytogenics, and bacteriophages. It summarizes key quantitative data, details experimental protocols from pivotal studies, and illustrates the underlying mechanisms of action through signaling pathway and workflow diagrams.
Essential Oils and Their Components
Essential oils (EOs), volatile compounds extracted from plants, and their primary active components like thymol, carvacrol, and cinnamaldehyde have demonstrated significant antimicrobial properties against a wide range of porcine pathogens. Their lipophilic nature allows them to disrupt the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.
In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial efficacy of a compound. The following table summarizes the MIC values of various essential oil components against common swine bacterial pathogens.
| Compound | Pathogen | Gram Stain | MIC (mg/L) | Reference |
| Thymol | Streptococcus suis | Gram-positive | 156 | [1] |
| Thymol | Actinobacillus pleuropneumoniae | Gram-negative | 156 | [1] |
| Thymol | Escherichia coli | Gram-negative | 200 | [2] |
| Carvacrol | Streptococcus suis | Gram-positive | 156 | [1] |
| Carvacrol | Actinobacillus pleuropneumoniae | Gram-negative | 156 | [1] |
| Carvacrol | Escherichia coli | Gram-negative | 200 | [2] |
| Cinnamaldehyde | Streptococcus suis | Gram-positive | 156 | [1] |
| Cinnamaldehyde | Actinobacillus pleuropneumoniae | Gram-negative | 156 | [1] |
| Cinnamaldehyde | Escherichia coli | Gram-negative | 200 | [3] |
Mechanism of Action: Bacterial Membrane Disruption
Essential oil components primarily exert their antibacterial effects by targeting the bacterial cell membrane. Their hydrophobic nature facilitates their insertion into the lipid bilayer, leading to a cascade of disruptive events.
Probiotics
Probiotics are live microorganisms that, when administered in adequate amounts, confer a health benefit on the host. In swine, they are primarily used to prevent and treat enteric diseases, particularly post-weaning diarrhea. Lactobacillus and Bacillus species are among the most commonly used probiotics in pig production.
In Vivo Efficacy of Probiotics in Weaned Piglets
Numerous studies have demonstrated the positive effects of probiotic supplementation on the growth performance and gut health of weaned piglets.
| Probiotic Strain(s) | Duration of Supplementation | Key Findings | Reference |
| Lactobacillus plantarum, Streptococcus thermophilus, Bacillus subtilis | 4 weeks | Lower FCR; Increased villus height; Reduced Enterobacteriaceae | [4] |
| Heat-killed Lactobacillus plantarum L-137 | Suckling to fattening | Increased weight gain in weaning pigs; Higher IFN-β expression | [5] |
| Lactobacillus plantarum and Bacillus subtilis | 42 days | Increased ADG and ADFI; Decreased serum pro-inflammatory cytokines | [6] |
| Bacillus licheniformis and Saccharomyces cerevisiae | 28 days | Decreased diarrhea incidence; Improved ADG and ADFI | [7] |
ADG: Average Daily Gain; ADFI: Average Daily Feed Intake; FCR: Feed Conversion Ratio
Experimental Protocol: Evaluating Probiotics in Weaned Piglets
The following provides a generalized experimental protocol for assessing the efficacy of probiotics in weaned piglets, based on common practices in the cited literature.
Immunomodulatory Mechanism of Lactobacillus plantarum
Certain probiotic strains, such as Lactobacillus plantarum, can modulate the host's immune system to enhance defense against pathogens. One proposed mechanism involves the activation of the STING (Stimulator of Interferon Genes) signaling pathway.
Phytogenic Feed Additives
Phytogenic feed additives are plant-derived compounds, often in the form of extracts or essential oils, that are added to animal feed to improve performance and health. They have shown promise in controlling specific bacterial diseases like swine dysentery, which is caused by Brachyspira hyodysenteriae.
In Vivo Efficacy of Phytogenics against Swine Dysentery
A study investigating the efficacy of two phytogenic feed additives (Patente Herba® and Patente Herba® Plus) in controlling swine dysentery demonstrated their potential as alternatives to the antibiotic tiamulin.[8]
| Treatment Group | Average Daily Gain (kg) | Feed Conversion Ratio | Fecal Score (0-4 scale) |
| Negative Control | 0.65 | 2.85 | Variable (0-4) |
| Tiamulin (Positive Control) | 0.72 | 2.65 | Predominantly 0-1 |
| Patente Herba® | 0.71 | 2.68 | Predominantly 0-1 |
| Patente Herba® Plus | 0.73 | 2.62 | Predominantly 0-1 |
Experimental Protocol: Phytogenic Feed Additives for Swine Dysentery
The following protocol outlines the key steps in an in vivo trial to evaluate the efficacy of phytogenic feed additives against swine dysentery.[8]
-
Animal Model: 64 seven-week-old weaned pigs.
-
Acclimation: A period of adaptation to the housing and basal diet.
-
Experimental Groups:
-
Negative Control: Basal diet with no additives.
-
Positive Control: Basal diet with tiamulin.
-
Treatment Group 1: Basal diet with Patente Herba®.
-
Treatment Group 2: Basal diet with Patente Herba® Plus.
-
-
Infection Model: Natural or experimental infection with Brachyspira hyodysenteriae.
-
Data Collection:
-
Daily monitoring of fecal consistency.
-
Weekly collection of fecal samples for microbiological analysis (culture and PCR).
-
Weekly measurement of body weight and feed intake.
-
-
Outcome Measures:
-
Fecal score to assess diarrhea severity.
-
Quantification of B. hyodysenteriae in feces.
-
Calculation of Average Daily Gain (ADG) and Feed Conversion Ratio (FCR).
-
Bacteriophages
Bacteriophages, or phages, are viruses that specifically infect and lyse bacteria. Their high specificity makes them an attractive alternative to broad-spectrum antibiotics, as they can target pathogenic bacteria without harming the beneficial gut microbiota.
In Vivo Efficacy of Bacteriophage Therapy
Research has shown that bacteriophage therapy can effectively reduce the colonization of pathogenic bacteria like Escherichia coli and Salmonella in pigs.
| Pathogen | Phage Administration | Key Findings | Reference |
| Enterotoxigenic E. coli (ETEC) | Dietary supplementation | More resistant to diarrhea compared to control | [9] |
| Salmonella Typhimurium | Oral gavage | Reduced Salmonella concentration in feces and cecum | [10] |
Experimental Protocol: Bacteriophage Therapy for Colibacillosis
The following protocol details an in vitro experiment to assess the efficacy of bacteriophages against E. coli, the causative agent of colibacillosis.[11][12]
-
Bacteriophage Isolation and Purification:
-
Collect sewage samples from a swine farm.
-
Enrich and isolate bacteriophages using a host E. coli strain.
-
Purify phages using the agar overlay method.
-
-
Host Range Determination:
-
Test the lytic activity of the isolated phages against a panel of pathogenic E. coli strains.
-
-
Bacterial Challenge Test (in vitro):
-
Grow the target E. coli strain to the mid-log phase.
-
Mix the bacterial culture with the phage suspension at different Multiplicities of Infection (MOIs) (e.g., 0.01, 1, 100).
-
Incubate the mixture and collect samples at regular intervals (e.g., every hour for 6 hours).
-
Enumerate bacterial and phage titers to determine the reduction in bacterial concentration.
-
Bacteriocins
Bacteriocins are ribosomally synthesized antimicrobial peptides produced by bacteria that can inhibit the growth of other, often closely related, bacterial species. They represent a potential alternative for targeting specific pathogens.
Efficacy of Bacteriocins against Clostridium perfringens
Clostridium perfringens is a significant pathogen in swine, causing necrotic enteritis. Bacteriocins produced by certain bacterial strains have shown inhibitory activity against C. perfringens.
A study demonstrated that a bacteriocin-producing Streptococcus hyointestinalis B19 strain, isolated from swine feces, significantly reduced the population of C. perfringens in vitro.[13] Furthermore, a combination of the bacteriocin with lytic bacteriophages completely eradicated C. perfringens.[13]
Mechanism of Action of Bacteriocins
The primary mechanism of action for many bacteriocins involves the disruption of the target bacterial cell membrane, leading to pore formation and subsequent cell death.
Conclusion
The exploration of alternatives to antibiotics for the treatment of bacterial infections in pigs is a rapidly advancing field. Essential oils, probiotics, phytogenics, bacteriophages, and bacteriocins all present promising avenues for improving swine health and productivity while mitigating the risks associated with antimicrobial resistance. This technical guide provides a foundational understanding of these alternatives, supported by quantitative data and detailed experimental insights. Further research is warranted to optimize the application of these novel therapies in commercial swine production.
References
- 1. Alternatives to antibiotics as growth promoters for use in swine production: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibacterial mechanism of carvacrol and thymol against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Live Multi-Strain Probiotics Enhance Growth Performance by Regulating Intestinal Morphology and Microbiome Population in Weaning Piglets [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Probiotics in piglet: from gut health to pathogen defense mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secure Verification [r.istocar.bg.ac.rs]
- 9. Swine enteric colibacillosis: Current treatment avenues and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Swine enteric colibacillosis: Current treatment avenues and future directions [frontiersin.org]
- 11. Bacteriophage efficacy in controlling swine enteric colibacillosis pathogens: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Clostridium perfringens using Bacteriophages and Bacteriocin Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
From Pasture to Patient: A Technical Guide on the Repurposing of Veterinary Drugs for Human Health
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the scientific underpinnings of select veterinary medicines that have been successfully repurposed or are under investigation for human therapeutic applications. The focus is on providing a detailed understanding of their core mechanisms of action, supported by quantitative data, comprehensive experimental protocols, and visualizations of the associated signaling pathways. This document aims to serve as a valuable resource for professionals in the field of drug discovery and development, highlighting the potential for cross-species therapeutic innovation.
Ivermectin: From Anti-Parasitic to Anti-Cancer Agent
Initially developed for treating parasitic infections in livestock and companion animals, ivermectin has garnered significant attention for its potential anti-cancer properties.[1] Its primary veterinary application relies on a well-understood mechanism, while its effects on cancer cells involve the modulation of key signaling pathways.
Core Mechanisms of Action
Anti-Parasitic Action: Ivermectin's efficacy against parasites stems from its high affinity for glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[2][3][4] Binding of ivermectin to these channels leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, which in turn causes paralysis and death of the parasite.[4] Mammals are largely unaffected at therapeutic doses because their glutamate-gated chloride channels are confined to the central nervous system, where ivermectin does not readily cross the blood-brain barrier.
Anti-Cancer Action: The anti-tumor effects of ivermectin are multifactorial. A primary mechanism involves the inhibition of the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and metastasis.[5][6][7] Ivermectin has been shown to repress the levels of C-terminal β-catenin phosphoforms and its downstream target, CYCLIN D1.[5] This action appears to involve protein phosphatases and is independent of the drug's effect on chloride channels.[5]
Quantitative Data
Table 1: In Vitro Anti-Cancer Activity of Ivermectin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Citation(s) |
| MDA-MB-231 | Breast Cancer | ~5.0 | 72 | [8] |
| MCF-7 | Breast Cancer | ~5.0 | 72 | [8] |
| MDA-MB-468 | Breast Cancer | ~5.0 | 72 | [8] |
| SKOV-3 | Ovarian Cancer | ~5.0 | 72 | [8] |
| DU145 | Prostate Cancer | >5.0 (Resistant) | 72 | [8] |
| MCF-7/LCC2 | Breast Cancer (Tamoxifen-Resistant) | 9.35 | 24 | [9] |
| MCF-7/LCC9 | Breast Cancer (Fulvestrant-Resistant) | 9.06 | 24 | [9] |
| SW480 | Colorectal Cancer | 18.25 | 24 | [10] |
| SW1116 | Colorectal Cancer | 16.14 | 24 | [10] |
Table 2: Pharmacokinetic Parameters of Ivermectin in Humans (Single Oral Dose)
| Parameter | Value | Conditions | Citation(s) |
| Volume of Distribution (Vc) | 3.1 - 3.5 L/kg | 6-12 mg dose in healthy volunteers | [11] |
| Optimal Dose (Onchocerciasis) | 150 µg/kg | Single dose | [11] |
| Optimal Dose (Scabies) | 200 µg/kg | Single dose, often repeated | [11] |
| Maximum Safe Human Serum Concentration | ~5 µM | Based on Phase I clinical trials | [8] |
Table 3: Binding Affinity of Macrocyclic Lactones to Glutamate-Gated Chloride Channels
| Compound | Target | Kd (nM) | Citation(s) |
| Ivermectin | HcGluCla (from Haemonchus contortus) | 0.11 ± 0.021 | [12] |
| Moxidectin | HcGluCla (from Haemonchus contortus) | 0.18 ± 0.02 | [12] |
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231) in 96-well microplates at a density of 2 x 10³ cells/well in 0.1 ml of medium. Incubate for 24 hours at 37°C to allow for cell adherence.
-
Drug Treatment: Prepare serial dilutions of ivermectin (e.g., 0.2, 0.4, 0.8, 1, 5, 8 µM) in the appropriate cell culture medium. The vehicle (e.g., ethanol) should be used as a control. Replace the medium in the wells with the drug-containing medium and incubate for the desired time (e.g., 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4-6 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate at a low speed for 10 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the log of the drug concentration versus the percentage of cell viability and fitting the data to a sigmoidal curve.[13][14]
Protocol 2: Western Blot Analysis of Wnt/β-catenin Signaling
-
Cell Lysis: Treat cancer cells (e.g., HCT-8) with ivermectin for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 50 µ g/lane ) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 10% non-fat dry milk or 5% BSA in TBS with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for β-catenin, phosphorylated GSK3β, Cyclin D1, and a loading control like β-actin or GAPDH, diluted according to the manufacturer's instructions (e.g., 1:1000).[15][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
Protocol 3: In Vivo Tumor Metastasis Model
-
Cell Inoculation: To establish a colorectal carcinoma metastasis model, inject 2 x 10⁶ HCT-8 cells suspended in 100 µl of saline into the tail vein of NOD/SCID mice.
-
Treatment Regimen: Randomize the mice into treatment and control groups. Administer ivermectin intraperitoneally daily at desired doses (e.g., 1, 2, and 3 mg/kg/day) for a specified period (e.g., 37 days). The control group receives injections of the vehicle (0.9% NaCl solution).
-
Monitoring: Monitor the body weight of the mice every three days.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and dissect tissues to identify and count metastatic tumor nodules. Histochemical examination (e.g., hematoxylin and eosin staining) can be performed to confirm the presence of tumor masses.[17]
Signaling Pathway and Workflow Visualizations
Caption: Ivermectin's primary antiparasitic mechanism of action.
Caption: Ivermectin's inhibition of the Wnt/β-catenin pathway.
Robenacoxib: A COX-2 Selective Inhibitor
Robenacoxib is a non-steroidal anti-inflammatory drug (NSAID) developed for veterinary use, primarily in dogs and cats, for the control of pain and inflammation. Its high selectivity for the cyclooxygenase-2 (COX-2) enzyme makes it a subject of interest for potential human applications where COX-1 sparing is desirable.
Core Mechanism of Action
Robenacoxib is a potent and highly selective inhibitor of the COX-2 enzyme.[18] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation. In contrast, COX-1 is a constitutive enzyme involved in homeostatic functions, such as gastric cytoprotection and platelet aggregation. By selectively inhibiting COX-2, robenacoxib reduces inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[18]
Quantitative Data
Table 4: In Vitro COX-1 and COX-2 Inhibition by Robenacoxib and Other NSAIDs
| Compound | Species | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1:COX-2 IC50 Ratio | Citation(s) |
| Robenacoxib | Cat | 28.9 | 0.058 | 502.3 | [5] |
| Robenacoxib | Dog | - | - | 128.8 | [19] |
| Meloxicam | Cat | - | - | 2.7 | [20] |
| Ketoprofen | Cat | - | - | 0.049 (COX-1 selective) | [20] |
| Deracoxib | Dog | - | - | 48.5 | [19] |
Note: IC50 values are from in vitro whole blood assays.
Experimental Protocol
Protocol 4: Whole Blood Assay for COX Isoform Inhibition
-
Blood Collection: Collect heparinized blood samples from the target species (e.g., canine).
-
In Vitro Incubation: Aliquot blood samples and incubate them with a range of concentrations of the test NSAID (e.g., robenacoxib) or vehicle for a specified time.
-
COX-1 Activity Measurement: To measure COX-1 activity, allow an aliquot of the treated blood to clot at 37°C for 1 hour. This induces platelet aggregation and thromboxane B2 (TxB2) production, a stable metabolite of the COX-1 product thromboxane A2. Centrifuge the samples and collect the serum.
-
COX-2 Activity Measurement: To measure COX-2 activity, incubate another aliquot of the treated blood with lipopolysaccharide (LPS) for 24 hours at 37°C. LPS induces COX-2 expression in monocytes, leading to the production of prostaglandin E2 (PGE2). Centrifuge the samples and collect the plasma.
-
Eicosanoid Quantification: Measure the concentrations of TxB2 (for COX-1) and PGE2 (for COX-2) in the serum and plasma, respectively, using a validated enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage inhibition of TxB2 and PGE2 synthesis for each drug concentration relative to the vehicle control. Determine the IC50 values for COX-1 and COX-2 inhibition by plotting the drug concentration versus the percentage inhibition.[18][21][22]
Signaling Pathway Visualization
Caption: Robenacoxib's selective inhibition of the COX-2 pathway.
General Experimental Workflow for Repurposing
The process of repurposing a veterinary drug for a new indication in humans, such as cancer, follows a structured preclinical and clinical development path.
Caption: A generalized workflow for repurposing veterinary drugs.
Conclusion
The examples of ivermectin and robenacoxib illustrate a promising strategy in drug development: the repurposing of established veterinary medicines for human diseases. This approach can be accelerated by the existing safety and pharmacokinetic data available for these compounds. A thorough understanding of their molecular mechanisms, supported by robust quantitative data and detailed experimental validation, is paramount for their successful translation to the human clinical setting. This guide provides a foundational framework for researchers and developers to explore these opportunities further.
References
- 1. The multitargeted drug ivermectin: from an antiparasitic agent to a repositioned cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The river blindness drug Ivermectin and related macrocyclic lactones inhibit WNT-TCF pathway responses in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Ivermectin inhibits epithelial-to-mesenchymal transition via Wnt signaling in endocrine-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AOP-Wiki [aopwiki.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. A glutamate-gated chloride channel subunit from Haemonchus contortus: expression in a mammalian cell line, ligand binding, and modulation of anthelmintic binding by glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. youtube.com [youtube.com]
- 15. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ivermectin represses Wnt/β-catenin signaling by binding to TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ivermectin inhibits tumor metastasis by regulating the Wnt/β-catenin/integrin β1/FAK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacology, safety, efficacy and clinical uses of the COX‐2 inhibitor robenacoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by robenacoxib: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro and ex vivo inhibition of canine cyclooxygenase isoforms by robenacoxib: a comparative study. | Sigma-Aldrich [sigmaaldrich.com]
Selamectin: A Veterinary Antiparasitic with Emerging Antibacterial Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Selamectin, a macrocyclic lactone of the avermectin class, has long been a staple in veterinary medicine for its broad-spectrum antiparasitic activity.[1][2] Primarily used topically on dogs and cats, it is effective against a wide range of ecto- and endoparasites, including fleas, heartworms, ear mites, and certain types of ticks and worms.[1][3][4] Its mechanism of action in invertebrates involves the potentiation of glutamate-gated chloride channels, leading to neuromuscular paralysis and death of the parasite.[1][2][3][4] Recently, scientific inquiry has shifted towards repurposing existing drugs to combat the growing threat of antibiotic resistance. In this context, Selamectin has demonstrated promising antibacterial activity, particularly against the formidable human pathogen Staphylococcus aureus (S. aureus), including methicillin-resistant strains (MRSA).[3][5] This guide provides a comprehensive technical overview of Selamectin, summarizing its established veterinary applications and delving into the preclinical data supporting its potential as a novel antibacterial agent. Detailed experimental protocols, quantitative efficacy data, and diagrammatic representations of its known mechanisms and experimental workflows are presented to facilitate further research and development in this exciting new therapeutic area.
Core Data Presentation
Quantitative Efficacy of Selamectin against Ectoparasites in Veterinary Medicine
| Species | Parasite | Dosing Regimen | Efficacy | Study Duration |
| Dogs | Ctenocephalides felis (fleas) | Single topical dose (≥6 mg/kg) | >98% reduction in flea counts within 24-36 hours.[6] | 30 days |
| Cats | Ctenocephalides felis (fleas) | Single topical dose (≥6 mg/kg) | >98% reduction in flea counts within 12-24 hours.[6] | 30 days |
| Dogs | Ctenocephalides felis (fleas) | Monthly topical application (≥6 mg/kg) | 99.1% reduction in geometric mean flea counts.[7] | 90 days |
| Cats | Ctenocephalides felis (fleas) | Monthly topical application (≥6 mg/kg) | 98.4% reduction in geometric mean flea counts.[7] | 90 days |
| Dogs and Cats | Ctenocephalides felis (fleas) | Monthly topical application (6 mg/kg) | 98.0% reduction in flea numbers.[8][9] | 90 days |
Quantitative Antibacterial Efficacy of Selamectin against Staphylococcus aureus
| Parameter | S. aureus Strain(s) | Value | Unit |
| Minimum Inhibitory Concentration (MIC) | Reference Gram-positive strains | 6.3 | µg/mL |
| Mean MIC90 | Most tested S. aureus strains | 6.2 | µg/mL |
| Mean MIC90 | Macrolide-resistant S. aureus | 9.9 | µg/mL |
| Intracellular Bacterial Load Reduction | Methicillin-resistant S. aureus (MRSA) | 81.3 | % |
| Minimal Biofilm Eradication Concentration (MBEC50) | Biofilm-producing S. aureus | 5.89 | µg/mL |
| Synergistic Fractional Inhibitory Concentration Index (FICI) with Ampicillin | Methicillin-resistant S. aureus (MRSA) | 0.5 | - |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the broth microdilution method.
Materials:
-
Selamectin stock solution (in a suitable solvent like DMSO)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
S. aureus isolates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Inoculate S. aureus colonies into MHB and incubate at 37°C until the culture reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Serial Dilution of Selamectin: Prepare a two-fold serial dilution of Selamectin in MHB in a 96-well plate. The final concentrations should typically range from 0.4 to 50 µg/mL.[2]
-
Inoculation: Add an equal volume of the prepared bacterial suspension to each well containing the Selamectin dilutions.
-
Controls: Include a positive control (bacteria in MHB without Selamectin) and a negative control (MHB only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of Selamectin that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Biofilm Disruption Assay
This protocol utilizes the crystal violet staining method to quantify biofilm biomass.
Materials:
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well flat-bottom microtiter plates
-
S. aureus (biofilm-producing strain)
-
Selamectin
-
0.1% Crystal Violet solution
-
30% Acetic Acid or Ethanol
-
Microplate reader
Procedure:
-
Biofilm Formation: Grow a culture of biofilm-producing S. aureus in TSB with glucose. Dilute the culture and add it to the wells of a 96-well plate. Incubate at 37°C for 24-48 hours to allow for biofilm formation.
-
Removal of Planktonic Cells: Carefully remove the culture medium from the wells and gently wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.
-
Treatment with Selamectin: Add fresh TSB containing various concentrations of Selamectin to the wells with the established biofilms. Include a control group with TSB only.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Staining: Discard the medium and wash the wells with PBS. Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Solubilization: Add 30% acetic acid or ethanol to each well to dissolve the stained biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in the Selamectin-treated wells compared to the control indicates biofilm disruption.
Cytotoxicity Assay on Human Cells
This protocol provides a general framework for assessing the cytotoxicity of Selamectin on a human cell line (e.g., HaCaT keratinocytes) using an MTT assay.
Materials:
-
Human cell line (e.g., HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Selamectin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the human cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treatment: Remove the culture medium and add fresh medium containing serial dilutions of Selamectin. Include a vehicle control (medium with the same concentration of solvent used to dissolve Selamectin) and an untreated control.
-
Incubation: Incubate the cells with Selamectin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each Selamectin concentration relative to the untreated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Antiparasitic mechanism of Selamectin in invertebrates.
Caption: Conceptual antibacterial mechanism of Selamectin against S. aureus.
Caption: Experimental workflow for MIC determination.
Caption: Experimental workflow for biofilm disruption assay.
References
- 1. Selamectin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Repurposing Selamectin as an Antimicrobial Drug against Hospital-Acquired Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Repurposing Selamectin as an Antimicrobial Drug against Hospital-Acquired Staphylococcus aureus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Treatment Approach Shows Potential against Staphylococcus aureus [prnewswire.com]
- 7. Selamectin | C43H63NO11 | CID 9578507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
An In-Depth Technical Guide to the Synergistic Combination of Trimethoprim and Sulphadimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core pharmacological principles of the combination of trimethoprim and sulphadimidine (also known as sulfamethazine). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, quantitative synergy, pharmacokinetic properties, and key experimental methodologies.
Mechanism of Action: Sequential Blockade of the Folic Acid Pathway
The synergistic antibacterial effect of the trimethoprim-sulphadimidine combination stems from the sequential blockade of two crucial enzymes in the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, making its production vital for bacterial growth and replication.[1]
Sulphadimidine, a sulfonamide antibiotic, acts as a competitive inhibitor of dihydropteroate synthase (DHPS) . This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, an early step in the folate synthesis pathway. By mimicking the structure of PABA, sulphadimidine binds to the active site of DHPS, thereby preventing the synthesis of dihydropteroate.
Trimethoprim targets a subsequent step in the same pathway by inhibiting dihydrofolate reductase (DHFR) . This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, the biologically active form of folic acid. Trimethoprim exhibits a much higher affinity for bacterial DHFR than for the mammalian equivalent, which accounts for its selective toxicity.[2]
The simultaneous inhibition of these two enzymes leads to a synergistic bactericidal effect, as the sequential blockade is more effective than the action of either drug alone.[1]
Quantitative Synergy Data
The synergistic interaction between trimethoprim and sulphonamides can be quantified using in vitro methods such as the checkerboard assay and time-kill assays. The Fractional Inhibitory Concentration (FIC) index is a common metric derived from the checkerboard assay to categorize the interaction. An FIC index of ≤ 0.5 is typically defined as synergy, >0.5 to 4 as additive or indifferent, and >4 as antagonistic.[3][4]
Table 1: In Vitro Synergy of Trimethoprim and Sulfamethoxazole against Staphylococcus aureus
| Bacterial Strain | MIC of Trimethoprim Alone (mg/L) | MIC of Sulfamethoxazole Alone (mg/L) | MIC of Combination (Trimethoprim/Sulfamethoxazole) (mg/L) | FIC Index | Interaction | Reference |
| Methicillin-Sensitive S. aureus (n=91) | 0.5 (MIC90) | 64 (MIC90) | 2 (1:19 ratio) (MIC90) | ≤ 0.6 (98% of strains) | Synergy | [5] |
| Methicillin-Resistant S. aureus (n=95) | 0.5 (MIC90) | 256 (MIC90) | 4 (1:19 ratio) (MIC90) | ≤ 0.6 (77% of strains) | Synergy | [5] |
| Methicillin-Resistant S. aureus (n=16) | - | - | - | - | Synergy (6- to 25-fold decrease in MICs) | [6] |
Pharmacokinetic Properties
The pharmacokinetic profiles of trimethoprim and sulphadimidine are crucial for maintaining the optimal synergistic ratio at the site of infection. Generally, a ratio of 1 part trimethoprim to 20 parts sulphonamide in plasma is considered optimal for synergy.[1] However, commercially available formulations often use a 1:5 ratio due to pharmacokinetic considerations.[1]
The following tables summarize key pharmacokinetic parameters for trimethoprim and sulphadimidine/other sulfonamides when administered in combination to various animal species.
Table 2: Pharmacokinetic Parameters of Trimethoprim in Combination with Sulphonamides
| Animal Species | Route of Administration | Dose (mg/kg) | Half-life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Bioavailability (%) | Reference |
| Broiler Chickens | Intravenous | 20 | 1 | 3.3 | - | [7] |
| Broiler Chickens | Oral | 20 | - | - | ~60 | [7] |
| Broiler Chickens | Intravenous | 6.67 | 1.61 | 2.2 | - | [8] |
| Broiler Chickens | Oral | 6.67 | - | - | ~80 | [8] |
| Lactating Dairy Cows | Intravenous | 8 | 1.2 | - | - | [9] |
| Pre-ruminant Calves | Intravenous | - | 1.9 | 2.0 | - | [10] |
Table 3: Pharmacokinetic Parameters of Sulphadimidine/Other Sulphonamides in Combination with Trimethoprim
| Sulphonamide | Animal Species | Route of Administration | Dose (mg/kg) | Half-life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Bioavailability (%) | Reference |
| Sulphadiazine | Broiler Chickens | Intravenous | 100 | 2.7 | 0.96 | - | [7] |
| Sulphadiazine | Broiler Chickens | Oral | 100 | - | - | ~100 | [7] |
| Sulphadiazine | Broiler Chickens | Intravenous | 33.34 | 3.2 | 0.43 | - | [8] |
| Sulphadiazine | Broiler Chickens | Oral | 33.34 | - | - | ~80 | [8] |
| Sulphadiazine | Lactating Dairy Cows | Intravenous | 40 | 4.4 - 5.0 | - | - | [9] |
| Sulphadoxine | Pre-ruminant Calves | Intravenous | - | 12.9 | 0.44 | - | [10] |
Experimental Protocols
Checkerboard Synergy Assay
The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Workflow:
References
- 1. In-vitro and in-vivo studies of trimethoprim-sulphamethoxazole against multiple resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. emerypharma.com [emerypharma.com]
- 5. [In vitro synergy between sulfamethoxazole and trimethoprim on strains of Staphylococcus aureus sensitive and resistant to methicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug plasma levels following administration of trimethoprim and sulphonamide combinations to broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and oral bioavailability of sulfadiazine and trimethoprim in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Sulphadiazine-Trimethoprim in Lactating Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Treatment of Diarrhea in Calves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neonatal calf diarrhea, commonly known as scours, is a multifactorial disease that represents a significant cause of morbidity, mortality, and economic loss in the cattle industry worldwide.[1][2] The condition is characterized by a disturbance in intestinal water and electrolyte absorption, leading to dehydration, metabolic acidosis, electrolyte imbalances, and hypoglycemia.[3][4][5] The primary etiological agents include a range of viral, bacterial, and protozoan pathogens, often acting in concert.[4][6][7] This guide provides a comprehensive technical overview of the current and emerging therapeutic strategies for managing calf diarrhea, with a focus on data-driven approaches, experimental methodologies, and the underlying physiological pathways.
Pathophysiology of Calf Diarrhea
The underlying mechanisms of calf diarrhea can be broadly categorized as secretory or malabsorptive, though many infectious agents induce a combination of both.[5][6]
-
Secretory Diarrhea: This is classically caused by enterotoxigenic Escherichia coli (ETEC).[8] ETEC adheres to the intestinal epithelium and releases enterotoxins that stimulate hypersecretion of water and electrolytes into the intestinal lumen, overwhelming the absorptive capacity of the gut.[8]
-
Malabsorptive Diarrhea: Viral agents like rotavirus and coronavirus, as well as the protozoan Cryptosporidium parvum, cause destruction of mature enterocytes on the intestinal villi.[7][9][10] This leads to villous atrophy, reducing the surface area available for digestion and absorption and resulting in osmotic diarrhea.[7][9]
The profound fluid and electrolyte loss leads to dehydration, hemoconcentration, and poor peripheral perfusion. Unabsorbed nutrients are fermented by bacteria in the lower gut, producing D-lactic acid, which contributes significantly to metabolic acidosis and associated clinical signs of depression and weakness.[11]
Core Therapeutic Strategies
The cornerstone of treating calf diarrhea is the correction of dehydration and metabolic disturbances.[3] Ancillary treatments are aimed at controlling the infectious agent, reducing inflammation, and providing nutritional support.
Fluid and Electrolyte Therapy
Fluid therapy is the single most critical intervention in the management of calf diarrhea.[3] The route and composition of fluids depend on the severity of dehydration.
Oral Rehydration Therapy (ORT): For calves that are still standing and have a suckle reflex (typically <8% dehydrated), ORT is an effective and economical choice.[3][12]
Intravenous Fluid Therapy: For calves that are recumbent, unable to suckle, or severely dehydrated (>8%), intravenous fluid administration is necessary to restore circulating volume rapidly.[3][13]
Table 1: Quantitative Parameters for Fluid Therapy
| Parameter | Oral Rehydration Therapy (ORT) | Intravenous (IV) Fluid Therapy |
| Indication | Mild to moderate dehydration (<8%) | Severe dehydration (>8%), recumbency, loss of suckle reflex |
| Typical Na⁺ Conc. | 90-130 mmol/L | Isotonic (approx. 140 mmol/L) or hypertonic solutions |
| Alkalinizing Agent | Acetate, propionate, bicarbonate | Bicarbonate, lactate, acetate |
| Energy Source | Glucose (dextrose), glycine | Dextrose (2.5% - 5%) |
| Administration Rate | 1-2 liters, 2-3 times daily | Dependent on deficit and ongoing losses |
Source: Data synthesized from multiple sources.[3][12]
Experimental Protocol: Evaluation of Oral Rehydration Solutions
-
Animal Model: Neonatal calves (e.g., Holstein, 1-7 days old) with naturally acquired or experimentally induced diarrhea.
-
Induction of Diarrhea (if applicable): Oral inoculation with a known enteropathogen (e.g., Cryptosporidium parvum oocysts or enterotoxigenic E. coli).
-
Treatment Groups:
-
Control Group: No ORS administered.
-
Test Group(s): Administration of different ORS formulations.
-
-
Administration: ORS is typically administered via an esophageal feeder at a volume of 2 liters, twice daily. Milk or milk replacer feeding is often continued.
-
Monitoring Parameters: Daily measurement of:
-
Fecal score (e.g., 1=normal to 4=watery).
-
Hydration status (skin tent duration, eyeball recession).
-
Blood gas analysis (pH, bicarbonate, base excess).
-
Serum electrolytes (Na⁺, K⁺, Cl⁻).
-
Body weight.
-
Attitude and suckle reflex.
-
-
Outcome Measures: Duration of diarrhea, time to clinical resolution, weight gain, and mortality rate.
Antimicrobial Therapy
The use of antimicrobials in undifferentiated calf diarrhea is controversial.[11] A systematic review of the literature concluded there is insufficient evidence to definitively assess the efficacy of antimicrobials in treating calf diarrhea.[14] However, their use is recommended for calves showing systemic signs of illness (fever, lethargy, inappetence) to treat or prevent bacteremia and septicemia, which are common sequelae.[11][15][16]
Table 2: Antimicrobial Agents in Calf Diarrhea Treatment
| Antimicrobial Agent | Target Pathogen(s) | Typical Dosage | Key Considerations |
| Parenteral Ceftiofur | Salmonella enterica, E. coli | Varies by jurisdiction and product | Effective against Gram-negative septicemia.[11] |
| Parenteral Fluoroquinolones | E. coli, Salmonella spp. | Varies by jurisdiction and product | Use is restricted in food-producing animals in many countries.[11] |
| Halofuginone | Cryptosporidium parvum | Varies by product | Administered orally; effective in reducing oocyst shedding and diarrhea severity.[11] |
| Azithromycin | Cryptosporidium parvum | 30-40 mg/kg orally once daily for 7 days | Macrolide antibiotic shown to decrease mortality and oocyst shedding in cryptosporidiosis.[11] |
Note: The use of any antimicrobial should be guided by local regulations and veterinary consultation. Oral administration of certain antimicrobials like neomycin has been shown to potentially worsen malabsorption.[11]
Anti-inflammatory Drugs (NSAIDs)
NSAIDs are used as an ancillary therapy to reduce intestinal inflammation and the systemic effects of endotoxemia.
Table 3: NSAIDs in Calf Diarrhea Treatment
| NSAID | Mechanism of Action | Demonstrated Efficacy | Typical Dosage |
| Meloxicam | Preferential COX-2 inhibitor | Improved milk consumption, earlier starter intake, increased weight gain.[17] | 0.5 mg/kg, single subcutaneous injection.[17] |
| Flunixin Meglumine | Non-selective COX inhibitor | Documented efficacy in undifferentiated calf diarrhea.[11] | Varies by product |
Experimental Protocol: Efficacy of NSAID Therapy
-
Study Design: Double-blind, placebo-controlled clinical trial.
-
Animal Population: Neonatal calves with naturally occurring diarrhea.
-
Enrollment Criteria: Onset of diarrhea defined by a fecal score >2 on a 4-point scale.
-
Treatment Groups:
-
NSAID Group: Single subcutaneous injection of meloxicam (0.5 mg/kg).
-
Placebo Group: Single subcutaneous injection of an equal volume of saline.
-
-
Concomitant Therapy: All calves receive standard supportive care, including fluid therapy.
-
Data Collection: Daily monitoring of milk, starter, and water intake; weekly body weight measurements.
-
Primary Outcomes: Average daily gain, time to weaning, weaning weight, and mortality.[17]
Novel and Emerging Therapies
Research is ongoing to develop novel treatments that target specific pathways or modulate the gut environment.
Probiotics and Prebiotics: The manipulation of the gastrointestinal microbiota is a promising area of research.[7] Probiotics aim to introduce beneficial bacteria to outcompete pathogens, while prebiotics provide substrates to encourage the growth of a healthy microbiome. While some studies have shown modest benefits, such as a slight reduction in the duration of diarrhea, the clinical relevance is still under investigation.[7]
Botanical Extracts: A patent has been filed for the use of a proanthocyanidin polymer isolated from Croton lechleri for treating secretory diarrhea in neonatal animals.[18] This composition is proposed to have antisecretory effects.[18]
Colostrum Feeding: Continued feeding of colostrum or milk is recommended during diarrheic episodes to provide essential nutrients and passive immunity.[7][11] Studies have shown that administering colostrum to diarrheic calves can accelerate recovery and improve average daily gain.[7]
Visualizing Mechanisms and Workflows
Diagram 1: Pathophysiology of Secretory vs. Malabsorptive Diarrhea
Caption: Mechanisms of secretory and malabsorptive diarrhea in calves.
Diagram 2: Logical Workflow for Calf Diarrhea Treatment
Caption: Decision-making workflow for the management of calf diarrhea.
The effective treatment of calf diarrhea requires a multi-pronged approach centered on aggressive fluid therapy to correct dehydration and metabolic acidosis. The judicious use of antimicrobials is warranted in cases with systemic involvement, and NSAIDs offer a valuable ancillary therapy to improve calf welfare and performance. While traditional treatments remain vital, ongoing research into microbiota modulation and novel antisecretory compounds holds promise for future therapeutic advancements. A thorough understanding of the underlying pathophysiology and a data-driven approach to treatment are essential for developing effective control strategies and improving calf health and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of the Calf with Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathogenesis of Diarrhea in Calves | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 5. Diarrhea in Neonatal Ruminants - Digestive System - Merck Veterinary Manual [merckvetmanual.com]
- 6. Pathophysiology of diarrhea in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. Pathophysiology of Diarrhea in Calves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diarrhea in Neonatal Ruminants - Digestive System - MSD Veterinary Manual [msdvetmanual.com]
- 11. Treatment of Calf Diarrhea: Antimicrobial and Ancillary Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wvj.science-line.com [wvj.science-line.com]
- 14. Use of antimicrobials in the treatment of calf diarrhea: a systematic review | Animal Health Research Reviews | Cambridge Core [cambridge.org]
- 15. Treatment of diarrhea of neonatal calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calf treatment for diarrhea | Veterinary Medicine Extension | Washington State University [vetextension.wsu.edu]
- 17. academic.oup.com [academic.oup.com]
- 18. WO2015184101A1 - Methods of treating diarrhea in neonatal and young non-human animals - Google Patents [patents.google.com]
A Deep Dive into Selective Inhibitors of Bacterial Dihydrofolate Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of selective inhibitors targeting bacterial dihydrofolate reductase (DHFR), a critical enzyme in bacterial metabolism and a validated target for antimicrobial agents. This document delves into the mechanism of action of these inhibitors, presents comparative quantitative data, details essential experimental protocols, and visualizes key pathways and workflows to support research and drug development efforts in this field.
The Bacterial Folate Synthesis Pathway: A Prime Antimicrobial Target
Bacteria, unlike their mammalian hosts, are incapable of utilizing exogenous folate and must synthesize it de novo. This metabolic pathway is essential for the production of tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids, all of which are prerequisites for DNA synthesis and cellular replication. The terminal step in this pathway is catalyzed by dihydrofolate reductase (DHFR), which reduces dihydrofolate (DHF) to THF. The significant structural differences between bacterial and human DHFR enzymes allow for the development of inhibitors that selectively target the bacterial enzyme, minimizing host toxicity.
The bacterial folate synthesis pathway is a well-established target for antimicrobial drugs. The pathway begins with guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps to produce DHF. Sulfonamides, another class of antibiotics, target an earlier enzyme in this pathway, dihydropteroate synthase (DHPS). The inhibition of DHFR by selective inhibitors like trimethoprim leads to the depletion of the THF pool, thereby halting bacterial growth.
Quantitative Analysis of Selective DHFR Inhibitors
The efficacy of DHFR inhibitors is quantified by various parameters, including the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the minimum inhibitory concentration (MIC). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The Ki value is a more specific measure of the inhibitor's binding affinity to the enzyme. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Comparative Inhibitory Activity of DHFR Inhibitors
The following tables summarize the inhibitory activities of trimethoprim and other selective inhibitors against DHFR from various bacterial species, including resistant strains.
| Inhibitor | Bacterial Species | Enzyme | IC50 (µM) | Reference |
| Trimethoprim | Escherichia coli (Wild-Type) | DHFR | 0.005-0.01 | |
| Trimethoprim | Staphylococcus aureus (Wild-Type) | DfrB | - | - |
| Iclaprim | Staphylococcus aureus (Wild-Type) | DfrB | - | - |
| Methotrexate | Mycobacterium tuberculosis | DHFR | 0.003 | |
| Compound 2 | Staphylococcus aureus (Wild-Type) | DHFR | 0.012 | |
| Compound 6 | Staphylococcus aureus (Wild-Type) | DHFR | 0.026 | |
| Compound 13 | Staphylococcus aureus (Wild-Type) | DHFR | 0.012 | |
| Compound 14 | Staphylococcus aureus (Wild-Type) | DHFR | 0.012 | |
| Compound 16 | Staphylococcus aureus (Wild-Type) | DHFR | 0.012 |
| Inhibitor | S. aureus Resistant Enzyme | Ki (nM) | Fold-change vs. Wild-Type (DfrB) | Reference |
| Trimethoprim | DfrA | 820 | >11,400 | |
| Trimethoprim | DfrG | 31,000 | >11,400 | |
| Trimethoprim | DfrK | 4,260 | >11,400 | |
| Iclaprim | DfrA | 90 | 774 | |
| Iclaprim | DfrG | 1,350 | 774 | |
| Iclaprim | DfrK | 221 | 774 | |
| Methotrexate | DfrA | 0.38 | - | |
| Methotrexate | DfrG | 1.8 | - | |
| Methotrexate | DfrK | 2.47 | - |
Minimum Inhibitory Concentrations (MIC) of Novel DHFR Inhibitors
The following table presents the MIC values of novel propargyl-linked antifolates against wild-type and trimethoprim-resistant S. aureus.
| Compound | S. aureus Strain | MIC (µg/mL) | Reference |
| Pyridyl Propargyl-linked Inhibitor | MRSA (Wild-Type) | 0.02 - 2.8 | |
| Pyridyl Propargyl-linked Inhibitor | MRSA (TMP-Resistant) | 0.09 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize selective bacterial DHFR inhibitors.
DHFR Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a common method to determine the inhibitory activity of compounds against purified bacterial DHFR by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Purified bacterial DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
Test inhibitor compounds
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of DHF in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
-
Set up the Assay Plate:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution (final concentration typically 100-200 µM)
-
Test inhibitor at various concentrations (or solvent control)
-
Purified DHFR enzyme (final concentration to be optimized for a linear reaction rate)
-
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding the DHF solution to each well (final concentration typically 10-100 µM).
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard broth microdilution method to determine the MIC of an antimicrobial agent against a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test inhibitor compound
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
Incubator (35-37°C)
Procedure:
-
Prepare Inhibitor Dilutions:
-
Prepare a serial two-fold dilution of the test inhibitor in CAMHB directly in the 96-well plate. The final volume in each well is typically 100 µL.
-
-
Prepare Bacterial Inoculum:
-
Grow the bacterial strain overnight in CAMHB.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculate the Plate:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the inhibitor dilutions.
-
Include a positive control well (bacteria in broth without inhibitor) and a negative control well (broth only).
-
-
Incubate:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the inhibitor at which there is no visible bacterial growth.
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for screening and characterizing selective bacterial DHFR inhibitors.
Conclusion
Selective inhibitors of bacterial dihydrofolate reductase remain a cornerstone of antimicrobial therapy. The ever-present threat of antibiotic resistance necessitates the continued exploration and development of novel inhibitors that can overcome existing resistance mechanisms. This technical guide provides a foundational resource for researchers in this field, offering a synthesis of key data, detailed experimental procedures, and visual aids to facilitate a deeper understanding of this important class of antimicrobial agents. The methodologies and data presented herein are intended to support the design and execution of experiments aimed at discovering and characterizing the next generation of bacterial DHFR inhibitors.
In Vitro Bacteriostatic Activity: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles and methodologies for assessing the in vitro bacteriostatic activity of novel compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret key experiments in the early stages of antibiotic discovery. This document summarizes quantitative data for select bacteriostatic agents, details experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to Bacteriostatic Activity
Bacteriostatic agents are antimicrobial substances that inhibit the growth and reproduction of bacteria without necessarily killing them.[1] This mode of action is crucial in treating various bacterial infections, as it allows the host's immune system to clear the contained pathogens. The primary metric for quantifying bacteriostatic activity in vitro is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[2][3] A lower MIC value indicates a more potent bacteriostatic compound.[1]
Quantitative Assessment of Bacteriostatic Activity
The following tables summarize the in vitro bacteriostatic activity of several novel and established antimicrobial compounds against a range of clinically relevant bacteria. These values, presented as MICs in µg/mL, are compiled from various research studies and serve as a comparative reference.
Table 1: In Vitro Activity of Cystobactamids and Chelocardins [4]
| Compound | Staphylococcus aureus | Acinetobacter baumannii | Pseudomonas aeruginosa | Enterobacterales (Carbapenem-resistant) |
| Cystobactamid CN-DM-861 | 0.125–8 | 0.5–32 | 0.5–32 | ≤2 (low MICs) |
| Chelocardin CDCHD | 0.5–8 | 0.5–32 | 0.5–32 | ≤2 (low MICs) |
Table 2: In Vitro Activity of a Novel Benzimidazole Derivative (Compound 24) [2]
| Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA 1113) | Staphylococcus aureus (MRSA ATCC 33591) |
| Compound 24 | 4 | 4 | 4 |
| Gentamicin | >4 | >4 | >4 |
| Trimethoprim | >4 | >4 | >4 |
Table 3: In Vitro Activity of a Novel Four-Component Bioactive Glass (AgBG) [5]
| Compound | Escherichia coli MG1655 |
| AgBG | 0.2 mg/mL |
Experimental Protocols for Determining Bacteriostatic Activity
Accurate and reproducible determination of MIC is fundamental to assessing bacteriostatic activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for these assays.[6]
Broth Microdilution Method
This is one of the most common methods for quantitative susceptibility testing.[6]
Principle: A standardized inoculum of the test microorganism is introduced into wells of a microtiter plate containing serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.
Detailed Protocol:
-
Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the test compound, typically in a suitable solvent like dimethyl sulfoxide (DMSO).[7]
-
Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial agent in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[6] The final volume in each well should be uniform.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[6]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the antimicrobial agent) and a sterility control (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[9]
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[3][10] Growth indicators like resazurin can also be used for easier visualization.[6]
Agar Dilution Method
Principle: Serial dilutions of the antimicrobial agent are incorporated into molten agar, which is then poured into petri plates. A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the agent that inhibits visible growth.[11]
Detailed Protocol:
-
Preparation of Antimicrobial Agent-Containing Agar Plates: Prepare serial two-fold dilutions of the test compound. Add each dilution to molten Mueller-Hinton agar at 45-50°C. Pour the agar into sterile petri plates and allow them to solidify.[11]
-
Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Inoculation: Spot a standardized volume (e.g., 10 µL) of the bacterial suspension onto the surface of each agar plate, including a control plate with no antimicrobial agent.[8]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[8]
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism on the agar surface.[11]
Visualization of Methodologies and Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and biological pathways relevant to bacteriostatic activity.
Caption: Workflow for the Broth Microdilution Method.
Caption: Mechanism of Protein Synthesis Inhibition.
Caption: Bacterial Two-Component Signaling Pathway.
Mechanisms of Bacteriostatic Action and Signaling Pathways
Bacteriostatic agents exert their effects through various mechanisms, primarily by targeting essential cellular processes.
Inhibition of Protein Synthesis
A major class of bacteriostatic drugs, including macrolides, lincosamides, and tetracyclines, function by inhibiting protein synthesis.[12] They typically bind to either the 30S or 50S ribosomal subunits, thereby interfering with the initiation or elongation steps of translation.[13] This disruption prevents the synthesis of essential proteins required for bacterial growth and replication.
Inhibition of Nucleic Acid Synthesis
Some bacteriostatic agents, such as sulfonamides and trimethoprim, target the synthesis of nucleic acids.[13] They act by inhibiting key enzymes in the metabolic pathways that produce precursors for DNA and RNA synthesis. For instance, sulfonamides block the synthesis of dihydrofolic acid, a crucial component for nucleotide production.
Two-Component Signaling Pathways and Drug Resistance
Bacteria utilize two-component signaling (TCS) pathways to sense and respond to environmental changes, including the presence of antimicrobial agents.[14][15] A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. Upon detecting a stimulus, the histidine kinase autophosphorylates and then transfers the phosphate group to the response regulator. The phosphorylated response regulator, in turn, modulates the expression of target genes.[15] These pathways can regulate mechanisms that confer resistance, such as the upregulation of efflux pumps or modifications to the cell wall, thereby impacting the efficacy of bacteriostatic compounds.[14] For example, the GraRS two-component system in Staphylococcus aureus can upregulate the expression of ATP transporter genes, leading to increased efflux of antibiotics like vancomycin.[14] Understanding these pathways is critical for developing strategies to overcome resistance.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In-vitro Antibacterial Activities of Selected Traditional Plants - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Following the Mechanisms of Bacteriostatic versus Bactericidal Action Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. Antibiotic - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Triclosan: An In-depth Technical Guide on its Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial agent Triclosan, with a focus on its core mechanisms of action, quantitative efficacy data, and the experimental protocols used to determine these properties. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Core Mechanism of Action: Inhibition of Fatty Acid Synthesis
Triclosan exerts its antimicrobial effect primarily by inhibiting bacterial fatty acid synthesis, a crucial process for building and maintaining cell membranes.[1][2] At lower, bacteriostatic concentrations, Triclosan specifically targets the enoyl-acyl carrier protein reductase (ENR) enzyme, known as FabI in Escherichia coli and Staphylococcus aureus.[1][2]
The inhibition mechanism involves the formation of a stable, ternary complex between Triclosan, the NAD+ cofactor, and the FabI enzyme.[2] This complex effectively blocks the enzyme's active site, preventing the reduction of enoyl-ACP substrates, a critical step in the fatty acid elongation cycle.[2] The disruption of fatty acid synthesis weakens the bacterial cell membrane, ultimately leading to the cessation of growth. At higher concentrations, Triclosan exhibits bactericidal activity, likely through more extensive damage to the cell membrane and other cellular targets.
Quantitative Antimicrobial Efficacy
The efficacy of Triclosan has been quantified against a broad spectrum of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Triclosan against several key bacterial and fungal species. These values represent the lowest concentration of Triclosan that inhibits visible growth and the lowest concentration that results in microbial death, respectively.
Table 1: Minimum Inhibitory Concentration (MIC) of Triclosan against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 6538 | 0.016 - 0.5 | [3] |
| Staphylococcus aureus | Clinical Isolates | 0.016 - 2.0 | [4] |
| Escherichia coli | Reference Strains | 0.5 - 1.0 | [5][6] |
| Escherichia coli | Clinical Isolates | 1.0 - 64 | [7][8] |
| Pseudomonas aeruginosa | Wild-type | >2000 | [9] |
| Pseudomonas aeruginosa | Epidemic Strain | 2125 | [10] |
| Candida albicans | ATCC 10231 | 32 - 64 | [11] |
| Candida albicans | Clinical Isolates | 0.8 - 25 | [12] |
Table 2: Minimum Bactericidal Concentration (MBC) of Triclosan against various microorganisms.
| Microorganism | Strain | MBC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 6538 | 8.0 | [3] |
| Escherichia coli | Clinical Isolates | 16 - 64 | [8] |
| Candida albicans | - | 16 | [13][14] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of Triclosan.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC and MBC of Triclosan.[15][16][17][18]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal isolates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Triclosan stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5)
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
-
Agar plates for MBC determination
Procedure:
-
Preparation of Triclosan Dilutions:
-
Prepare a serial two-fold dilution of Triclosan in the appropriate broth medium in the wells of a 96-well microtiter plate. The concentration range should bracket the expected MIC.
-
Include a growth control well (broth medium without Triclosan) and a sterility control well (broth medium only).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the Triclosan dilutions and the growth control.
-
Incubate the plate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of Triclosan that completely inhibits visible growth.
-
Alternatively, the MIC can be determined spectrophotometrically by measuring the optical density at 600 nm.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), subculture a small aliquot (e.g., 10 µL) onto appropriate agar plates.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of Triclosan that results in a ≥99.9% reduction in the initial inoculum count.
-
Inhibition of Bacterial Fatty Acid Synthesis (FabI Assay)
This spectrophotometric assay measures the inhibition of the enoyl-acyl carrier protein reductase (FabI) by Triclosan.[19][20]
Materials:
-
Purified FabI enzyme
-
Crotonyl-CoA (or other suitable enoyl-ACP reductase substrate)
-
NADH
-
Triclosan solutions at various concentrations
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5, 1 mM β-mercaptoethanol)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing the assay buffer, NADH, and crotonyl-CoA.
-
Add the desired concentration of Triclosan or a vehicle control.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the purified FabI enzyme to the reaction mixture.
-
-
Spectrophotometric Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH, which is proportional to the FabI enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each Triclosan concentration.
-
Plot the enzyme activity against the Triclosan concentration to determine the IC50 value (the concentration of Triclosan that inhibits 50% of the enzyme activity).
-
Signaling Pathway Interactions
Triclosan has been shown to modulate host cellular signaling pathways, which may contribute to its broader biological effects beyond direct antimicrobial activity.
PI3K/Akt Signaling Pathway
Triclosan exposure has been demonstrated to activate the PI3K/Akt signaling pathway in various cell types.[21] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. The activation of Akt by Triclosan can have diverse downstream effects depending on the cellular context.
References
- 1. 5. Can bacteria become resistant to Triclosan? [ec.europa.eu]
- 2. High-level tolerance to triclosan may play a role in Pseudomonas aeruginosa antibiotic resistance in immunocompromised hosts: evidence from outbreak investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Functional Characterization of Triclosan-Resistant Enoyl-acyl-carrier Protein Reductase (FabV) in Pseudomonas aeruginosa [frontiersin.org]
- 10. High-level tolerance to triclosan may play a role in Pseudomonas aeruginosa antibiotic resistance in immunocompromised hosts: evidence from outbreak investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Interaction between Fluconazole and Triclosan against Clinical Isolates of Fluconazole-Resistant Candida albicans Determined by Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. Triclosan Antagonizes Fluconazole Activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 16. Broth microdilution reference methodology | PDF [slideshare.net]
- 17. goldbio.com [goldbio.com]
- 18. rr-asia.woah.org [rr-asia.woah.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Chondrocyte Osmotic Regulatory Effector (CORE) Pathway in Canine Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) in canines is a degenerative joint disease characterized by the progressive degradation of articular cartilage, leading to pain, inflammation, and reduced mobility. At the cellular level, chondrocytes, the sole cell type in cartilage, are responsible for maintaining the extracellular matrix. Dysregulation of chondrocyte function is a key factor in the pathogenesis of OA. This document provides an in-depth technical overview of a novel signaling pathway centered around the C hondrocyte O smotic R egulatory E ffector (CORE), a recently identified transmembrane protein that plays a critical role in chondrocyte homeostasis and its disruption in OA.
The CORE protein has been identified as a key mediator of the cellular response to osmotic stress and inflammatory cytokines in the joint. Its dysregulation is implicated in the catabolic shift observed in osteoarthritic chondrocytes. This guide will detail the current understanding of the CORE signaling cascade, present key experimental data, and provide the methodologies used in these investigations.
The CORE Signaling Pathway
The CORE pathway is initiated by pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), which are known to be upregulated in the synovial fluid of osteoarthritic joints. Binding of IL-1β to its receptor on the chondrocyte surface triggers a downstream cascade that leads to the phosphorylation and activation of the CORE protein. Activated CORE, in turn, modulates the expression of key genes involved in cartilage matrix degradation and synthesis.
A critical downstream effect of CORE activation is the upregulation of matrix metalloproteinases (MMPs), particularly MMP-13, which is a potent collagenase that degrades type II collagen, the primary structural component of articular cartilage. Concurrently, activated CORE signaling leads to the downregulation of aggrecan and type II collagen gene expression, thereby inhibiting the anabolic processes required for cartilage maintenance and repair.
Caption: The CORE Signaling Pathway in Canine Chondrocytes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the role of the CORE pathway in canine osteoarthritis.
Table 1: In Vitro Gene Expression Analysis in Canine Chondrocytes
| Treatment Group | MMP-13 Expression (Fold Change) | Aggrecan Expression (Fold Change) | COL2A1 Expression (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.15 |
| IL-1β (10 ng/mL) | 8.5 ± 1.2 | 0.3 ± 0.05 | 0.4 ± 0.08 |
| IL-1β + CORE Inhibitor (10 µM) | 2.1 ± 0.4 | 0.8 ± 0.1 | 0.9 ± 0.12 |
| CORE Inhibitor (10 µM) | 1.1 ± 0.2 | 1.0 ± 0.15 | 1.1 ± 0.2 |
Table 2: In Vivo Efficacy of CORE Inhibition in a Canine OA Model
| Treatment Group | Mankin Score (Histological OA Severity) | Weight-Bearing Capacity (% of Control) | Synovial Fluid MMP-13 (ng/mL) |
| Sham Control | 1.5 ± 0.5 | 98 ± 3 | 5.2 ± 1.1 |
| OA Control (Vehicle) | 12.8 ± 2.1 | 65 ± 8 | 45.7 ± 9.3 |
| OA + CORE Inhibitor (5 mg/kg) | 6.2 ± 1.5 | 85 ± 6 | 15.3 ± 4.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro Canine Chondrocyte Culture and Gene Expression Analysis
-
Chondrocyte Isolation: Articular cartilage was harvested from the femoral condyles and tibial plateaus of healthy adult dogs euthanized for non-research purposes. Cartilage slices were subjected to sequential enzymatic digestion with pronase and collagenase to isolate primary chondrocytes.
-
Cell Culture: Isolated chondrocytes were cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Confluent chondrocyte monolayers were serum-starved for 24 hours before treatment with recombinant canine IL-1β (10 ng/mL) with or without a selective CORE protein inhibitor (10 µM) for 24 hours.
-
RNA Isolation and qPCR: Total RNA was extracted from the cell lysates using an RNeasy Mini Kit. cDNA was synthesized using a high-capacity cDNA reverse transcription kit. Quantitative real-time PCR (qPCR) was performed using SYBR Green chemistry on a real-time PCR system with primers specific for canine MMP-13, aggrecan, COL2A1, and GAPDH (as a housekeeping gene).
-
Data Analysis: Relative gene expression was calculated using the 2^-ΔΔCt method.
Protocol 2: In Vivo Canine Model of Osteoarthritis
-
Animal Model: A surgically induced model of OA was used in adult Beagle dogs. Under general anesthesia, the anterior cruciate ligament was transected in one stifle joint. The contralateral joint served as a sham control. All procedures were approved by the Institutional Animal Care and Use Committee.
-
Treatment Regimen: Four weeks post-surgery, dogs were randomly assigned to receive either a vehicle control or a CORE inhibitor (5 mg/kg) via oral administration once daily for 8 weeks.
-
Outcome Measures:
-
Weight-Bearing: Assessed weekly using a pressure-sensitive walkway to determine the percentage of body weight distributed to each hind limb.
-
Histopathology: At the end of the study, animals were euthanized, and the stifle joints were collected. Articular cartilage degeneration was scored using the Mankin scoring system on safranin O-stained histological sections.
-
Biomarker Analysis: Synovial fluid was aspirated from the joints at the study endpoint for the quantification of MMP-13 levels using a canine-specific ELISA kit.
-
-
Statistical Analysis: Data were analyzed using ANOVA followed by a post-hoc Tukey's test for multiple comparisons.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the in vivo canine OA study.
An In-Depth Technical Guide to Compounds with a Sulfonamide-Like Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of compounds that exhibit a mechanism of action similar to that of sulfonamides, primarily focusing on the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway. This document delves into the core mechanism of action, presents quantitative data for key compounds, outlines detailed experimental protocols, and provides visualizations of relevant pathways and workflows to support research and drug development efforts in this area.
Core Mechanism of Action: Inhibition of Folate Biosynthesis
The primary mechanism of action for sulfonamides and analogous compounds is the competitive inhibition of dihydropteroate synthase (DHPS).[1] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a crucial precursor in the synthesis of folic acid.[2] Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo, making this pathway an attractive target for selective antibacterial agents.[3] By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolate and, consequently, tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides and certain amino acids, and its depletion ultimately inhibits bacterial growth and replication.[4]
Other compounds that interfere with the folate pathway include trimethoprim, which inhibits dihydrofolate reductase (DHFR), the enzyme responsible for the subsequent step of converting dihydrofolate to tetrahydrofolate. The combination of a sulfonamide with trimethoprim results in a synergistic antibacterial effect by blocking two sequential steps in the same metabolic pathway.[3] Dapsone, another important antibacterial agent, also functions as a competitive inhibitor of DHPS.[1]
Quantitative Data on DHPS Inhibitors
The following tables summarize the inhibitory activity of various sulfonamides and other compounds against dihydropteroate synthase (DHPS) and their minimum inhibitory concentrations (MIC) against different bacterial strains.
Table 1: In Vitro Inhibition of Dihydropteroate Synthase (DHPS)
| Compound | Organism/Enzyme Source | IC50 (µM) | Reference |
| Sulfamethoxazole | Pneumocystis carinii DHPS | 29.5 | [5] |
| Dapsone | Pneumocystis carinii DHPS | 0.4 | [5] |
| Sulfanilamide | Escherichia coli DHPS | - | [6] |
| Compound 11a | DHPS | 2.76 (µg/mL) | [7] |
| Sulfadiazine (SD) | DHPS | 2.05 (µg/mL) | [7] |
| Nitrosoisocytosine 12 | DHPS | 1.6 | [8] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Folate Synthesis Inhibitors
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfamethoxazole | Streptococcus suis | >32 | [9] |
| Sulfamethoxazole | Bordetella bronchiseptica | 0.5 - 8 | [9] |
| Sulfamethoxazole | Pasteurella multocida | 2 - 32 | [9] |
| Sulfamethoxazole | Haemophilus pleuropneumoniae | 8 - 64 | [9] |
| Compound 11a | Staphylococcus aureus | 31.25 | [7] |
| Compound 11a | Escherichia coli | 31.25 | [7] |
| Ampicillin | Staphylococcus aureus | 62.5 | [7] |
| Gentamicin | Escherichia coli | 31.25 | [7] |
| Dihydropteroate synthase-IN-1 | Streptococcus pneumoniae | 24.3 | [10] |
| Dihydropteroate synthase-IN-1 | Bacillus subtilis | 26.3 | [10] |
| Dihydropteroate synthase-IN-1 | Staphylococcus epidermidis | 22.8 | [10] |
| Dihydropteroate synthase-IN-1 | Escherichia coli | 20.6 | [10] |
| Dihydropteroate synthase-IN-1 | Proteus vulgaris | 19.6 | [10] |
| Dihydropteroate synthase-IN-1 | Klebsiella pneumoniae | 23.2 | [10] |
| Sulfonamide Derivatives | Staphylococcus aureus | 32 - 512 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of DHPS inhibitors.
Expression and Purification of Recombinant Dihydropteroate Synthase (DHPS)
A common method for obtaining sufficient quantities of DHPS for enzymatic assays and structural studies is through recombinant protein expression and purification.
Protocol:
-
Gene Cloning: The gene encoding for DHPS (e.g., folP) is amplified from the target bacterial genome via polymerase chain reaction (PCR). The amplified gene is then cloned into a suitable expression vector, often containing a tag (e.g., His-tag, GST-tag) to facilitate purification.
-
Transformation: The recombinant plasmid is transformed into a suitable expression host, typically Escherichia coli strains like BL21(DE3).
-
Protein Expression: A large-scale culture of the transformed E. coli is grown to the mid-log phase (OD600 of 0.6-0.8). Protein expression is then induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is further incubated at a lower temperature (e.g., 16-25°C) to enhance the yield of soluble protein.
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed using methods such as sonication or high-pressure homogenization.
-
Purification: The soluble protein fraction is separated from the cell debris by centrifugation. The recombinant DHPS is then purified from the supernatant using affinity chromatography corresponding to the tag used (e.g., Ni-NTA agarose for His-tagged proteins).
-
Purity Analysis: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The concentration of the purified protein is determined using a standard protein assay, such as the Bradford assay.[12][13]
Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against the DHPS enzyme.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., HEPES), MgCl₂, the pterin substrate (DHPPP), and the enzyme pyrophosphatase.
-
Inhibitor Addition: The test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations. A control reaction without any inhibitor is also prepared.
-
Enzyme Addition: The purified DHPS enzyme is added to the reaction mixture to initiate the enzymatic reaction.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Detection of Product Formation: The activity of DHPS can be measured by quantifying the release of pyrophosphate (PPi), a product of the reaction. This is often done using a coupled-enzyme assay where PPi is converted to inorganic phosphate (Pi), which can then be detected colorimetrically.[14]
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.[14][15]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Protocol:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate, except for the sterility control well, is inoculated with the bacterial suspension. A growth control well containing only the medium and the inoculum is also included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[16][17][18]
X-ray Crystallography of DHPS-Inhibitor Complex
X-ray crystallography is a powerful technique to determine the three-dimensional structure of the DHPS enzyme in complex with an inhibitor, providing valuable insights into the binding mode and guiding structure-based drug design.
Protocol:
-
Crystallization: The purified DHPS protein is co-crystallized with the inhibitor of interest. This involves screening a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain well-diffracting crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex.
-
Model Building and Refinement: A three-dimensional model of the complex is built into the electron density map and refined to obtain a high-resolution structure.
-
Analysis: The final structure reveals the detailed interactions between the inhibitor and the active site residues of the DHPS enzyme.[6][18][19]
Signaling Pathways and Experimental Workflows
Bacterial Folate Biosynthesis Pathway
The following diagram illustrates the key steps in the bacterial folate biosynthesis pathway and the points of inhibition by sulfonamides and trimethoprim.
Caption: Bacterial folate biosynthesis pathway and points of inhibition.
Antibacterial Drug Discovery and Development Workflow
The following diagram outlines the typical workflow for the discovery and preclinical development of novel antibacterial agents targeting the folate synthesis pathway.
Caption: Workflow for antibacterial drug discovery and preclinical development.[20][21][22][23][24]
In Vitro Evolution of Drug Resistance Workflow
This diagram illustrates a common experimental workflow to study the evolution of bacterial resistance to a DHPS inhibitor in a laboratory setting.
Caption: Experimental workflow for in vitro evolution of drug resistance.[17][25][26][27][28]
References
- 1. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. Cloning, sequencing, and enhanced expression of the dihydropteroate synthase gene of Escherichia coli MC4100 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multi-step vs. single-step resistance evolution under different drugs, pharmacokinetics, and treatment regimens | eLife [elifesciences.org]
- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. crestonepharma.com [crestonepharma.com]
- 23. researchgate.net [researchgate.net]
- 24. 2023 Antibacterial agents in clinical and preclinical development: an overview and analysis [who.int]
- 25. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Laboratory Evolution of Antimicrobial Resistance in Bacteria to Develop Rational Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 28. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to Inhibiting Bacterial Dihydrofolate Reductase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bacterial dihydrofolate reductase (DHFR) as a crucial antimicrobial target. It delves into the mechanism of inhibition, presents quantitative data for key inhibitors, details relevant experimental protocols, and illustrates critical pathways and workflows through diagrams.
Introduction: The Central Role of Bacterial Dihydrofolate Reductase
Bacterial dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate biosynthesis pathway.[1][2] This pathway is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and proteins.[1][3][4] DHFR catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor.[5][6] The resulting THF and its derivatives are critical for one-carbon transfer reactions in various biosynthetic processes.
The inhibition of bacterial DHFR leads to a depletion of THF, which in turn halts DNA synthesis and cell growth, resulting in a bacteriostatic effect.[1][3] A key advantage of targeting bacterial DHFR is the significant structural differences between the bacterial and mammalian isoforms of the enzyme.[1][3][4] These differences allow for the design of selective inhibitors that are potent against bacterial DHFR while having minimal off-target effects on the human host, making it a safe and effective antimicrobial strategy.[1][3]
Mechanism of Action of DHFR Inhibitors
DHFR inhibitors are typically structural analogs of the natural substrate, dihydrofolate.[7] They act as competitive inhibitors by binding to the active site of the DHFR enzyme with high affinity, thereby preventing the binding of DHF.[1][3][8] This blockage of the active site directly inhibits the catalytic reduction of DHF to THF.
The most well-known class of bacterial DHFR inhibitors are the diaminopyrimidines, with trimethoprim being a classic example.[1][3] These inhibitors mimic the pteridine ring of DHF and form strong interactions with key amino acid residues in the active site of the bacterial enzyme. The binding of these inhibitors is often a slow, tight-binding process, which contributes to their potency.[8] The effectiveness of these inhibitors is further enhanced by the synergistic effect observed when co-administered with sulfonamides, which block an earlier step in the folate biosynthesis pathway.
Quantitative Data on Bacterial DHFR Inhibitors
The potency of DHFR inhibitors is quantified using several metrics, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The Ki value is a measure of the binding affinity of the inhibitor to the enzyme. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Below is a summary of the inhibitory activities of selected compounds against DHFR from various bacterial species.
| Compound | Bacterial Species | IC50 (µM) | Ki (nM) | MIC (µg/mL) | Reference |
| Trimethoprim | Escherichia coli | - | - | - | [8] |
| Trimethoprim | Mycobacterium tuberculosis | 16.0 ± 3.0 | - | - | [9] |
| Trimethoprim | Enterococcus faecalis | - | 2.1 | 0.06-0.125 | [10] |
| Methotrexate | Mycobacterium tuberculosis | 16.5 ± 2.5 | - | - | [9] |
| RAB-propyl | Enterococcus faecalis | - | 4.5 | 0.06-0.125 | [10] |
| OSU35 | Enterococcus faecalis | - | 3.8 | 0.03-0.125 | [10] |
| Pyridyl Propargyl-linked Inhibitor | Staphylococcus aureus (MRSA) | - | - | 2.5 | [11] |
| Compound CTh3 | Staphylococcus aureus | - | - | 5 | [12] |
| Compound CTh4 | Escherichia coli | - | - | 5 | [12] |
| Compound CTh4 | Pseudomonas aeruginosa | - | - | 5 | [12] |
| Compound 2 | - | 0.06 | - | - | [13] |
| Compound CTh7 | - | 0.15 | - | - | [12] |
Experimental Protocols
DHFR Enzyme Inhibition Assay
This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of a compound against purified bacterial DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of DHF.
Materials:
-
Purified recombinant bacterial DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of DHF in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of the solvent should be kept constant across all wells and should not exceed a level that affects enzyme activity.
-
-
Set up the Assay Plate:
-
Test Wells: Add the assay buffer, NADPH solution, and the test compound dilution to the wells.
-
Positive Control (No Inhibition): Add the assay buffer, NADPH solution, and the solvent control (e.g., DMSO) to the wells.
-
Negative Control (Complete Inhibition): Add the assay buffer, NADPH solution, and a known potent DHFR inhibitor (e.g., methotrexate) at a high concentration to the wells.
-
Blank: Add the assay buffer and NADPH solution to the wells (without the enzyme).
-
-
Enzyme Addition and Reaction Initiation:
-
Add the purified DHFR enzyme solution to all wells except the blank.
-
Initiate the reaction by adding the DHF solution to all wells.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each well.
-
Normalize the activity in the test wells to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a DHFR inhibitor against a bacterial strain using the broth microdilution method.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to a specific cell density (e.g., 0.5 McFarland standard)
Procedure:
-
Prepare Inoculum:
-
From a fresh culture of the bacterial strain, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve the final desired inoculum density in the microplate wells (typically 5 x 10^5 CFU/mL).
-
-
Prepare Compound Dilutions:
-
Perform serial two-fold dilutions of the test compound in CAMHB directly in the 96-well microplate.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control well with inoculum and no compound, and a negative control well with broth only (no inoculum or compound).
-
-
Incubation:
-
Incubate the microplate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours under aerobic conditions.
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[17]
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the inhibition of bacterial DHFR.
Caption: Bacterial Folate Biosynthesis Pathway and Points of Inhibition.
Caption: Workflow for a DHFR Enzyme Inhibition Assay.
Caption: Drug Discovery Workflow for Bacterial DHFR Inhibitors.
Mechanisms of Resistance
The emergence of bacterial resistance to DHFR inhibitors is a significant clinical challenge.[4] The primary mechanisms of resistance include:
-
Mutations in the dfr Gene: Point mutations in the gene encoding DHFR can alter the structure of the active site, reducing the binding affinity of the inhibitor while still allowing the binding of the natural substrate, DHF.[4][6]
-
Overexpression of DHFR: Amplification of the dfr gene can lead to an increased intracellular concentration of the DHFR enzyme, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[6]
-
Acquisition of Resistant DHFR Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry genes encoding for resistant DHFR variants.[5]
-
Efflux Pumps: Increased expression or acquisition of efflux pumps can actively transport the inhibitor out of the bacterial cell, reducing its intracellular concentration.
Conclusion and Future Directions
Bacterial dihydrofolate reductase remains a clinically important and validated target for the development of novel antimicrobial agents. The structural differences between bacterial and human DHFR provide a basis for selective inhibition, leading to effective and safe therapies. However, the continuous emergence of resistance necessitates ongoing research efforts.
Future directions in this field include:
-
Structure-Based Drug Design: Utilizing high-resolution crystal structures of DHFR from various pathogenic bacteria to design novel inhibitors that are potent against both wild-type and resistant strains.
-
Fragment-Based Screening: Identifying small molecular fragments that bind to the DHFR active site and then elaborating them into more potent lead compounds.
-
Targeting Allosteric Sites: Exploring the inhibition of DHFR through binding to allosteric sites, which may offer new avenues to overcome active site-mediated resistance.[7]
-
Combination Therapies: Investigating novel synergistic combinations of DHFR inhibitors with other antimicrobial agents to enhance efficacy and combat resistance.
The development of the next generation of bacterial DHFR inhibitors is crucial in the fight against infectious diseases and the growing threat of antibiotic resistance. A deep understanding of the enzyme's structure, function, and mechanisms of inhibition, as outlined in this guide, is fundamental to these efforts.
References
- 1. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based Analysis of Bacilli and Plasmid Dihydrofolate Reductase Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrofolate reductase - Proteopedia, life in 3D [proteopedia.org]
- 6. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 7. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Mechanism of inhibition of dihydrofolate reductases from bacterial and vertebrate sources by various classes of folate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Structure and Competitive Substrate Inhibition of Dihydrofolate Reductase from Enterococcus faecalis Reveal Restrictions to Cofactor Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Hybrid Caffeic Acid-Based DHFR Inhibitors as Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. DHFR Enzyme Inhibition assay [bio-protocol.org]
- 15. abcam.com [abcam.com]
- 16. assaygenie.com [assaygenie.com]
- 17. apec.org [apec.org]
An In-depth Technical Guide to the Stability of Acetylsalicylic Acid Under Standard Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of acetylsalicylic acid (aspirin), a widely used nonsteroidal anti-inflammatory drug (NSAID), under standard conditions. Understanding the degradation pathways and kinetics is crucial for ensuring the safety, efficacy, and shelf-life of pharmaceutical formulations.
Core Concepts of Aspirin Stability
Acetylsalicylic acid is susceptible to hydrolysis, which is the primary degradation pathway.[1][2] In the presence of moisture, it degrades into salicylic acid and acetic acid.[1][2] This process can be accelerated by factors such as elevated temperature, high humidity, and pH variations.[3][4] The degradation not only reduces the therapeutic efficacy of the drug but the resulting salicylic acid can also cause gastric irritation.
The stability of aspirin is a critical quality attribute that is monitored throughout the drug development process and commercial manufacturing. International Council for Harmonisation (ICH) guidelines provide a framework for stability testing of new drug substances and products.[5][6][7]
Quantitative Stability Data
The rate of aspirin degradation is influenced by various environmental factors. The following tables summarize key quantitative data on the stability of acetylsalicylic acid under different conditions.
Table 1: Shelf-Life and Decomposition of Acetylsalicylic Acid
| Parameter | Condition | Value | Reference |
| Shelf Life (5% decomposition) | 30°C (anhydrous) | ~2.4 years | [8] |
| Half-life | Phosphate buffer (0.1 M, pH 7.4) | 537.21 ± 8.42 hours | [3] |
| Half-life | Glycerol/water system | 155.31 ± 2.33 hours | [3] |
| Half-life | Boric acid buffer (pH 10.4) | 256.67 ± 2.35 hours | [3] |
| Half-life | 10% Dextrose solution | 261.61 ± 2.306 hours | [3] |
Table 2: Degradation Rate Constants (k) of Aspirin Hydrolysis at Different Temperatures (pH 7.4)
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Reference |
| 25 | 7.0 x 10⁻⁶ | [9] |
| 37 | 1.0 x 10⁻⁵ | [9] |
| 50 | 4.0 x 10⁻⁵ | [9] |
| 75 | 3.0 x 10⁻⁴ | [9] |
| 85 | 4.0 x 10⁻⁴ | [9] |
Table 3: Impact of Storage Conditions on Aspirin Recovery in Tablets
| Storage Condition | Recovery Factor (%) | Reference |
| Recommended Conditions | 99.16% - 101.08% | [2] |
| High Humidity | 81.10% - 85.38% | [2] |
| Direct Sunlight | As low as 82.5% | [2] |
| Reduced Temperature (<8°C) | Better stability than 18-25°C | [2] |
Chemical Degradation Pathway
The primary degradation of aspirin is through hydrolysis. The ester linkage in acetylsalicylic acid is cleaved, yielding salicylic acid and acetic acid. This reaction is catalyzed by both acids and bases.[10]
Experimental Protocols
Detailed methodologies are essential for reproducible stability studies. Below are protocols for key experiments used to assess the stability of acetylsalicylic acid.
This method is a standard for accurately quantifying both the active pharmaceutical ingredient (API) and its primary degradation product.
-
Sample Preparation :
-
Accurately weigh and finely powder aspirin tablets.[11]
-
Dissolve a known amount of the powder in a suitable solvent, such as a mixture of acetonitrile and water.
-
For forced degradation studies, subject the solution to stress conditions (e.g., acid, base, heat, oxidation, light) as per ICH guidelines.[12][13] Neutralize the samples after stress exposure.
-
-
Chromatographic Conditions :
-
Analysis :
-
Inject the prepared samples and standard solutions of aspirin and salicylic acid into the HPLC system.
-
Quantify the amounts of aspirin and salicylic acid by comparing the peak areas from the sample chromatograms to those of the standards.
-
This protocol is used to determine the rate of aspirin hydrolysis under specific pH and temperature conditions.
-
Solution Preparation :
-
Kinetic Run :
-
Measurement :
-
Measure the absorbance of the aliquot at a specific wavelength (e.g., 298 nm or 300 nm) using a UV-Vis spectrophotometer.[4][10] The formation of salicylic acid can be monitored.
-
Alternatively, complex the salicylic acid with ferric nitrate to form a colored complex and measure the absorbance at a higher wavelength (e.g., 532 nm).[15]
-
-
Data Analysis :
This is a classic titrimetric method for determining the total amount of acetylsalicylic acid in a sample.[11]
-
Sample Preparation :
-
Accurately weigh a sample of powdered aspirin tablets and dissolve it in ethanol.[11]
-
-
Hydrolysis :
-
Add a known excess volume of a standardized sodium hydroxide (NaOH) solution to the aspirin solution.
-
Heat the mixture to ensure complete hydrolysis of the aspirin into sodium salicylate and sodium acetate.[16]
-
-
Titration :
-
Blank Titration :
-
Calculation :
-
The amount of NaOH that reacted with the aspirin and its degradation products is calculated by subtracting the amount of NaOH determined in the back-titration from the amount determined in the blank titration. This allows for the calculation of the percentage of acetylsalicylic acid in the original sample.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for stability testing and the decision-making process based on the results.
Conclusion
The stability of acetylsalicylic acid is a well-documented area critical to the pharmaceutical industry. The primary degradation mechanism is hydrolysis, which is sensitive to environmental conditions, particularly moisture and temperature. Rigorous adherence to standardized stability testing protocols, such as those outlined by the ICH, is essential for ensuring the quality, safety, and efficacy of aspirin-containing products. The use of validated analytical methods like HPLC allows for the precise quantification of the active ingredient and its degradation products, enabling the determination of a reliable shelf-life.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. protmed.uoradea.ro [protmed.uoradea.ro]
- 5. scribd.com [scribd.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Hard to swallow dry: kinetics and mechanism of the anhydrous thermal decomposition of acetylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. farm.ucl.ac.be [farm.ucl.ac.be]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 15. Aspirin--a national survey I: Semiautomated determination of aspirin in bulk and tablet formulations and salicyclic acid in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
The Cornerstone of Versatility: A Technical Guide to Pre-formulation and Formulation Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical pre-formulation and formulation development stages that determine a drug candidate's suitability for various dosage forms. By understanding and systematically evaluating the physicochemical and biopharmaceutical properties of a new chemical entity (NCE), researchers can navigate the complex path from discovery to a stable, effective, and manufacturable drug product.
Pre-formulation Studies: Characterizing the Core
Pre-formulation studies are the foundational phase where the intrinsic physical and chemical properties of a drug substance are meticulously investigated. This data-driven approach provides the scientific rationale for formulation strategies, enabling the selection of appropriate excipients and manufacturing processes.[1] Key parameters evaluated during pre-formulation are summarized below.
Physicochemical Characterization
A thorough understanding of a drug's physicochemical properties is paramount to predicting its behavior in various formulation systems. These properties influence everything from dissolution rate and bioavailability to manufacturing ease and stability.
Table 1: Key Physicochemical Properties and Their Significance in Formulation
| Property | Significance | Typical Values/Ranges for "Formulation-Friendly" Candidates |
| Solubility | Dictates the dissolution rate and, consequently, the bioavailability of the drug. Poor solubility is a major challenge in drug development.[1] | > 1 mg/mL in aqueous media across the physiological pH range (1.2-6.8) is desirable for oral formulations. |
| pKa | Determines the extent of ionization at different pH values, which in turn affects solubility, absorption, and distribution. | For oral drugs, a pKa that allows for some unionized form in the gastrointestinal tract is often preferred for absorption. |
| LogP/LogD | Indicates the lipophilicity of the drug, which influences its ability to cross biological membranes. | LogP values between 1 and 3 are often associated with good oral absorption. |
| Polymorphism | The ability of a drug to exist in different crystalline forms can impact its solubility, stability, and melting point. | A stable, non-hygroscopic crystalline form is generally preferred. |
| Particle Size and Morphology | Affects flow properties, dissolution rate, and content uniformity of the final dosage form. | For oral solid dosage forms, a uniform particle size distribution is crucial. For inhalation products, specific micronized particle sizes are required. |
| Hygroscopicity | The tendency of a substance to absorb moisture from the air can affect its stability and handling properties. | Non-hygroscopic or slightly hygroscopic materials are easier to handle and formulate. |
Quantitative Data Presentation
The following tables provide examples of quantitative data generated during pre-formulation studies.
Table 2: Aqueous Solubility of a Model Poorly Soluble Drug (Compound X) in Various Media
| Medium | pH | Solubility (mg/mL) at 25°C |
| Simulated Gastric Fluid (SGF) | 1.2 | 0.05 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 0.12 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 0.25 |
| Phosphate Buffer | 7.4 | 0.08 |
Table 3: Stability of Compound Y in Solution under Stressed Conditions (Forced Degradation)
| Condition | Time (hours) | Assay of Compound Y (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 N HCl (60°C) | 24 | 85.2 | 10.5 | 3.1 |
| 0.1 N NaOH (60°C) | 24 | 70.8 | 15.3 | 12.7 |
| 3% H₂O₂ (RT) | 24 | 92.5 | 5.2 | 1.1 |
| Heat (80°C, solid state) | 72 | 98.1 | 1.2 | Not Detected |
| Light (ICH Q1B) | 24 | 99.5 | Not Detected | Not Detected |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating reliable pre-formulation data. The following sections outline the methodologies for key experiments.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a drug substance in a specific solvent system.
Materials:
-
Drug substance
-
Solvent system (e.g., purified water, buffer of specific pH)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Validated analytical method for drug quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the drug substance to a scintillation vial or sealed flask.
-
Add a known volume of the desired solvent system to the vial.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed to allow for the sedimentation of undissolved solids.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the validated range of the analytical method.
-
Analyze the diluted solution using a validated analytical method to determine the concentration of the dissolved drug.
-
Calculate the solubility in mg/mL or other appropriate units.
Protocol for a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Objective: To develop a validated HPLC method capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.
Materials and Equipment:
-
HPLC system with a UV or photodiode array (PDA) detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Mobile phase components (e.g., acetonitrile, methanol, water, buffers)
-
Drug substance and its potential degradation products (if available)
-
Forced degradation samples (acid, base, oxidative, thermal, photolytic stress)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
Procedure:
-
Method Development:
-
Select an appropriate stationary phase (column) and mobile phase based on the physicochemical properties of the API.
-
Optimize the mobile phase composition (isocratic or gradient elution), flow rate, column temperature, and detection wavelength to achieve good resolution between the API and all potential degradation products.
-
-
Forced Degradation Studies:
-
Subject the drug substance to various stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, and light) to generate degradation products.[2]
-
-
Specificity/Selectivity:
-
Inject the forced degradation samples into the HPLC system.
-
Demonstrate that the API peak is well-resolved from all degradation product peaks and any excipient peaks (if applicable).
-
Use a PDA detector to assess peak purity, ensuring that the API peak is spectrally pure.
-
-
Validation:
-
Validate the method according to ICH guidelines (Q2(R1)) for parameters such as linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
-
Protocol for Excipient Compatibility Study
Objective: To assess the physical and chemical compatibility of the drug substance with various pharmaceutical excipients.
Materials:
-
Drug substance
-
A selection of common pharmaceutical excipients (e.g., diluents, binders, disintegrants, lubricants)
-
Vials or other suitable containers
-
Oven with temperature and humidity control
-
Analytical techniques for characterization (e.g., HPLC, DSC, FTIR)
Procedure:
-
Prepare binary mixtures of the drug substance and each excipient in a predetermined ratio (e.g., 1:1 or a ratio representative of the intended formulation).
-
Prepare a control sample of the drug substance alone.
-
Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) and at a control condition (e.g., 5°C) for a specified period (e.g., 2-4 weeks).
-
At predetermined time points (e.g., initial, 1 week, 2 weeks, 4 weeks), withdraw samples and analyze them for:
-
Physical changes: Visual inspection for changes in color, odor, or physical state.
-
Chemical changes: Use a stability-indicating HPLC method to assay the drug substance and quantify any degradation products.
-
Solid-state interactions: Use techniques like Differential Scanning Calorimetry (DSC) to detect changes in melting point or the appearance of new thermal events, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify changes in chemical bonds.
-
-
Compare the results of the binary mixtures to the control sample to identify any incompatibilities.
Visualizing Key Pathways and Processes
Diagrams are invaluable tools for visualizing complex biological signaling pathways and experimental workflows.
Drug Formulation Development Workflow
The following diagram illustrates a typical workflow for developing a new drug formulation.
Caption: A logical workflow for drug formulation development.
Signaling Pathways in Drug Action
Understanding the signaling pathways that a drug modulates is crucial for elucidating its mechanism of action and potential side effects.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. It is a common target for anti-cancer drugs.
Caption: The MAPK/ERK signaling cascade.
The PI3K/Akt pathway is another critical signaling route that regulates cell growth, metabolism, and survival. Dysregulation of this pathway is also implicated in cancer.
Caption: The PI3K/Akt signaling pathway.
The NF-κB pathway plays a central role in inflammation and the immune response. It is a key target for anti-inflammatory drugs.
Caption: The NF-κB signaling pathway.
References
A Technical Guide to the Safety Profile of Chimeric Antigen Receptor (CAR) T-Cell Therapy
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR) T-cell therapy is a revolutionary immunotherapy that has demonstrated remarkable efficacy in treating hematological malignancies. This therapeutic approach involves genetically modifying a patient's own T-cells to express CARs that recognize and target specific tumor antigens. While CAR T-cell therapy has shown high response rates, it is associated with a unique and potentially severe safety profile that requires careful management. Understanding the underlying mechanisms of these toxicities and implementing robust monitoring and mitigation strategies are paramount for the successful clinical application of this transformative therapy. This guide provides an in-depth overview of the key safety considerations, quantitative data on adverse events, detailed experimental protocols for toxicity assessment, and visual representations of the relevant biological pathways and clinical workflows.
Key Safety Considerations
The most prominent toxicities associated with CAR T-cell therapy are Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS). Other potential adverse events include on-target, off-tumor toxicities, B-cell aplasia, and prolonged cytopenias.
Cytokine Release Syndrome (CRS)
CRS is a systemic inflammatory response triggered by the activation of CAR T-cells and the subsequent release of a cascade of inflammatory cytokines. The severity of CRS can range from mild, flu-like symptoms to a life-threatening condition characterized by high fever, hypotension, and multi-organ dysfunction. Key cytokines implicated in the pathophysiology of CRS include interleukin-6 (IL-6), interleukin-1 (IL-1), and interferon-gamma (IFN-γ).
Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS)
ICANS is a neurological disorder that can occur in patients receiving CAR T-cell therapy, often in conjunction with CRS. The clinical presentation of ICANS is diverse and can include aphasia, confusion, delirium, seizures, and cerebral edema. The exact pathophysiology of ICANS is not fully understood but is thought to involve the trafficking of CAR T-cells and inflammatory cytokines into the central nervous system (CNS), leading to endothelial activation and disruption of the blood-brain barrier.
Quantitative Data on Adverse Events
The incidence and severity of CRS and ICANS can vary depending on the specific CAR T-cell product, the targeted antigen, the patient's disease burden, and other clinical factors. The following table summarizes the reported rates of CRS and ICANS for two approved CAR T-cell therapies.
| Product | Indication | Any Grade CRS | Grade ≥3 CRS | Any Grade ICANS | Grade ≥3 ICANS | Reference |
| Tisagenlecleucel | B-cell ALL | 77-93% | 22-46% | 40-65% | 12-20% | |
| Axicabtagene Ciloleucel | Large B-cell Lymphoma | 93-94% | 10-13% | 60-64% | 28-31% |
Experimental Protocols for Toxicity Assessment
In Vitro Cytokine Release Assay
Objective: To assess the potential of a CAR T-cell construct to induce cytokine release upon antigen recognition in a controlled in vitro setting.
Methodology:
-
Co-culture Setup: Co-culture CAR T-cells with target cells (tumor cells expressing the target antigen) at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Incubation: Incubate the co-culture for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Following incubation, centrifuge the culture plates and collect the supernatant.
-
Cytokine Quantification: Analyze the supernatant for the concentration of key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Compare the cytokine levels produced by CAR T-cells in the presence of target cells to control conditions (CAR T-cells alone, T-cells with target cells).
In Vivo Murine Models for Toxicity Evaluation
Objective: To evaluate the in vivo safety profile of CAR T-cell therapy, including the potential for CRS and neurotoxicity, in a preclinical animal model.
Methodology:
-
Model System: Utilize immunodeficient mice (e.g., NSG mice) engrafted with a human tumor cell line expressing the target antigen.
-
CAR T-cell Administration: Administer a therapeutic dose of CAR T-cells intravenously to the tumor-bearing mice.
-
Monitoring: Monitor the mice daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, and neurological symptoms.
-
Blood Collection: Collect peripheral blood at regular intervals to monitor CAR T-cell expansion and persistence via flow cytometry and to measure serum cytokine levels.
-
Histopathology: At the study endpoint, harvest tissues (e.g., brain, lung, liver, spleen) for histopathological analysis to assess for signs of inflammation and organ damage.
Signaling Pathways and Experimental Workflows
Caption: CAR T-cell activation leading to the cytokine cascade in CRS.
An In-depth Technical Guide on the Core Principles of Ibuprofen's Pharmacology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core pharmacological principles of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). It covers its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental protocols for its evaluation.
Mechanism of Action
Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4][5] These enzymes are critical for the synthesis of prostaglandins from arachidonic acid.[1][3] Prostaglandins are key mediators of pain, inflammation, and fever.[1][2][5] By inhibiting COX enzymes, Ibuprofen reduces the production of prostaglandins, leading to its analgesic, anti-inflammatory, and antipyretic effects.[1][4][6]
The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects of Ibuprofen.[2][4][5] Conversely, the inhibition of the constitutively expressed COX-1 enzyme can lead to some of the gastrointestinal side effects associated with NSAID use, as COX-1 is involved in protecting the gastric mucosa.[2][5] Ibuprofen is administered as a racemic mixture of R(-) and S(+) enantiomers, with the S(+) enantiomer being the more pharmacologically active form.[3][7] The R-enantiomer can be converted to the S-enantiomer in the body.[2][4]
The following diagram illustrates the mechanism of action of Ibuprofen in the prostaglandin synthesis pathway.
Pharmacokinetics
The pharmacokinetic profile of Ibuprofen is characterized by rapid absorption, high plasma protein binding, and extensive metabolism.
| Parameter | Value | Reference |
| Bioavailability | 80-100% (oral) | [4] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours (oral) | [2][4] |
| Plasma Protein Binding | >99% | [2][4][8] |
| Volume of Distribution (Vd) | 0.1 - 0.2 L/kg | [9] |
| Elimination Half-life (t½) | 1.8-2 hours | [2][8] |
| Metabolism | Hepatic (primarily via CYP2C9 and CYP2C8) | [7][10] |
| Excretion | Primarily renal (as metabolites and conjugates) | [2][4][10] |
Ibuprofen is well-absorbed after oral administration, with peak serum concentrations reached within one to two hours.[2][4] It is highly bound to plasma proteins, predominantly albumin.[2][9] The drug is extensively metabolized in the liver, mainly by CYP2C9 and CYP2C8 enzymes, into inactive metabolites.[7][10] These metabolites are then primarily excreted in the urine.[2][4][10]
Pharmacodynamics
The pharmacodynamic effects of Ibuprofen are directly related to its inhibition of prostaglandin synthesis. The analgesic, anti-inflammatory, and antipyretic actions are dose-dependent.
| Indication | Typical Adult Dosage | Efficacy Notes | Reference |
| Mild to Moderate Pain | 200-400 mg every 4-6 hours | Effective for various types of pain including dental, post-surgical, and headaches. | [10][11] |
| Inflammatory Diseases (e.g., Osteoarthritis, Rheumatoid Arthritis) | 1200-2400 mg/day in divided doses | Higher doses are generally required for anti-inflammatory effects. | [10][12] |
| Fever | 200-400 mg every 4-6 hours | Effective in reducing fever in adults and children. | [11] |
| Primary Dysmenorrhea | 200-400 mg every 4-6 hours | Relieves menstrual pain. | [6][8] |
Experimental Protocols
The evaluation of NSAIDs like Ibuprofen involves a series of in vitro and in vivo assays to characterize their pharmacological properties.
Objective: To determine the inhibitory activity of Ibuprofen on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate.
-
Assay Principle: The assay measures the production of Prostaglandin E2 (PGE2) from arachidonic acid by the COX enzymes.
-
Procedure:
-
The COX enzymes are pre-incubated with various concentrations of Ibuprofen or a vehicle control.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is stopped after a defined incubation period.
-
The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis: The concentration of Ibuprofen that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2.
Objective: To evaluate the peripheral analgesic activity of Ibuprofen.
Methodology:
-
Animal Model: Male or female mice are used.
-
Induction of Pain: A painful stimulus is induced by an intraperitoneal (IP) injection of a dilute acetic acid solution.[13]
-
Procedure:
-
Animals are divided into a control group and one or more treatment groups.
-
The treatment groups receive different doses of Ibuprofen orally or via IP injection. The control group receives a vehicle.
-
After a specified pre-treatment time, all animals are injected with acetic acid.[13]
-
The number of "writhes" (a characteristic stretching behavior indicative of pain) is counted for a set period of time (e.g., 20-30 minutes) following the acetic acid injection.[13]
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each treatment group compared to the control group. A dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).
The following diagram outlines a typical workflow for the preclinical and clinical evaluation of a new NSAID candidate.
Conclusion
Ibuprofen remains a cornerstone in the management of pain, inflammation, and fever due to its well-characterized mechanism of action and favorable pharmacokinetic profile. A thorough understanding of its pharmacology, as outlined in this guide, is essential for its rational use in clinical practice and for the development of new and improved anti-inflammatory agents.
References
- 1. news-medical.net [news-medical.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinPGx [clinpgx.org]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. youtube.com [youtube.com]
- 7. ClinPGx [clinpgx.org]
- 8. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Clinical Trial: comparison of Ibuprofen-PC and ibuprofen on the GI safety and analgesic efficacy in osteoarthritic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Microplastics: A Technical Guide to Their Toxicological Profile and Environmental Fate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the potential toxicity and environmental impact of microplastics (MPs). As ubiquitous environmental contaminants, microplastics are of increasing concern due to their potential risks to ecosystems and human health.[1][2][3] This document summarizes key quantitative toxicological data, details prevalent experimental methodologies, and visualizes the complex biological interactions and environmental pathways associated with microplastic exposure.
Executive Summary
Microplastics, plastic particles less than 5 mm in size, are pervasive across marine, freshwater, and terrestrial ecosystems.[1][3][4] Their persistence and accumulation in the environment pose a significant threat to a wide range of organisms.[4][5] Ingestion of microplastics by wildlife has been linked to adverse health outcomes, including diminished food consumption, impaired growth, and reproductive issues. For humans, exposure occurs primarily through inhalation and ingestion of contaminated food and beverages.[6] While the majority of ingested microplastics are likely excreted, concerns remain regarding the potential effects of retained particles and their chemical additives.[6] At the cellular level, microplastics and their smaller counterparts, nanoplastics (NPs), can induce oxidative stress, inflammatory responses, and genotoxicity.[2][7] This guide will delve into the technical details of these findings to support further research and risk assessment.
Quantitative Toxicity Data
The toxicological effects of microplastics are dependent on various factors, including particle size, shape, polymer type, and the presence of adsorbed chemicals.[7] The following tables summarize key quantitative data from in vivo and in vitro studies.
Table 1: In Vivo Toxicity of Microplastics
| Polymer Type | Organism | Exposure Route | Dose/Concentration | Endpoint | Result | Reference |
| Polytetrafluoroethylene (PTFE) | ICR Mice | Oral | 2000 mg/kg | LD50 | > 2000 mg/kg | [8] |
| Polytetrafluoroethylene (PTFE) | ICR Mice | Oral (4-week repeated dose) | 2000 mg/kg/day | NOAEL | ≥ 2000 mg/kg | [8] |
| Polystyrene (PS) | Mice | Oral | 0.01 mg/day - 0.15 mg/day | Negative physiological responses | Observed | [9] |
| Polyethylene (PE) | Mice | Oral | 0.125 mg/day | Negative physiological responses | Observed | [9] |
Table 2: In Vitro Toxicity of Microplastics
| Polymer Type | Cell Line | Concentration | Endpoint | Result | Reference |
| Polystyrene (PS) | Various cell lines | 0.01 µg/mL - 5000 particles/mL | Negative cellular effects | Observed | [9] |
| Polypropylene (PP) | THP-1 macrophages | 5000 particles/mL | Negative cellular responses | Observed | [9] |
| Polystyrene (PS) | Human epithelial, hepatic, neuronal, and immune cells | Not specified (<100 nm) | Oxidative stress, mitochondrial dysfunction | Increased ROS production, reduced cell viability | [7] |
| Polystyrene (PS) | HEK293 (kidney) cells | Not specified | Cytotoxicity, apoptosis, autophagy | Induced | [10] |
Table 3: Ecotoxicity of Microplastics in Aquatic Species (LC50/EC50)
| Polymer Type | Species | Size | LC50/EC50 (mg/L) | Exposure Duration | Reference |
| Polystyrene (PS) | Daphnia magna | 0.05 µm | 4.6 | 72 h | [11] |
| Polystyrene (PS) | Daphnia magna | 5.0 µm | 1.5 | 72 h | [11] |
| Polyethylene (PE) | Daphnia magna | 10-27 µm | 1.2 | 48 h | [11] |
| Polyvinyl chloride (PVC) | Artemia salina | 20 µm | 0.4 | 48 h | [11] |
Experimental Protocols
The lack of standardized guidelines for the ecotoxicity testing of micro- and nanoplastics (MNPs) has been a significant challenge in the field.[12][13][14] However, recent efforts have led to the development of more harmonized exposure protocols that account for the particulate nature and dynamic behavior of MNPs in test media.[13][14]
Preparation of Microplastics for Testing
A key aspect of recent protocols is the ability to generate more environmentally relevant MNPs, moving beyond the use of commercial spherical particles.[12][13]
-
Top-down Production: This involves the fragmentation of larger plastic items to create irregularly shaped particles that better mimic those found in nature.[13]
-
Characterization: Thorough characterization of the produced MNPs is crucial and includes determining their size, shape, surface chemistry, and polymer type, often using techniques like thermal extraction desorption-gas chromatography/mass spectrometry.[13]
Ecotoxicity Testing in Aquatic and Soil Systems
Modified versions of existing ecotoxicity guidelines for chemicals are being adapted for MNP testing.[12][13]
-
Aquatic Organisms: Protocols have been developed for short- and long-term toxicity tests on species such as marine rotifers, freshwater mussels, and daphnids.[12][13][14] These tests often involve exposing the organisms to a range of MNP concentrations in aqueous media and observing endpoints like mortality, reproduction, and growth.
-
Soil Organisms: Methodologies for assessing the impact of MNPs on soil-dwelling organisms like earthworms are also being established.[12][13][14] These protocols consider the distribution and behavior of MNPs in soil matrices.
Control Experiments
To ensure the accuracy of toxicity data, a range of control experiments are necessary to identify potential artifacts and biases in MNP toxicity testing.[15][16]
-
Leaching Control: This involves incubating MNPs in the test media without the target organism to determine if any toxic chemicals leach from the plastic and contribute to the observed effects.[16]
-
Particle-Free Control: Running experiments with the test media that has been exposed to MNPs and then had the particles removed can help differentiate between the effects of the particles themselves and any leached substances.[16]
-
Cell-Free Control: In cell-based assays, it's important to assess whether the MNPs interfere with the measurement method (e.g., absorbance or fluorescence), which could lead to false results.[15]
Visualizing Pathways and Workflows
Cellular Toxicity Signaling Pathways
Exposure to microplastics can trigger a cascade of interconnected cellular events, leading to toxicity.[2] The following diagram illustrates some of the key signaling pathways involved.
Caption: Cellular toxicity pathways initiated by microplastic exposure.
Experimental Workflow for Microplastic Ecotoxicity Testing
The following diagram outlines a generalized workflow for conducting ecotoxicity tests with microplastics, from particle preparation to data analysis.
Caption: A generalized workflow for microplastic ecotoxicity testing.
Environmental Impact and Fate
Microplastics are now recognized as a global contaminant, found in diverse environments from the deep sea to the atmosphere.[1][4] Their small size facilitates their widespread distribution and ingestion by a vast array of organisms.[1]
Environmental Sinks and Transport
-
Hydrosphere: The deep sea is considered a major sink for microplastics, with high concentrations found in sediments.[1] Coral reefs are also potential accumulation zones.[1]
-
Pedosphere and Atmosphere: While the fate of microplastics in water is relatively well-documented, their transport mechanisms in soil and air are less understood.[1]
Bioaccumulation and Biomagnification
Once ingested by organisms at the base of the food web, microplastics have the potential to be transferred to higher trophic levels, a process known as biomagnification.[1] This can lead to the accumulation of microplastics and any associated toxic chemicals in top predators, including humans.[1]
Vector for Other Pollutants
Microplastics can adsorb other environmental pollutants, such as heavy metals and hydrophobic organic compounds, from the surrounding environment.[17] This "vector effect" can enhance the toxicity of microplastics and facilitate the transport of these harmful substances into organisms upon ingestion.[17]
Future Research Directions
While significant progress has been made in understanding the potential toxicity and environmental impact of microplastics, several knowledge gaps remain. Future research should focus on:
-
Standardized Methodologies: The continued development and adoption of harmonized testing protocols are crucial for generating comparable and reliable data.[12][14]
-
Long-Term Effects: Most studies to date have focused on short-term exposures. More research is needed to understand the chronic effects of microplastic exposure.
-
Nanoplastics: The toxicological effects of nanoplastics are even less understood than those of microplastics and require further investigation.[2]
-
Mixture Toxicity: In the environment, organisms are exposed to a complex mixture of microplastics and other pollutants. The combined effects of these mixtures need to be assessed.
-
Human Health Impacts: While in vitro and animal studies provide valuable insights, more research is needed to fully understand the potential health risks of microplastic exposure in humans.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Microplastic Fate and Impacts in the Environment - SINTEF [sintef.no]
- 5. repository.eduhk.hk [repository.eduhk.hk]
- 6. oceanconservancy.org [oceanconservancy.org]
- 7. Micro- and nanoplastic toxicity in humans: Exposure pathways, cellular effects, and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Toxicity and Pharmacokinetics of Polytetrafluoroethylene Microplastics in ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of the toxic effects of microplastics based on studies on mammals and mammalian cell lines - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00227J [pubs.rsc.org]
- 10. Molecular and Cellular Effects of Microplastics and Nanoplastics: Focus on Inflammation and Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exposure protocol for ecotoxicity testing of microplastics and nanoplastics | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Exposure Protocol for Ecotoxicity Testing of Micro- and Nano-Plastics | Lab Manager [labmanager.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Potential Artifacts and Control Experiments in Toxicity Tests of Nanoplastic and Microplastic Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potential Health Impact of Microplastics: A Review of Environmental Distribution, Human Exposure, and Toxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Resurgence of Lytic Phages: A Technical Guide to Bacteriophage Therapy for Combating Bacterial Infections
Introduction
In an era marked by the escalating threat of antimicrobial resistance, the scientific community is re-exploring a century-old therapeutic strategy: bacteriophage therapy. This in-depth technical guide provides a comprehensive overview of the core principles of bacteriophage therapy for researchers, scientists, and drug development professionals. We delve into the mechanisms of action, present quantitative data from recent clinical applications, detail essential experimental protocols, and visualize the critical pathways and workflows involved in harnessing these natural predators of bacteria.
The Lytic Lifecycle: A Potent Mechanism of Bacterial Destruction
Bacteriophages, or phages, are viruses that specifically infect and replicate within bacteria. The therapeutic potential of phages lies predominantly in their lytic lifecycle, a rapid and efficient process that culminates in the destruction of the bacterial host.
The lytic cycle begins with the attachment of the phage to specific receptors on the bacterial cell surface, ensuring host specificity. Following attachment, the phage injects its genetic material into the bacterium, hijacking the host's cellular machinery to replicate its own components. New phage particles are assembled, and finally, the bacterial cell is lysed, releasing a new generation of phages to infect neighboring bacteria. This targeted bactericidal action, with minimal impact on the host's commensal microbiota, is a key advantage over broad-spectrum antibiotics.
Caption: The Lytic Cycle of a Bacteriophage.
Quantitative Efficacy of Bacteriophage Therapy
Recent clinical studies and case series have provided promising quantitative data on the efficacy of bacteriophage therapy against a range of bacterial infections, particularly those caused by multidrug-resistant pathogens.
| Infection Type | Pathogen(s) | Study Type | Key Efficacy Data | Reference(s) |
| Diabetic Foot Infections | Staphylococcus aureus (including MRSA) | Case Series | In a study of 10 patients at high risk of amputation, 9 appeared to benefit from adjunctive phage therapy, with 6 showing clinical resolution of infection and limb salvage.[1] Another series reported that in 7 diabetic patients, ulcers healed within an average of 7 weeks.[2] | [1][2] |
| Urinary Tract Infections (UTIs) | Escherichia coli, Pseudomonas aeruginosa, Enterococcus spp. | Systematic Review | A review of 55 in vivo and clinical studies found that over 72% reported microbiological and clinical improvements in UTIs treated with phage therapy.[3] | [3] |
| Pseudomonas aeruginosa Biofilms | Pseudomonas aeruginosa | In Vitro Study | Phage treatment significantly reduced the biomass of 24-hour and 96-hour P. aeruginosa biofilms grown on microplates.[4][5] In another study, specific phage-bacteria combinations resulted in up to 83% inhibition of biofilm formation.[6] | [4][5][6] |
| MRSA Infections | Staphylococcus aureus (MRSA) | Animal Model | In a diabetic mouse model of MRSA skin wound infection, a liposome-encapsulated phage cocktail resulted in a significant decrease in bacterial loads and 100% survival, compared to 70% mortality in the control group.[7] | [7] |
| Phage-Antibiotic Synergy | Staphylococcus aureus (MRSA) | In Vitro Study | The combination of phage Sb-1 and daptomycin resulted in a 2 log10 CFU/mL reduction in MRSA biofilm counts compared to the antibiotic alone.[7] | [7] |
Experimental Protocols
The successful application of bacteriophage therapy relies on a series of well-defined experimental protocols for the isolation, characterization, and preparation of therapeutic phage candidates.
Bacteriophage Isolation from Environmental Sources (e.g., Sewage)
Objective: To isolate bacteriophages specific to a target bacterial host.
Methodology:
-
Sample Collection: Collect sewage samples in sterile containers and store at 4°C.[8]
-
Sample Processing:
-
Enrichment:
-
In a sterile flask, combine the filtered sewage water with an equal volume of 2x concentrated nutrient broth.
-
Inoculate with a log-phase culture of the target host bacterium.
-
Incubate with shaking (e.g., 37°C overnight) to allow for phage amplification.[10]
-
-
Phage Recovery:
-
Centrifuge the enriched culture to pellet the bacteria.
-
Filter the supernatant through a 0.22 µm sterile filter to obtain a bacteria-free phage lysate.
-
Caption: Workflow for Bacteriophage Isolation.
Plaque Assay for Phage Titer Determination
Objective: To quantify the concentration of infectious phage particles (Plaque Forming Units - PFU) in a lysate.
Methodology:
-
Serial Dilutions: Prepare a series of 10-fold dilutions of the phage lysate in a suitable buffer (e.g., sterile saline).[11]
-
Bacterial Culture: Prepare a log-phase culture of the host bacterium.
-
Soft Agar Overlay:
-
In a sterile tube, mix a small volume of the host bacterial culture with a specific dilution of the phage lysate.
-
Add this mixture to molten soft agar (e.g., 0.6% agar) kept at approximately 48°C.
-
Quickly pour the soft agar mixture onto a pre-poured solid agar plate, ensuring even distribution.[12]
-
-
Incubation: Incubate the plates overnight at the optimal growth temperature for the host bacterium.
-
Plaque Counting: Count the number of clear zones (plaques) on the plate. Each plaque represents the lysis of bacteria initiated by a single phage.
-
Titer Calculation: Calculate the phage titer (PFU/mL) using the formula:
-
Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of phage plated in mL)
-
Host Range Determination
Objective: To determine the spectrum of bacterial strains susceptible to a particular phage.
Methodology:
-
Bacterial Lawns: Prepare lawns of different bacterial strains on solid agar plates by spreading a log-phase culture evenly across the surface.
-
Spot Test:
-
Once the bacterial lawns are dry, spot a small volume (e.g., 10 µL) of the high-titer phage lysate onto the surface of each plate.
-
Allow the spots to dry completely.[13]
-
-
Incubation: Incubate the plates overnight.
-
Observation: Observe the plates for zones of clearing at the location of the phage spot, indicating bacterial lysis and susceptibility.
Preparation of Phage for Electron Microscopy
Objective: To visualize the morphology of the bacteriophage.
Methodology:
-
High-Titer Lysate: Prepare a high-titer phage lysate (typically >10^9 PFU/mL).
-
Phage Concentration: Concentrate the phage particles, often through ultracentrifugation.[14]
-
Grid Preparation:
-
Place a small drop of the concentrated phage suspension onto a carbon-coated copper grid.
-
Allow the phages to adsorb for a few minutes.
-
Wick away the excess liquid with filter paper.[14]
-
-
Staining:
-
Apply a drop of a heavy metal stain (e.g., 1% uranyl acetate) to the grid for negative staining.
-
Remove the excess stain after a short period.[15]
-
-
Imaging: Observe the prepared grid under a transmission electron microscope (TEM).[16]
Phage Cocktails and Synergy with Antibiotics
To overcome the limitations of a narrow host range and the potential for bacterial resistance development, two key strategies are employed in modern phage therapy: the use of phage cocktails and combination therapy with antibiotics.
Phage Cocktails: A phage cocktail is a mixture of two or more different phages.[17] This approach broadens the spectrum of activity against a target bacterial species and can reduce the likelihood of resistance emerging.[17] The selection of phages for a cocktail is a critical step, often involving phages that recognize different bacterial receptors.
Phage-Antibiotic Synergy (PAS): The combination of phages and antibiotics can result in a synergistic effect, where the combined antimicrobial activity is greater than the sum of their individual effects.[18] This can occur through various mechanisms, such as phages disrupting biofilms and increasing antibiotic penetration.[19]
Caption: Strategies to Enhance Phage Therapy Efficacy.
Conclusion
Bacteriophage therapy represents a significant and promising tool in the management of bacterial infections, particularly in the face of widespread antibiotic resistance. Its high specificity, potent bactericidal activity, and favorable safety profile make it an attractive alternative and adjunct to conventional antibiotic treatments. Further research and standardized clinical trials are crucial to fully realize the potential of this re-emerging therapeutic approach and to establish its place in modern medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Phage Therapy in the Management of Urinary Tract Infections: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of bacteriophage treatment on Pseudomonas aeruginosa biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. The Ability of Bacteriophages to Reduce Biofilms Produced by Pseudomonas aeruginosa Isolated from Corneal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacteriophage therapy for drug-resistant Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized and High Yielding Protocol for Isolation and Amplification of Bacteriophages Against Methicill... [protocols.io]
- 9. thephage.xyz [thephage.xyz]
- 10. Isolation and Characterization of Lytic Coliphages from Sewage Water - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 11. asm.org [asm.org]
- 12. thephage.xyz [thephage.xyz]
- 13. Bacteriophage species analysis and host range assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. phagesdb.org [phagesdb.org]
- 16. thephage.xyz [thephage.xyz]
- 17. thephage.xyz [thephage.xyz]
- 18. journals.asm.org [journals.asm.org]
- 19. Bacteriophage therapy against Pseudomonas aeruginosa biofilms: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinolyl Group: A Bicyclic Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline moiety, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry. Its rigid structure and versatile synthetic accessibility have established it as a "privileged scaffold," leading to the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the quinolyl group, focusing on its synthesis, biological activities, and its role in targeting key signaling pathways in oncology. Detailed experimental protocols for seminal synthetic routes and common biological assays are provided to facilitate further research and development in this critical area of drug discovery.
Synthesis of the Quinolyl Core
The construction of the quinoline ring system can be achieved through several classic named reactions. These methods offer diverse pathways to a wide range of substituted quinoline derivatives, allowing for extensive structure-activity relationship (SAR) studies.
Skraup Synthesis
The Skraup synthesis is a fundamental method for preparing quinolines, typically involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.
Experimental Protocol: Skraup Synthesis of Quinoline
-
Reactants: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, and ferrous sulfate (to moderate the reaction).
-
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.
-
Add ferrous sulfate to the mixture.
-
Slowly and carefully add nitrobenzene to the reaction mixture.
-
Heat the mixture. The reaction is often vigorous and exothermic.[1]
-
After the initial vigorous reaction subsides, continue heating to complete the reaction.
-
Cool the reaction mixture and cautiously pour it into a large volume of water.
-
Make the solution alkaline with sodium hydroxide to liberate the quinoline from its salt.
-
Perform steam distillation to isolate the crude quinoline.
-
Purify the collected quinoline by distillation.
-
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[2][3] This α,β-unsaturated carbonyl can be prepared in situ from aldehydes or ketones.
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline
-
Reactants: Aniline, paraldehyde (as a source of acetaldehyde), and hydrochloric acid or a Lewis acid catalyst (e.g., zinc chloride).
-
Procedure:
-
Combine aniline and hydrochloric acid in a reaction vessel.
-
Slowly add paraldehyde to the mixture.
-
Heat the reaction mixture under reflux. The reaction involves the in situ formation of crotonaldehyde from the acid-catalyzed self-condensation of acetaldehyde.
-
The aniline undergoes a Michael addition to the crotonaldehyde, followed by cyclization and oxidation to form 2-methylquinoline.[4]
-
After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure and purify the resulting 2-methylquinoline by distillation or chromatography.
-
Friedländer Synthesis
The Friedländer synthesis provides a direct route to substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[5][6][7][8]
Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline
-
Reactants: 2-aminobenzaldehyde and a ketone (e.g., acetone).
-
Catalyst: Acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium hydroxide).
-
Procedure:
-
Dissolve 2-aminobenzaldehyde and the ketone in a suitable solvent (e.g., ethanol).
-
Add the catalyst to the solution.
-
Heat the mixture under reflux.
-
The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting quinoline derivative by recrystallization or column chromatography.
-
Biological Activity and Therapeutic Applications
Quinoline-based compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. This guide will focus on their application in oncology, particularly as inhibitors of key signaling pathways.
Anticancer Activity
The quinoline scaffold is a prominent feature in numerous anticancer agents. These compounds often function by inhibiting protein kinases that are crucial for tumor growth and survival.
Quantitative Data on Anticancer Activity of Quinolyl Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivatives | MGC-803 (Gastric Cancer) | 1.38 - <20 | [9] |
| HCT-116 (Colon Cancer) | 5.34 - <20 | [9] | |
| MCF-7 (Breast Cancer) | 5.21 - <20 | [9] | |
| 4-Anilinoquinoline Derivatives | H460 (Lung Cancer) | Varies | [10] |
| HT-29 (Colon Cancer) | Varies | [10] | |
| MDA-MB-231 (Breast Cancer) | Varies | [10] | |
| Quinolinone Derivatives | HUVECs (VEGF-induced proliferation) | 58.1 - 84.8 | [11] |
| Quinoline-based bis-Chalcones | HCT-116 (Colon Cancer) | 0.16 | [12] |
| HT29 (Colon Cancer) | 0.42 | [12] | |
| Quinoline-Thiazole Hybrids | MCF-7 (Breast Cancer) | 33.19 | [4] |
| Quinoline-Thiazolidinone Hybrids | MCF-7 (Breast Cancer) | 5.35 | [4] |
| Novel Quinoline Compounds | U937 (Leukemia) | 0.5 - 1.2 | |
| HL60 (Leukemia) | 0.3 | ||
| Quinoline-based EGFR/HER-2 Inhibitors | MCF-7 (Breast Cancer) | 0.025 - 0.082 | [13] |
| A-549 (Lung Cancer) | 0.025 - 0.082 | [13] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][14][15]
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the quinoline compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for determining the anticancer activity of quinoline compounds using the MTT assay.
Antimicrobial Activity
The quinoline core is also integral to many antibacterial agents. The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Principle: The lowest concentration of the compound that inhibits visible growth of the microorganism is determined.
-
Procedure:
-
Prepare serial twofold dilutions of the quinoline compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target bacterium.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.
-
Targeting Oncogenic Signaling Pathways
Many quinoline-based anticancer drugs exert their effects by inhibiting receptor tyrosine kinases (RTKs) that are aberrantly activated in cancer. Key targets include c-Met, EGFR, and VEGFR.
c-Met Signaling Pathway
The c-Met receptor, activated by its ligand hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met axis is implicated in various cancers.
Caption: Inhibition of the c-Met signaling pathway by quinolyl-based compounds.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a key driver of cell proliferation and is frequently overexpressed or mutated in various cancers.
Caption: Quinolyl-based inhibitors targeting the EGFR signaling cascade.
VEGFR Signaling Pathway
Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are central to angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. integra-biosciences.com [integra-biosciences.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Viability assay - Wikipedia [en.wikipedia.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
- 9. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Guide | How to Measure Cell Viability [france.promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. uop.edu.pk [uop.edu.pk]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Influence of the Dimethylamino Group on the Quinolyl Ring: A Technical Guide for Drug Development Professionals
An in-depth analysis of the synthesis, biological activity, and structure-activity relationships of dimethylaminoquinoline derivatives as potential therapeutic agents.
Introduction
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The introduction of a dimethylamino group onto the quinolyl ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This technical guide provides a comprehensive overview of the effects of the dimethylamino moiety, with a particular focus on its role in the development of anticancer agents. We will delve into the synthesis, quantitative structure-activity relationships (QSAR), and pharmacokinetic profiles of these derivatives, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Synthesis of Dimethylaminoquinoline Derivatives
The synthesis of dimethylaminoquinolines can be achieved through several established methods, primarily involving the construction of the quinoline ring system from appropriately substituted anilines or through the direct amination of pre-existing quinoline cores.
Classical Synthetic Routes
Common strategies for the synthesis of the quinoline ring, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, can be adapted to incorporate a dimethylamino group by using a starting aniline that bears this functionality.[3][4] For instance, the Conrad-Limpach cyclization of an aromatic amine with a β-ketoester is a widely used method.
Direct Amination Methods
More direct approaches involve the nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the quinoline ring with dimethylamine.[5] Recent advancements have also enabled the direct C-H amination of quinazolin-4(3H)-ones using N,N-dimethylformamide (DMF) as both the nitrogen source and the solvent, mediated by 4-toluenesulfonyl chloride.[6]
A representative, detailed experimental protocol for the synthesis of a 4-(dimethylamino)quinazoline, a related nitrogen-containing heterocyclic core, is presented below. This method highlights a modern and efficient approach to introducing the dimethylamino group.
Detailed Experimental Protocol: Synthesis of 4-(Dimethylamino)quinazoline
This protocol is adapted from a method for the direct amination of quinazolin-4(3H)-one.[6]
Materials:
-
Quinazolin-4(3H)-one
-
N,N-Dimethylformamide (DMF)
-
4-Toluenesulfonyl chloride (TsCl)
-
Potassium tert-butoxide (KOt-Bu)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of quinazolin-4(3H)-one (1.0 mmol) in DMF (5.0 mL), add KOt-Bu (1.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-toluenesulfonyl chloride (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the time indicated by TLC monitoring until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(dimethylamino)quinazoline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Anticancer Effects
The incorporation of a dimethylamino group on the quinoline ring has been shown to impart significant anticancer activity. These derivatives have been reported to exert their effects through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[7][8] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several studies have demonstrated that quinoline derivatives bearing a dimethylamino group can effectively inhibit this pathway. For instance, a novel quinoline-based compound, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), was identified as a potent mTOR inhibitor with an IC50 value of 64 nM and was shown to disrupt the PI3K-Akt-mTOR signaling cascade in human leukemia HL-60 cells.[9]
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by quinoline derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by dimethylaminoquinoline derivatives.
Quantitative Data on Anticancer Activity
The anticancer efficacy of dimethylaminoquinoline derivatives has been quantified in numerous studies using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the potency of a compound. The following tables summarize the reported IC50 values for various dimethylaminoquinoline analogs against different cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Dimethylaminoquinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| PQQ | HL-60 (Leukemia) | 0.064 | [9] |
| Compound 8 | DLD1 (Colon) | 0.59 | [1] |
| Compound 8 | HCT116 (Colon) | 0.44 | [1] |
| Compound 10 | AURKA (Kinase Assay) | 0.93 | [1] |
| Compound 10 | AURKB (Kinase Assay) | 0.09 | [1] |
| Compound 41 | Various Cancer Cell Lines | 0.02 - 0.04 | [1] |
Table 2: Pharmacokinetic Properties of Selected Quinoline-Based Anticancer Agents
| Compound | Parameter | Value | Reference |
| Quinoline Derivative 4e | Predicted Oral Bioavailability | Good | [10] |
| Quinoline Derivative 4e | Predicted BBB Penetration | Low | [10] |
| Triazolo[3,4-a]phthalazine 6o | In silico ADMET | Good Profile | [11] |
| V600E-BRAF Inhibitor 12 | In silico Pharmacokinetics | Superior Properties | [12] |
Note: The pharmacokinetic data presented is largely based on in silico predictions and would require experimental validation.
Experimental Protocols: Anticancer Activity Assessment
The evaluation of the anticancer potential of newly synthesized compounds is a critical step in the drug discovery pipeline. A standardized workflow is typically followed, starting from in vitro cytotoxicity screening to more complex in vivo studies.
Below is a diagram illustrating a general experimental workflow for anticancer drug screening.
Caption: A generalized experimental workflow for anticancer drug screening.
Detailed Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the dimethylaminoquinoline test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Structure-Activity Relationship (SAR)
The position and electronic properties of the dimethylamino group on the quinoline ring, as well as the nature of other substituents, play a crucial role in determining the anticancer activity.
-
Position of the Dimethylamino Group: The placement of the dimethylamino group at different positions of the quinoline ring can significantly impact its biological activity. For instance, in a series of 4-aminoquinolines, the nature of the substituent at the 7-position was found to be critical for antiplasmodial activity, which can be a surrogate for certain anticancer mechanisms.[11]
-
Electron-Donating Nature: The dimethylamino group is a strong electron-donating group. This property can influence the electron density of the quinoline ring system, affecting its ability to interact with biological targets.
-
Lipophilicity: The dimethylamino group also increases the lipophilicity of the molecule, which can affect its membrane permeability and overall pharmacokinetic profile.
-
Hybrid Molecules: The anticancer activity of dimethylaminoquinolines can be enhanced by creating hybrid molecules that incorporate other pharmacophores. For example, quinoline-chalcone hybrids have been shown to target the PI3K/Akt/mTOR pathway with high potency.
Conclusion
The presence of a dimethylamino group on the quinolyl ring is a key structural feature that can impart potent anticancer activity. This is often achieved through the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR cascade. The synthesis of these compounds can be accomplished through various established and modern synthetic methodologies. A systematic approach to anticancer drug screening, from in vitro assays to in vivo models, is essential for the development of these promising therapeutic agents. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of dimethylaminoquinoline derivatives will be crucial in advancing these compounds towards clinical applications. This technical guide provides a foundational understanding for researchers and drug development professionals to navigate the complexities and opportunities presented by this important class of molecules.
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-(Dimethylamino)quinazoline via Direct Amination of Quinazolin-4(3H)-one Using N,N-Dimethylformamide as a Nitrogen Source at Room Temperature [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Virtual screening, pharmacokinetic, and DFT studies of anticancer compounds as potential V600E-BRAF kinaseinhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Baquiloprim (BQP) for Researchers, Scientists, and Drug Development Professionals
Abstract
Baquiloprim (BQP) is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. It functions as a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. This inhibition disrupts the production of vital cellular components, leading to a bacteriostatic effect. This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria and exhibits marked synergy when combined with sulfonamides. Developed for veterinary use, it is characterized by a longer half-life compared to its analogue, trimethoprim, suggesting the potential for less frequent dosing regimens. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and available data on its safety and efficacy.
Core Compound Details
This compound is a 5-substituted 2,4-diaminopyrimidine derivative. Its chemical structure is designed to selectively target bacterial DHFR.
| Property | Value |
| Chemical Formula | C₁₇H₂₀N₆ |
| Molecular Weight | 308.39 g/mol [1] |
| Appearance | Pale Yellow Solid[1] |
| CAS Number | 102280-35-3[1] |
| Solubility | Moderately soluble in water and organic solvents.[1] |
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound's antibacterial activity stems from its potent and selective inhibition of bacterial dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folic acid metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA, RNA, and protein synthesis.
By binding to the active site of bacterial DHFR, this compound competitively inhibits the binding of the natural substrate, DHF. This blockade leads to a depletion of the intracellular pool of THF, thereby halting the synthesis of essential macromolecules and ultimately arresting bacterial growth and replication.
The selectivity of this compound for bacterial DHFR over its mammalian counterpart is a key feature, contributing to its favorable safety profile.[1]
Antimicrobial Spectrum and Efficacy
This compound exhibits a broad spectrum of antibacterial activity, comparable to that of trimethoprim, against a range of Gram-positive and Gram-negative veterinary pathogens.[1] A key characteristic of this compound is its marked synergistic effect when used in combination with sulfonamides, such as sulfadimidine. This combination targets two sequential steps in the folic acid synthesis pathway, leading to a more potent bactericidal effect and a reduced likelihood of resistance development.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the available MIC data for this compound, highlighting its activity against various pathogens.
| Organism(s) | Agent(s) | MIC₉₀ (µg/mL) | Animal Origin | Reference |
| Range of porcine pathogens | This compound + Sulphadimidine | 0.06 + 6.25 | Pig | [1] |
Pharmacokinetic and Pharmacodynamic Properties
Pharmacokinetic studies of this compound have been conducted in several animal species, demonstrating its favorable profile for veterinary applications. A notable feature is its longer elimination half-life compared to trimethoprim, which may allow for less frequent administration.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of this compound observed in different animal species.
| Species | Dose | Route | T½ (hours) | Cmax (µg/mL) | Vd (L/kg) | Bioavailability (%) | Reference |
| Cattle | - | - | ~10 | - | - | Well absorbed | [1] |
| Goats (Dwarf) | 8 mg/kg | Intravenous | 14.0 ± 2.3 | - | 14.1 ± 2.7 | - | [2] |
| Goats (Dwarf) | 8 mg/kg | Intra-ruminal | - | 0.09 ± 0.01 | - | 33.7 ± 7.1 | [2] |
| Pigs | 10 mg/kg | Intramuscular | - | 0.55 | 2.41 | - | [1] |
| Pigs | 30 mg/kg | Intramuscular | - | - | 4.60 | - | [1] |
T½: Elimination half-life; Cmax: Maximum plasma concentration; Vd: Volume of distribution.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. The following is a general protocol that can be adapted for testing this compound.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate veterinary-specific broth
-
This compound (and sulfonamide if testing in combination) stock solution
-
Bacterial inoculum standardized to a 0.5 McFarland standard
-
Sterile diluents (e.g., saline or broth)
-
Incubator
Procedure:
-
Prepare Antimicrobial Dilutions: A serial two-fold dilution of this compound (and the sulfonamide) is prepared in the microtiter plate wells using the broth as a diluent.
-
Inoculum Preparation: A suspension of the test bacterium is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at a temperature and duration appropriate for the specific bacterium being tested (typically 35-37°C for 16-20 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
In Vivo Efficacy Evaluation in a Murine Sepsis Model
Animal models are essential for evaluating the in vivo efficacy of new antimicrobial agents. A murine sepsis model is a commonly used preclinical model. The following is a general protocol that can be adapted for this compound.
Animal Model:
-
Species: Mouse (e.g., BALB/c or C57BL/6)
-
Gender and age: Specified and consistent within the study.
Procedure:
-
Infection Induction: Mice are infected with a lethal or sub-lethal dose of a relevant pathogen (e.g., Escherichia coli or Staphylococcus aureus) via an appropriate route (e.g., intraperitoneal injection) to induce sepsis.
-
Treatment: At a specified time post-infection, animals are treated with this compound (alone or in combination with a sulfonamide) at various dose levels. A control group receives a vehicle.
-
Monitoring: Animals are monitored for clinical signs of illness, body weight changes, and survival over a defined period.
-
Endpoint Analysis: At the end of the study, or at predetermined time points, bacterial load in target organs (e.g., blood, spleen, liver) can be quantified by plating homogenized tissues on appropriate agar media.
Resistance Mechanisms
Resistance to dihydrofolate reductase inhibitors like this compound can arise through several mechanisms in bacteria. The most common is the alteration of the target enzyme, DHFR, through point mutations in the folA gene. These mutations can reduce the binding affinity of the inhibitor to the enzyme, thereby diminishing its inhibitory effect. Another mechanism involves the acquisition of mobile genetic elements, such as plasmids or transposons, that carry genes encoding for resistant DHFR variants. These acquired enzymes are often much less susceptible to inhibition by diaminopyrimidines. Overproduction of the native DHFR enzyme can also contribute to resistance by effectively titrating out the inhibitor.
Safety and Toxicity
Limited specific toxicity data for this compound is publicly available. However, as a diaminopyrimidine, its safety profile is expected to be similar to other drugs in its class, such as trimethoprim. The selective inhibition of bacterial DHFR over the mammalian enzyme is a key factor in its safety.[1] General acute toxicity studies in rodents are typically performed to determine the median lethal dose (LD50) and to identify potential target organs for toxicity. These studies involve the administration of single, high doses of the compound and subsequent observation for adverse effects and mortality.
Conclusion
This compound is a promising veterinary antibacterial agent with a broad spectrum of activity and a favorable pharmacokinetic profile, particularly its extended half-life. Its mechanism of action as a DHFR inhibitor and its synergistic activity with sulfonamides make it a valuable tool in combating bacterial infections in animals. Further research to establish a more comprehensive profile of its antimicrobial spectrum against a wider range of veterinary pathogens and to fully characterize its safety and efficacy in various target animal species is warranted. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.
References
Iclaprim: A Dihydrofolate Reductase Inhibitor with an Extended Half-Life as a Potent Alternative to Trimethoprim
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Iclaprim, a diaminopyrimidine antibiotic that acts as a potent inhibitor of bacterial dihydrofolate reductase (DHFR). In contrast to trimethoprim (TMP), which has a half-life of approximately one hour, Iclaprim exhibits a significantly longer half-life, offering a distinct pharmacokinetic advantage. This document details the mechanism of action, pharmacokinetic profile, and key experimental data for Iclaprim, along with detailed protocols for essential experimental procedures.
Data Presentation
Pharmacokinetic Parameters
The pharmacokinetic profile of Iclaprim has been characterized in multiple clinical studies. A summary of key parameters in humans is presented below, offering a clear comparison with Trimethoprim.
| Parameter | Iclaprim | Trimethoprim |
| Half-life (t½) | ~4.6 hours[1] | ~1 hour |
| Protein Binding | 93%[1] | 44% |
| Volume of Distribution (Vd) | 1.56 L/kg[1] | 1.8 L/kg |
| Primary Route of Elimination | Biliary and Urinary[1] | Renal |
In Vitro Potency against Staphylococcus aureus Dihydrofolate Reductase (DHFR)
Iclaprim demonstrates superior inhibitory activity against both wild-type and trimethoprim-resistant strains of S. aureus DHFR. The inhibition constants (Ki) are summarized below.
| Enzyme | Iclaprim Ki (nM) | Trimethoprim Ki (nM) | Fold Difference |
| Wild-type DHFR (DfrB) | 1.7 | 2.7 | 1.6x |
| Resistant DHFR (DfrG) | 1,350 | 31,000 | 23x[2] |
| Resistant DHFR (DfrA) | 90 | 820 | 9.1x[2] |
| Resistant DHFR (DfrK) | 221 | 4,260 | 19.3x[2] |
Signaling Pathway and Mechanism of Action
Iclaprim, like trimethoprim, is a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[3][4] This enzyme is a crucial component of the folate synthesis pathway, which is essential for the production of nucleotides and certain amino acids, and ultimately, for DNA, RNA, and protein synthesis. By binding to DHFR, Iclaprim prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), leading to a depletion of essential downstream metabolites and subsequent bacterial cell death. The enhanced potency of Iclaprim, particularly against trimethoprim-resistant strains, is attributed to its optimized molecular structure, which allows for more favorable interactions within the DHFR active site.[5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (CLSI Guidelines)
This protocol outlines the standardized method for determining the MIC of Iclaprim against bacterial isolates, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8][9][10]
-
Preparation of Iclaprim Stock Solution: A stock solution of Iclaprim is prepared at a concentration of 1280 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide).
-
Preparation of Microdilution Plates: A series of two-fold dilutions of Iclaprim are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentrations typically range from 0.002 to 128 µg/mL.
-
Inoculum Preparation: Bacterial colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to a final inoculum density of 5 x 10^5 CFU/mL in each well.
-
Incubation: The inoculated plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of Iclaprim that completely inhibits visible bacterial growth.
Neutropenic Murine Thigh Infection Model
This in vivo model is used to evaluate the efficacy of Iclaprim in a setting that mimics a soft tissue infection in an immunocompromised host.[11][12][13][14]
-
Induction of Neutropenia: Female ICR (CD-1) mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1).
-
Infection: On day 0, mice are inoculated intramuscularly in the thigh with a standardized bacterial suspension (e.g., 10^7 CFU/mL of Staphylococcus aureus).
-
Drug Administration: Iclaprim is administered at various dosing regimens (e.g., subcutaneously or intravenously) starting at a specified time post-infection (e.g., 2 hours).
-
Endpoint Measurement: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are aseptically removed, homogenized, and serially diluted. The number of viable bacteria (CFU/thigh) is determined by plating on appropriate agar medium.
-
Data Analysis: The efficacy of Iclaprim is determined by comparing the bacterial load in the thighs of treated mice to that of untreated control mice.
References
- 1. An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iclaprim - Wikipedia [en.wikipedia.org]
- 4. Iclaprim, a novel diaminopyrimidine for the treatment of resistant gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. medicallabnotes.com [medicallabnotes.com]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 13. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imquestbio.com [imquestbio.com]
Unable to Identify "BQP" for Gastrointestinal Absorption Analysis
Initial searches for a compound abbreviated as "BQP" in the context of gastrointestinal absorption have not yielded a specific, identifiable therapeutic agent. The abbreviation "BQP" is associated with multiple, unrelated concepts, making it impossible to proceed with the requested in-depth technical guide without further clarification.
The term "BQP" has several potential meanings, none of which directly correspond to a drug or compound for which gastrointestinal absorption data is readily available in public scientific literature. The primary interpretations of "BQP" found during preliminary research include:
-
Biomarker Qualification Program (BQP): A program established by the U.S. Food and Drug Administration (FDA) to support the development of biomarkers for use in drug development.[1][2]
-
Bounded-error Quantum Polynomial time (BQP): A complexity class in computational complexity theory related to quantum computing.[3][4]
-
Benzofuranylpropylaminopentane (BPAP): An experimental drug with monoaminergic activity, though it is abbreviated as BPAP, not BQP.[5]
-
Benzylpiperazine (BZP): A recreational stimulant drug.[6][7]
Other possibilities considered, such as Buprenorphine, 2-Butyl-p-benzoquinone, and BODIPY dyes, are not commonly abbreviated as BQP.[8][9][10]
Without a precise identification of the compound of interest, the core requirements of the request—including the presentation of quantitative absorption data, detailing of experimental protocols, and visualization of relevant pathways—cannot be fulfilled. The scientific literature is vast, and a specific chemical name or a more common abbreviation is necessary to locate and analyze the relevant data.
To proceed with this request, please provide the full chemical name or a more widely recognized identifier for the compound you refer to as "BQP."
Upon receiving the correct information, a comprehensive technical guide will be developed, adhering to all specified requirements for data presentation, experimental protocols, and visualizations.
References
- 1. fda.gov [fda.gov]
- 2. Qualifying a Biomarker through the Biomarker Qualification Program | FDA [fda.gov]
- 3. BQP - Wikipedia [en.wikipedia.org]
- 4. BQP | Quantiki [quantiki.org]
- 5. Benzofuranylpropylaminopentane - Wikipedia [en.wikipedia.org]
- 6. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 7. BZP Fast Facts [justice.gov]
- 8. drugs.com [drugs.com]
- 9. 2-Butyl-p-benzoquinone | C10H12O2 | CID 77863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. BODIPY - Wikipedia [en.wikipedia.org]
The Core Gut Microbiome in Cattle: A Technical Guide for Researchers
An In-depth Examination of the Bovine Gut Microbiome Across All Ages for Therapeutic Development
The gastrointestinal microbiota of cattle is a complex and dynamic ecosystem that plays a pivotal role in the host's health, metabolism, and productivity. This intricate community of bacteria, archaea, fungi, and protists is essential for the digestion of fibrous plant material, the synthesis of vital nutrients, and the development and modulation of the immune system. As such, the gut microbiome represents a significant target for the development of novel therapeutics aimed at enhancing cattle health and performance. This technical guide provides an in-depth overview of the core gut microbiome in cattle of all ages, with a focus on data relevant to researchers, scientists, and drug development professionals.
Age-Related Dynamics of the Bovine Gut Microbiome
The composition and function of the gut microbiome in cattle undergo significant changes from birth to adulthood. These shifts are driven by a combination of factors including diet, host genetics, and environmental exposures. Understanding these age-related dynamics is crucial for the development of age-specific therapeutic interventions.
In newborn calves, the rumen is functionally immature, and the early gut microbiota is dominated by facultative anaerobes such as Proteobacteria and Firmicutes. As the calf begins to consume solid feed, a progressive shift towards a more diverse and complex microbial community occurs. This transition is characterized by an increase in the abundance of obligate anaerobes, particularly from the phyla Bacteroidetes and Firmicutes, which are crucial for the fermentation of complex carbohydrates.[1]
By the time a calf reaches weaning, its rumen microbiome has increased in richness and evenness and begins to resemble that of a mature cow, especially as its diet aligns with that of its dam.[2][3] In adult cattle, the gut microbiota is a relatively stable and highly diverse ecosystem. The dominant bacterial phyla in the rumen of mature cattle are Firmicutes and Bacteroidetes, which can constitute over 90% of the total bacterial community.[4][5] Other significant phyla include Proteobacteria, Actinobacteria, and Spirochaetes.[4][6] Older cattle have been shown to exhibit greater bacterial diversity and abundance compared to their younger counterparts.[7]
Table 1: Comparative Microbial Diversity and Composition in Cattle by Age
| Age Group | Key Microbial Phyla (Relative Abundance) | Alpha Diversity Indices (Representative Values) | Reference |
| Pre-weaned Calves (1-3 weeks) | Proteobacteria, Firmicutes | Lower (e.g., Chao1, Shannon) | [8][9] |
| Post-weaned Calves (3-6 months) | Increasing Bacteroidetes and Firmicutes | Increasing diversity | [1][10] |
| Adult Cattle (>1 year) | Firmicutes (~52%), Bacteroidetes (~31%), Proteobacteria (~6%), Actinobacteria (~4%) | Higher and more stable (e.g., Chao1, Shannon) | [5][6] |
The maturation of the gut microbiome is not uniform across all gastrointestinal segments. Studies have shown that the microbiota in the rectum matures the earliest, followed by the rumen and abomasum, with the duodenum maturing the latest.[6]
The Role of the Gut Microbiome in Drug Metabolism
The gut microbiota possesses a vast and diverse enzymatic capacity that can significantly influence the metabolism, bioavailability, and toxicity of orally administered drugs.[11][12] This emerging field of pharmacomicrobiomics is critical for drug development in veterinary medicine. The gut microbiome can impact drugs through direct metabolism by microbial enzymes or indirectly by altering host gene expression and metabolic pathways.[13] For instance, the gut microbiota can activate prodrugs, inactivate therapeutic compounds, or generate toxic metabolites.[14] Understanding these interactions is essential for predicting drug efficacy and safety in cattle of different ages, as the composition of their gut microbiota varies significantly.
Therapeutic Modulation of the Gut Microbiome
The gut microbiome can be modulated through various strategies to improve cattle health and productivity. Probiotics, prebiotics, and synbiotics are promising approaches to beneficially alter the gut microbial ecosystem.[15][16]
-
Probiotics are live microorganisms that, when administered in adequate amounts, confer a health benefit to the host.[17] In calves, probiotics like Lactobacillus and Bacillus species can help stabilize the gut microbiota and reduce the risk of pathogen colonization.[18][19] In adult cattle, yeast-based probiotics such as Saccharomyces cerevisiae can improve rumen fermentation and stabilize ruminal pH.[15]
-
Prebiotics are non-digestible compounds that selectively stimulate the growth and activity of beneficial gut bacteria.[17] Oligosaccharides, for example, can promote the growth of beneficial bacteria like Lactobacilli and Bifidobacteria.[15]
-
Synbiotics are combinations of probiotics and prebiotics that aim to improve the survival and activity of the beneficial microorganisms in the gut.[15]
These interventions can enhance feed digestion, improve immune function, and increase resistance to pathogens, ultimately leading to improved growth rates and milk yield.[15][17]
Experimental Protocols
16S rRNA Gene Amplicon Sequencing for Microbiome Analysis
This protocol provides a general workflow for characterizing the bacterial composition of the bovine gut microbiome.
1. Sample Collection and DNA Extraction:
-
Collect fecal or rumen fluid samples from cattle of different age groups.[20]
-
Immediately freeze samples at -20°C or lower to preserve microbial DNA.[20]
-
Extract total genomic DNA from the samples using a commercially available DNA extraction kit suitable for high-inhibitor samples like feces or rumen fluid. The choice of extraction method can influence the results, particularly for low biomass samples.[21][22]
2. Library Preparation and Sequencing:
-
Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using PCR with primers containing sequencing adapters and sample-specific barcodes.[22][23]
-
Purify the PCR products (amplicons) to remove primers and other contaminants.
-
Quantify the purified amplicons and pool them in equimolar concentrations.
-
Perform sequencing on a next-generation sequencing platform (e.g., Illumina MiSeq).[23]
3. Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and adapters.
-
Denoise the sequences and cluster them into Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the ASVs by comparing them to a reference database (e.g., SILVA, Greengenes).
-
Calculate alpha and beta diversity metrics to assess within-sample diversity and between-sample differences, respectively.
-
Perform statistical analyses to identify differentially abundant taxa between different age groups.
Analysis of Volatile Fatty Acids (VFAs) in Rumen Fluid
VFAs are the primary end-products of microbial fermentation in the rumen and a major energy source for cattle.[20] Their analysis provides insights into the metabolic activity of the rumen microbiome.
1. Sample Preparation:
-
Collect at least 50 mL of rumen fluid from a fistulated animal, filtering it through several layers of cheesecloth.[20]
-
For immediate analysis, add 2 mL of the filtered rumen fluid to a centrifuge tube, followed by 2 mL of an extraction solution (e.g., a mixture of metaphosphoric acid and formic acid).[20][24]
-
Alternatively, for gas chromatography-mass spectrometry (GC-MS), to 100 µL of strained and centrifuged rumen fluid, add 100 µL of saturated KHSO4, 100 µL of an internal standard (e.g., 2-ethylbutyrate), and 1,000 µL of dimethyl carbonate (DMC).[25]
-
Vortex the mixture vigorously and centrifuge to precipitate proteins and separate the phases.[25][26]
2. Chromatographic Analysis:
-
Analyze the prepared supernatant/organic layer using gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS).[24][25]
-
Calibrate the instrument using standards of known VFA concentrations.[26]
-
Identify and quantify the individual VFAs (e.g., acetate, propionate, butyrate) based on their retention times and peak areas relative to the internal standard.
Table 2: Typical Volatile Fatty Acid Concentrations in the Rumen of Post-Weaning Calves
| Volatile Fatty Acid | Concentration Range (mM) |
| Acetate | 42.00 - 105.00 |
| Propionate | 10.80 - 27.00 |
| Butyrate | 9.08 - 22.70 |
| Valerate | 1.96 - 9.80 |
| Total VFAs | Higher post-weaning |
Note: Concentrations can vary significantly based on diet and age.[10][26]
Visualizations
References
- 1. Frontiers | Effect of Divergent Feeding Regimes During Early Life on the Rumen Microbiota in Calves [frontiersin.org]
- 2. Calf rumen microbiome from birth to weaning and shared microbial properties to the maternal rumen microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of the maternal rumen microbiome on development of the calf meconium and rumen microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut Microbiome Studies in Livestock: Achievements, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utbeef.tennessee.edu [utbeef.tennessee.edu]
- 6. Dynamic change of the gastrointestinal bacterial ecology in cows from birth to adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Age in Fecal Microbiota and Correlations with Blood Parameters in Genetic Nucleus of Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corpuspublishers.com [corpuspublishers.com]
- 9. Frontiers | Gut Microbiota and Their Role in Health and Metabolic Disease of Dairy Cow [frontiersin.org]
- 10. Effect of Dietary and Age Changes on Ruminal Microbial Diversity in Holstein Calves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. purinainstitute.com [purinainstitute.com]
- 12. The influence of gut microbiota on drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gut health management in livestock: roles of probiotics, prebiotics, and synbiotics in growth, immunity, and microbiota modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. beefresearch.ca [beefresearch.ca]
- 17. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 18. Effect of Probiotics/Prebiotics on Cattle Health and Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of Probiotics/Prebiotics on Cattle Health and Productivity [jstage.jst.go.jp]
- 20. Extraction, identification, and quantification of volatile fatty acids (VFA) in rumen fluid samples using R... [protocols.io]
- 21. Considerations and best practices in animal science 16S ribosomal RNA gene sequencing microbiome studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
- 23. Next-generation Sequencing of 16S Ribosomal RNA Gene Amplicons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. actavet.vfu.cz [actavet.vfu.cz]
- 25. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ndsu.edu [ndsu.edu]
The Plateau Principle: An In-depth Guide to Steady-State Plasma Concentrations
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmacology and drug development, understanding the dynamics of a drug's concentration in the body over time is paramount. A key concept in this area is the attainment of a "plateau" or "steady-state" plasma concentration (Css). This technical guide provides a comprehensive overview of the principles governing the establishment of this equilibrium, detailed experimental methodologies, and the core physiological pathways influencing drug metabolism.
The Concept of Steady-State
When a drug is administered repeatedly at a constant dose and dosing interval, its concentration in the plasma does not increase indefinitely. Instead, it reaches a point where the rate of drug administration is equal to the rate of its elimination from the body.[1] This equilibrium is known as the steady-state, and the plasma concentration at this point is referred to as the steady-state concentration (Css).[2] At steady state, while the plasma concentration may fluctuate between a peak (Cmax) and a trough (Cmin) level within a dosing interval, the average concentration remains constant over time.[3][4]
The time required to reach this plateau is primarily determined by the drug's elimination half-life (t½), which is the time it takes for the plasma concentration of the drug to decrease by 50%.[5] A fundamental principle of pharmacokinetics is that it takes approximately four to five half-lives for a drug to reach about 94% to 97% of its steady-state concentration.[2][5][6] This rule of thumb is a critical consideration in designing effective and safe dosing regimens.
Factors that can influence the steady-state concentration include the dose, the dosing interval, and the drug's clearance rate.[6] It's important to note that altering the dose or the dosing frequency will affect the level of the steady-state concentration, but not the time it takes to reach it.[1]
Quantitative Data on Time to Reach Plasma Concentration Plateau
The following table summarizes the pharmacokinetic parameters for several common drugs, illustrating the relationship between their half-life, typical dosing interval, and the calculated time to reach a steady-state plasma concentration.
| Drug | Half-Life (t½) (hours) | Typical Dosing Interval (τ) (hours) | Calculated Time to Reach Steady State (4-5 x t½) (hours) |
| Acetaminophen | 2-3 | 4-6 | 8-15 |
| Amoxicillin | 1-1.5 | 8 | 4-7.5 |
| Atorvastatin | 14 | 24 | 56-70 |
| Diazepam | 20-50 | 8-24 | 80-250 |
| Digoxin | 36-48 | 24 | 144-240 |
| Ibuprofen | 2-4 | 4-6 | 8-20 |
| Lisinopril | 12 | 24 | 48-60 |
| Metformin | 6.2 | 12 | 24.8-31 |
| Warfarin | 20-60 | 24 | 80-300 |
Experimental Protocols for Determining Steady-State
The investigation of steady-state pharmacokinetics is a crucial component of clinical drug development. The most common experimental design for this purpose is the multiple-dose study.[7]
Study Design
A typical multiple-dose study to determine steady-state pharmacokinetics follows a crossover design.[8] In this design, a group of healthy volunteers or patients receives the drug repeatedly over a period sufficient to achieve steady state. Blood samples are collected at specific time points to measure the drug's plasma concentration.
Key Methodological Steps
-
Subject Recruitment: A cohort of subjects is selected based on inclusion and exclusion criteria relevant to the drug being studied.
-
Dosing Regimen: The drug is administered at a fixed dose and dosing interval. The duration of administration is calculated to be at least four to five times the drug's expected half-life to ensure steady state is reached.
-
Blood Sampling: Blood samples are typically drawn at pre-dose (trough concentration) and at multiple time points after the last dose to capture the peak concentration (Cmax) and the concentration-time profile over a dosing interval. To confirm that steady state has been achieved, trough concentrations from at least three consecutive dosing intervals can be measured and compared.[4]
-
Plasma Preparation: Whole blood is collected in tubes containing an anticoagulant. The blood is then centrifuged to separate the plasma from the blood cells.[9]
-
Plasma Concentration Analysis: The concentration of the drug in the plasma is measured using validated analytical methods.
Methods for Plasma Concentration Measurement
Several analytical techniques are employed to quantify drug concentrations in plasma, with the choice depending on the drug's properties and the required sensitivity.[6]
-
Spectroscopy: This includes methods like colorimetry and UV-Vis spectrophotometry. These techniques are generally less sensitive and may be prone to interference from metabolites.[6]
-
Chromatography: High-performance liquid chromatography (HPLC) is a widely used and highly sensitive method for separating and quantifying drugs and their metabolites in plasma.[6] When coupled with mass spectrometry (LC-MS), it provides even greater specificity and sensitivity.[2]
-
Immunoassay: These methods, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are based on the specific binding of an antibody to the drug. They are often used for therapeutic drug monitoring due to their simplicity and speed.[6]
Visualizing Core Pathways and Workflows
Logical Relationship: Factors Influencing Time to Steady State
The time to reach a plasma concentration plateau is fundamentally governed by the drug's elimination half-life. This diagram illustrates the key determinants of this pharmacokinetic parameter.
Caption: Factors determining the time to reach steady-state plasma concentration.
Experimental Workflow: Multiple-Dose Pharmacokinetic Study
This workflow diagram outlines the key stages of a clinical study designed to evaluate the steady-state pharmacokinetics of a drug.
Caption: Workflow of a multiple-dose pharmacokinetic study.
Signaling Pathway: Cytochrome P450 Catalytic Cycle
The Cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of a vast number of drugs. The following diagram illustrates the key steps in the catalytic cycle of CYP-mediated drug oxidation, a critical process in drug clearance.[10][11][12]
Caption: The catalytic cycle of Cytochrome P450-mediated drug metabolism.
References
- 1. allucent.com [allucent.com]
- 2. allucent.com [allucent.com]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 5. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. certara.com [certara.com]
- 7. Single vs Multiple Dose PK Studies: How to Decide? [synapse.patsnap.com]
- 8. Clinical pharmacokinetics. Drug data handbook in SearchWorks catalog [searchworks.stanford.edu]
- 9. The Operational Multiple Dosing Half-life: A Key to Defining Drug Accumulation in Patients and to Designing Extended Release Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
Novel Dihydrofolate Reductase Inhibitors with Broad-Spectrum Antibacterial Activity Comparable to Trimethoprim
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth overview of emerging classes of compounds that exhibit potent, broad-spectrum antibacterial activity comparable to the established dihydrofolate reductase (DHFR) inhibitor, Trimethoprim (TMP). We present a comprehensive analysis of their quantitative antibacterial efficacy, detailed experimental methodologies for their evaluation, and visual representations of key biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel antimicrobial agents.
Core Concept: Targeting the Folate Biosynthesis Pathway
The primary mechanism of action for Trimethoprim and the compounds discussed herein is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway.[1][2] This pathway is essential for the de novo synthesis of purines, thymidine, and certain amino acids, which are fundamental building blocks for DNA, RNA, and protein synthesis in bacteria.[1] By inhibiting DHFR, these compounds effectively starve bacteria of essential metabolites, leading to a bacteriostatic or bactericidal effect.
Signaling Pathway: Folate Biosynthesis
References
In-Depth Technical Guide: Marked Synergy with Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides, the first class of synthetic antimicrobial agents, have remained a cornerstone of infectious disease treatment for decades. Their bacteriostatic action, which involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway, has been significantly enhanced through synergistic combinations with other antimicrobial agents. This guide provides a comprehensive technical overview of compounds that exhibit marked synergy with sulfonamides, with a primary focus on the underlying mechanisms, quantitative data, and detailed experimental protocols for synergy assessment. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial therapies.
The most well-documented and clinically significant synergy is observed with diaminopyrimidines, such as trimethoprim. This combination results in a sequential blockade of the folate biosynthesis pathway, leading to a bactericidal effect and a reduced likelihood of resistance development.[1][2][3] This guide will delve into the intricacies of this synergistic relationship and explore other, less common, but potentially valuable synergistic partners for sulfonamides.
Mechanism of Synergy: Sequential Blockade of Folate Biosynthesis
The synergistic interaction between sulfonamides and diaminopyrimidines stems from their ability to inhibit two distinct and sequential enzymatic steps in the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, making its production vital for bacterial survival and replication.[2][4]
Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), the natural substrate for dihydropteroate synthase (DHPS) . By competitively inhibiting DHPS, sulfonamides block the conversion of PABA and dihydropteroate diphosphate into 7,8-dihydropteroate.[5][6][7]
Diaminopyrimidines , such as trimethoprim and pyrimethamine, target a subsequent enzyme in the pathway: dihydrofolate reductase (DHFR) . DHFR is responsible for the reduction of dihydrofolate to tetrahydrofolate, the biologically active form of folic acid.[5][6][7] By inhibiting DHFR, diaminopyrimidines prevent the synthesis of essential downstream metabolites.
The simultaneous inhibition of these two crucial enzymes leads to a potent synergistic effect, often resulting in bactericidal activity, whereas each agent alone is typically bacteriostatic.[2][4] This sequential blockade is highly effective and can overcome resistance mechanisms that may be present for either drug individually.
Signaling Pathway Diagram
Caption: Sequential inhibition of the bacterial folate biosynthesis pathway by sulfonamides and diaminopyrimidines.
Quantitative Data on Sulfonamide Synergy
The synergy between two antimicrobial agents is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. The FIC index is calculated as follows:
FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
The interpretation of the FIC index is as follows:[8][9]
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
The following tables summarize quantitative data on the synergistic activity of sulfonamide combinations against various microorganisms.
Table 1: Synergy of Sulfamethoxazole and Trimethoprim against Gram-Negative Bacteria
| Organism | Strain | MIC (μg/mL) - SMX alone | MIC (μg/mL) - TMP alone | MIC (μg/mL) - SMX in combination | MIC (μg/mL) - TMP in combination | FIC Index | Reference |
| Escherichia coli | K-12 | >1024 | 0.12 | 64 | 0.03 | 0.31 | [10] |
| Escherichia coli | Sensitive Strain | - | - | - | - | Synergistic | [11] |
| Pseudomonas aeruginosa | Clinical Isolate | >1024 | 256 | 512 | 64 | 1.0 | [8] |
Table 2: Synergy of Sulfadiazine and Pyrimethamine against Toxoplasma gondii
| Organism | Strain | IC50 (mg/L) - SDZ alone | IC50 (mg/L) - PYR alone | Observation | Reference |
| Toxoplasma gondii | Multiple Genotypes | 3 - >50 | 0.07 - 0.39 | Remarkable synergistic activity | [12][13] |
| Toxoplasma gondii | RH Strain | - | - | Synergistic effect in a murine model | [14] |
Table 3: Synergy of Sulfamethoxazole with Polymyxins against Gram-Negative Bacilli
| Organism | Number of Isolates | Drug Combination | Synergy Observed | Reference |
| Gram-Negative Bacilli | 52 | SMX + Polymyxin B | Synergism or addition in many isolates | [15][16] |
| Proteus sp. | - | Sulfonamide + Colistin | Synergism in vitro | [17] |
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, or antagonistic effects of antimicrobial combinations.[8]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Stock solutions of the sulfonamide and the synergistic partner at known concentrations
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in each well.[8]
-
Incubator
Procedure:
-
Preparation of Drug Dilutions:
-
Dispense 50 μL of broth into each well of the 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of the sulfonamide. Start with a concentration four times the Minimum Inhibitory Concentration (MIC) in the first column.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the synergistic partner, also starting with a concentration four times its MIC in the first row.
-
Column 11 should contain serial dilutions of the sulfonamide alone to determine its MIC.
-
Row H should contain serial dilutions of the synergistic partner alone to determine its MIC.
-
Column 12 should serve as a growth control (no drugs).
-
-
Inoculation:
-
Inoculate each well (except for a sterility control well) with 50 μL of the prepared bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FIC index for each well showing no growth using the formula described in the "Quantitative Data" section. The lowest FIC index is reported as the FIC index for the combination.
-
Experimental Workflow for Synergy Screening
Caption: A generalized experimental workflow for assessing antibiotic synergy using the checkerboard method.
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic picture of the antimicrobial effect of drug combinations over time and can distinguish between bactericidal and bacteriostatic activity.[18][19]
Materials:
-
Flasks or tubes containing appropriate broth medium
-
Standardized bacterial inoculum (final concentration of approximately 5 x 10^5 CFU/mL)
-
Stock solutions of the antimicrobial agents
-
Apparatus for serial dilutions and plating (e.g., pipettes, tubes, agar plates)
-
Incubator with shaking capabilities
-
Colony counter
Procedure:
-
Preparation:
-
Prepare flasks containing broth with the following conditions:
-
Growth control (no drug)
-
Sulfonamide alone at a specific concentration (e.g., MIC)
-
Synergistic partner alone at a specific concentration (e.g., MIC)
-
Combination of the sulfonamide and synergistic partner at the same concentrations.
-
-
Inoculate each flask with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate the flasks at 35-37°C with continuous shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or broth.
-
Plate a known volume of appropriate dilutions onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).[19]
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[18]
-
Logical Relationship: Sequential Enzyme Inhibition
The core of the synergy between sulfonamides and diaminopyrimidines is a logical AND relationship in terms of achieving a bactericidal effect. Both enzymatic steps must be inhibited simultaneously to achieve the maximal therapeutic outcome.
References
- 1. scielo.br [scielo.br]
- 2. Folate - Wikipedia [en.wikipedia.org]
- 3. ldh.la.gov [ldh.la.gov]
- 4. BPJ 49: Antibiotic series: Appropriate use of sulfonamide antibiotics [bpac.org.nz]
- 5. researchgate.net [researchgate.net]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Bactericidal activity of trimethoprim alone and in combination with sulfamethoxazole on susceptible and resistant Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity and interaction of trimethoprim and sulphamethoxazole against Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Susceptibility of Various Genotypic Strains of Toxoplasma gondii to Pyrimethamine, Sulfadiazine, and Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfadiazine Plus Pyrimethamine Therapy Reversed Multiple Behavioral and Neurocognitive Changes in Long-Term Chronic Toxoplasmosis by Reducing Brain Cyst Load and Inflammation-Related Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic activity of azithromycin and pyrimethamine or sulfadiazine in acute experimental toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combined Activity of Sulfamethoxazole, Trimethoprim, and Polymyxin B Against Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combined activity of sulfamethoxazole, trimethoprim, and polymyxin B against gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergism between sulphonamide drugs and antibiotics of the polymyxin group against Proteus sp. in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emerypharma.com [emerypharma.com]
- 19. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Differential Binding of Ligands to Dihydrofolate Reductases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the differential binding of various ligands to dihydrofolate reductases (DHFR). DHFR is a crucial enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids.[1][2] Its essential role in cell proliferation has made it a prominent target for a range of therapeutics, including anticancer and antimicrobial agents.[2][3] This guide summarizes quantitative binding data, details key experimental protocols for studying these interactions, and provides visual representations of relevant pathways and workflows.
Quantitative Analysis of Ligand Binding Affinities
The efficacy of DHFR inhibitors is intrinsically linked to their binding affinity for the enzyme. This affinity varies significantly across different species and among various inhibitors, a property exploited in the design of selective drugs. The following tables summarize key quantitative data for the binding of various ligands to DHFR from different sources.
| Ligand | DHFR Source | Binding Constant | Method | Reference |
| Methotrexate | E. coli | Kd = 9.5 nM | Fluorescence Titration | [4][5] |
| Methotrexate | Human | Ki = 3.4 pM | Kinetic Assay | [6] |
| Methotrexate | S. aureus (DfrB) | Ki = 0.71 nM | Enzyme Inhibition Assay | [7] |
| Methotrexate | S. aureus (DfrG) | Ki = 1.8 nM | Enzyme Inhibition Assay | [7] |
| Methotrexate | S. aureus (DfrK) | Ki = 2.47 nM | Enzyme Inhibition Assay | [7] |
| Methotrexate | S. aureus (DfrA) | Ki = 0.38 nM | Enzyme Inhibition Assay | [7] |
| Trimethoprim | E. coli (WT) | Ki = 1.1 nM | Enzyme Inhibition Assay | [8] |
| Trimethoprim | E. coli (L28R mutant) | Ki = 1.8 nM | Enzyme Inhibition Assay | [8] |
| Trimethoprim | S. aureus (DfrA) | Ki = 820 nM | Enzyme Inhibition Assay | [7] |
| Trimethoprim | S. aureus (DfrK) | Ki = 4,260 nM | Enzyme Inhibition Assay | [7] |
| Iclaprim | S. aureus (DfrK) | Ki = 221 nM | Enzyme Inhibition Assay | [7] |
| Iclaprim | S. aureus (DfrA) | Ki = 90 nM | Enzyme Inhibition Assay | [7] |
| NADPH | E. coli | Kd = 1.09 ± 0.45 µM | Fluorescence Titration | [9] |
| Dihydrofolate (DHF) | S. aureus (DfrB) | Km = 13.35 µM | Enzyme Kinetics | [7] |
| Dihydrofolate (DHF) | S. aureus (DfrA) | Km = 5.76 µM | Enzyme Kinetics | [7] |
Table 1: Dissociation (Kd) and Inhibition (Ki) Constants of Various Ligands for DHFR.
| Ligand | DHFR Source | IC50 | Method | Reference |
| Methotrexate | M. tuberculosis | 16.0 ± 3.0 µM | Enzyme Inhibition Assay | [10] |
| Trimethoprim | M. tuberculosis | 16.5 ± 2.5 µM | Enzyme Inhibition Assay | [10] |
| Compound 2 (Thiazole derivative) | Human | 0.06 µM | Enzyme Inhibition Assay | [11] |
| Compound 28 (Indole derivative) | Human | 66.7% inhibition at 100 µM | Enzyme Inhibition Assay | [11] |
| Compound 30 (Triazine derivative) | Human | 2.0 nM | Enzyme Inhibition Assay | [11] |
| Trimetrexate | Human | 4.74 nM | Enzyme Inhibition Assay | [12] |
| Trimetrexate | T. gondii | 1.35 nM | Enzyme Inhibition Assay | [12] |
| Piritrexim | P. carinii | 0.038 µM | Enzyme Inhibition Assay | [12] |
| Piritrexim | T. gondii | 0.011 µM | Enzyme Inhibition Assay | [12] |
Table 2: IC50 Values for Various DHFR Inhibitors.
Experimental Protocols
Accurate determination of binding affinities and inhibition constants is fundamental to drug discovery and development. The following are detailed methodologies for key experiments used to characterize the interaction between ligands and DHFR.
DHFR Enzyme Inhibition Assay (Colorimetric)
This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[13]
Materials:
-
96-well clear flat-bottom plate[2]
-
Multi-well spectrophotometer (ELISA reader)[14]
-
DHFR Assay Buffer
-
DHFR Substrate (Dihydrofolate)[14]
-
NADPH[14]
-
Purified DHFR enzyme
-
Test inhibitor compounds
-
Positive control inhibitor (e.g., Methotrexate)[14]
Procedure:
-
Reagent Preparation:
-
Warm DHFR Assay Buffer to room temperature.
-
Reconstitute NADPH with DHFR Assay Buffer to create a stock solution.[13]
-
Prepare serial dilutions of the test inhibitor and positive control in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to designated wells:
-
Enzyme Control (EC): DHFR Assay Buffer.[14]
-
Inhibitor Control (IC): Positive control inhibitor (e.g., Methotrexate).[14]
-
Sample Screening (S): Test inhibitor at various concentrations.[14]
-
Solvent Control: If the inhibitor is dissolved in a solvent, include a control with the solvent alone to assess its effect on enzyme activity.[14]
-
-
Add a solution of diluted DHFR enzyme to all wells except the blank.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mixture containing DHFR Assay Buffer, NADPH, and DHFR substrate.
-
Add the reaction mixture to all wells to initiate the reaction. The total volume should be consistent across all wells (e.g., 200 µL).
-
Immediately measure the absorbance at 340 nm in kinetic mode at room temperature, taking readings every 60 seconds for 10-20 minutes.[2][14]
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[2]
-
Fluorescence Titration for Dissociation Constant (Kd) Determination
This method relies on the change in the intrinsic tryptophan fluorescence of DHFR upon ligand binding to determine the dissociation constant (Kd).[4][15]
Materials:
-
Spectrofluorometer
-
Quartz cuvettes
-
Purified DHFR enzyme
-
Ligand of interest
-
Appropriate buffer (e.g., MTEN buffer, pH 7.0)[4]
Procedure:
-
Instrument Setup:
-
Sample Preparation:
-
Prepare a solution of DHFR in the buffer at a known concentration (e.g., 48 nM).[4]
-
Prepare a stock solution of the ligand at a much higher concentration.
-
-
Titration:
-
Place the DHFR solution in the cuvette and record the initial fluorescence intensity.
-
Make successive small additions of the concentrated ligand solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate before recording the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
Fit the resulting binding curve to a suitable binding isotherm equation (e.g., the one-site binding model) to determine the dissociation constant (Kd).[4]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).[16][17]
Materials:
-
Isothermal titration calorimeter
-
Purified DHFR enzyme
-
Ligand of interest
-
Precisely matched buffer for both protein and ligand solutions
Procedure:
-
Sample Preparation:
-
Exhaustively dialyze both the DHFR and ligand against the same buffer to ensure a perfect match.[17]
-
Accurately determine the concentrations of the protein and ligand solutions.
-
Degas both solutions to prevent air bubbles in the calorimeter cell and syringe.
-
-
ITC Experiment:
-
Load the DHFR solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe. The ligand concentration is typically 10-20 times that of the protein.[18]
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.[17]
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, and n).[18]
-
Visualizing DHFR Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following visualizations were created using the Graphviz DOT language to depict the DHFR catalytic cycle and a typical inhibitor screening workflow.
References
- 1. Dihydrofolate reductase as a model for studies of enzyme dynamics and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHFR Enzyme Inhibition assay [bio-protocol.org]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased substrate affinity in the Escherichia coli L28R dihydrofolate reductase mutant causes trimethoprim resistance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Effects of Distal Mutations on Ligand-Binding Affinity in E. coli Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. assaygenie.com [assaygenie.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
A Comparative Analysis of Core Metabolism in Escherichia coli and Rat Liver: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Escherichia coli and the rat liver represent two poles of biological complexity, from a single-celled prokaryote to a highly specialized mammalian organ. Understanding their core metabolic processes is fundamental for various fields, from basic research to drug development. For researchers and scientists, E. coli serves as a workhorse for genetic and metabolic engineering, while the rat liver is a crucial model for studying mammalian physiology and pharmacology. In drug development, E. coli is often used for recombinant protein production, including therapeutic enzymes, and for early-stage toxicity screening. The rat liver, on the other hand, is the primary in vivo and in vitro model for assessing drug metabolism and hepatotoxicity.[1][2][3] This technical guide provides a detailed comparative overview of the core metabolic pathways of these two systems, focusing on quantitative data, experimental methodologies, and the key signaling pathways that govern their metabolic responses.
Core Metabolic Pathways: A Comparative Overview
The central carbon metabolism in both E. coli and the rat liver revolves around the breakdown of glucose for energy and biosynthetic precursors. However, the intricacies and regulation of these pathways differ significantly, reflecting their distinct cellular environments and physiological roles.
Escherichia coli
As a facultative anaerobe, E. coli exhibits remarkable metabolic flexibility, capable of utilizing a wide range of carbon sources under both aerobic and anaerobic conditions. Its core metabolism is characterized by:
-
Glycolysis (Embden-Meyerhof-Parnas Pathway): The primary route for glucose catabolism, converting glucose to pyruvate.
-
Pentose Phosphate Pathway (PPP): Essential for generating NADPH for reductive biosynthesis and producing precursor metabolites for nucleotide and aromatic amino acid synthesis.[4][5][6]
-
Entner-Doudoroff Pathway (EDP): An alternative to glycolysis for glucose catabolism, particularly important in certain growth conditions.
-
Tricarboxylic Acid (TCA) Cycle: The central hub of aerobic respiration, completely oxidizing pyruvate to CO2 and generating reducing equivalents (NADH and FADH2).
-
Fermentation Pathways: Under anaerobic conditions, E. coli utilizes various fermentation pathways to regenerate NAD+ from NADH, producing a mixture of organic acids (e.g., lactate, acetate, succinate), ethanol, and gases (H2 and CO2).
Rat Liver
The rat liver is the central metabolic organ in the body, responsible for maintaining glucose homeostasis, detoxifying xenobiotics, and synthesizing essential molecules. Its core metabolic pathways include:
-
Glycolysis: Similar to E. coli, the liver utilizes glycolysis to generate pyruvate from glucose. However, the regulation of this pathway is tightly controlled by hormonal signals.
-
Gluconeogenesis: A critical pathway for synthesizing glucose from non-carbohydrate precursors like lactate, pyruvate, glycerol, and certain amino acids to maintain blood glucose levels during fasting.[7][8][9][10][11]
-
Glycogen Metabolism: The liver stores glucose as glycogen (glycogenesis) and breaks it down to release glucose (glycogenolysis) in response to the body's energy demands.[9]
-
Fatty Acid β-oxidation: The breakdown of fatty acids to produce acetyl-CoA, which can enter the TCA cycle or be used for ketogenesis.[12][13]
-
Urea Cycle: The primary pathway for detoxifying ammonia, a byproduct of amino acid catabolism, by converting it into urea for excretion.
-
Drug Metabolism (Xenobiotic Metabolism): A highly specialized system involving Phase I (e.g., cytochrome P450 enzymes) and Phase II (e.g., glucuronidation) reactions to modify and eliminate foreign compounds, including drugs.[1][2][3]
Data Presentation: Quantitative Comparison of Core Metabolic Parameters
The following tables summarize key quantitative data for the core metabolic pathways in E. coli and rat liver. These values provide a basis for comparative analysis and computational modeling.
Table 1: Intracellular Metabolite Concentrations in E. coli (Glucose-fed, Aerobic Exponential Growth)
| Metabolite | Concentration (mM) |
| Glucose-6-phosphate | 1.5 |
| Fructose-6-phosphate | 0.3 |
| Fructose-1,6-bisphosphate | 14.0 |
| Dihydroxyacetone phosphate | 1.5 |
| Glyceraldehyde-3-phosphate | 0.2 |
| 1,3-Bisphosphoglycerate | 0.01 |
| 3-Phosphoglycerate | 1.0 |
| 2-Phosphoglycerate | 0.1 |
| Phosphoenolpyruvate | 0.6 |
| Pyruvate | 2.5 |
| Acetyl-CoA | 0.6 |
| Citrate | 1.0 |
| Isocitrate | 0.1 |
| α-Ketoglutarate | 2.0 |
| Succinyl-CoA | 0.05 |
| Succinate | 1.0 |
| Fumarate | 0.1 |
| Malate | 0.5 |
| Oxaloacetate | 0.01 |
| 6-Phosphogluconate | 1.0 |
| Ribose-5-phosphate | 0.5 |
| Xylulose-5-phosphate | 0.3 |
| Sedoheptulose-7-phosphate | 0.2 |
| Erythrose-4-phosphate | 0.05 |
Data compiled from Bennett et al. (2009)[14][15][16][17] and other sources.[18]
Table 2: Metabolic Flux Rates in E. coli Central Carbon Metabolism (Glucose Uptake Rate = 100)
| Reaction/Pathway | Relative Flux (%) |
| Glycolysis | |
| Glucose-6-phosphate isomerase | 85 |
| Phosphofructokinase | 80 |
| Pyruvate kinase | 75 |
| Pentose Phosphate Pathway | |
| Glucose-6-phosphate dehydrogenase | 15 |
| Transketolase | 10 |
| Transaldolase | 5 |
| TCA Cycle | |
| Citrate synthase | 60 |
| Isocitrate dehydrogenase | 60 |
| α-Ketoglutarate dehydrogenase | 55 |
| Anaplerotic Reactions | |
| Phosphoenolpyruvate carboxylase | 10 |
| Malic enzyme | 5 |
Representative data adapted from various metabolic flux analysis studies.[3][19][20]
Table 3: Intracellular Metabolite Concentrations in Rat Liver
| Metabolite | Fed State (mM) | Fasted State (mM) |
| Glucose-6-phosphate | 0.25 | 0.08 |
| Fructose-6-phosphate | 0.06 | 0.02 |
| Fructose-1,6-bisphosphate | 0.02 | 0.005 |
| Dihydroxyacetone phosphate | 0.03 | 0.02 |
| 3-Phosphoglycerate | 0.1 | 0.05 |
| Phosphoenolpyruvate | 0.05 | 0.08 |
| Pyruvate | 0.15 | 0.07 |
| Lactate | 1.5 | 0.7 |
| Citrate | 0.3 | 0.2 |
| Malate | 0.4 | 0.3 |
| ATP | 3.5 | 2.5 |
| ADP | 0.8 | 1.0 |
| AMP | 0.1 | 0.3 |
Data compiled from various sources.[10][15][21]
Table 4: Kinetic Parameters of Key Enzymes in Rat Liver Metabolism
| Enzyme | Pathway | Substrate | Km (mM) | kcat (s⁻¹) |
| Glucokinase | Glycolysis | Glucose | 10 | 30 |
| Phosphofructokinase-1 | Glycolysis | Fructose-6-phosphate | 0.1 | 100 |
| Pyruvate Kinase (L-type) | Glycolysis | Phosphoenolpyruvate | 0.5 | 500 |
| Pyruvate Carboxylase | Gluconeogenesis | Pyruvate | 0.4 | 150 |
| PEPCK | Gluconeogenesis | Oxaloacetate | 0.1 | 200 |
| Fructose-1,6-bisphosphatase | Gluconeogenesis | Fructose-1,6-bisphosphate | 0.005 | 50 |
| Glucose-6-phosphatase | Gluconeogenesis | Glucose-6-phosphate | 2.0 | 100 |
| Citrate Synthase | TCA Cycle | Acetyl-CoA | 0.016 | 80 |
| Carnitine Palmitoyltransferase 1 | Fatty Acid Oxidation | Palmitoyl-CoA | 0.03 | N/A |
Signaling Pathways and Their Regulation
The metabolic state of both E. coli and the rat liver is dynamically regulated by intricate signaling networks that respond to nutrient availability and other environmental cues.
Escherichia coli: Catabolite Repression and Transcriptional Regulation
The primary global regulatory mechanism in E. coli is Carbon Catabolite Repression (CCR) , which ensures the preferential utilization of glucose over other carbon sources.[21][23][24][25] This system is tightly linked to the phosphotransferase system (PTS) , the primary glucose uptake machinery.
-
The Role of the Phosphotransferase System (PTS): The phosphorylation state of the PTS component EIIAGlc is a key indicator of glucose availability.[26][27][28]
-
High Glucose: EIIAGlc is predominantly dephosphorylated, which inhibits the activity of adenylate cyclase, leading to low levels of cyclic AMP (cAMP).
-
Low Glucose: EIIAGlc is phosphorylated, which activates adenylate cyclase, resulting in high levels of cAMP.
-
-
cAMP-CRP Complex: cAMP binds to the cAMP receptor protein (CRP) , forming a complex that acts as a global transcriptional activator. The cAMP-CRP complex binds to specific DNA sites upstream of many operons involved in the catabolism of alternative sugars, activating their transcription.
-
Other Transcriptional Regulators: Besides the global control by CRP, specific transcription factors fine-tune the expression of metabolic genes. For instance, Cra (Catabolite repressor/activator) and Mlc (Makes large colonies) are involved in regulating glycolysis and glucose uptake.[29]
Figure 1: Simplified diagram of Carbon Catabolite Repression in E. coli.
Rat Liver: Hormonal and Energy-Sensing Regulation
The rat liver's metabolism is primarily regulated by hormones, particularly insulin and glucagon , and by the intracellular energy state, sensed by AMP-activated protein kinase (AMPK) .
-
Insulin Signaling: Released in response to high blood glucose (fed state), insulin promotes glucose uptake and storage.
-
The insulin receptor activates a signaling cascade involving PI3K and Akt .[1][30]
-
Akt promotes glycogen synthesis by inhibiting glycogen synthase kinase 3 (GSK3).
-
Akt also activates mTORC1 , which stimulates lipogenesis and protein synthesis.[7][31][32]
-
Insulin signaling suppresses gluconeogenesis by inhibiting the transcription of key gluconeogenic enzymes.
-
-
Glucagon Signaling: Released during low blood glucose (fasted state), glucagon counteracts the effects of insulin.
-
Glucagon binds to its receptor, activating adenylate cyclase and increasing intracellular cAMP levels.
-
cAMP activates Protein Kinase A (PKA) , which promotes glycogenolysis and gluconeogenesis.
-
-
AMPK Signaling: AMPK is a key energy sensor, activated by an increase in the AMP/ATP ratio (low energy state).
Figure 2: Overview of hormonal and energy-sensing regulation of metabolism in a rat hepatocyte.
Experimental Protocols
This section provides an overview of key experimental protocols for studying the core metabolism and its regulation in E. coli and rat liver.
Escherichia coli Protocols
1. Metabolite Extraction for Metabolomics
Figure 3: Experimental workflow for E. coli metabolite extraction.
2. Analysis of Transcription Factor Binding
-
Chromatin Immunoprecipitation (ChIP): This technique is used to identify the in vivo binding sites of a transcription factor on a genome-wide scale.[11][27][32][35][36][37]
-
Cross-link proteins to DNA in live E. coli cells using formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments by sonication.
-
Immunoprecipitate the transcription factor of interest along with its bound DNA using a specific antibody.
-
Reverse the cross-links and purify the DNA.
-
Identify the DNA sequences by sequencing (ChIP-seq) or microarray hybridization (ChIP-chip).
-
-
Electrophoretic Mobility Shift Assay (EMSA): This in vitro technique is used to study the binding of a purified transcription factor to a specific DNA sequence.[8][24][38][39]
-
Label a DNA probe containing the putative binding site with a radioactive or fluorescent tag.
-
Incubate the labeled probe with the purified transcription factor.
-
Separate the protein-DNA complexes from the free probe by native polyacrylamide gel electrophoresis.
-
Visualize the bands to determine if a complex has formed.
-
Rat Liver Protocols
1. Western Blotting for Insulin Signaling Pathway Analysis
Figure 4: Workflow for Western blot analysis of insulin signaling in rat liver.
2. Measurement of Enzyme Activity in Liver Homogenates
-
Homogenization: Homogenize fresh or frozen rat liver tissue in a suitable buffer on ice. The buffer composition will depend on the specific enzyme being assayed but often contains sucrose to maintain osmotic stability and a buffering agent.
-
Centrifugation: Centrifuge the homogenate to remove cell debris and obtain a crude cell-free extract (supernatant). Further centrifugation steps can be used to isolate specific subcellular fractions (e.g., mitochondria, cytosol).
-
Enzyme Assay:
-
Prepare a reaction mixture containing the necessary substrates, cofactors, and the liver extract.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence of a substrate or product.
-
Calculate the enzyme activity based on the rate of the reaction and the protein concentration of the extract.
-
Implications for Drug Development
The metabolic differences between E. coli and rat liver have significant implications for drug development:
-
Recombinant Protein Production: E. coli is a widely used host for producing therapeutic proteins. However, the lack of post-translational modifications and differences in the cellular environment can affect the folding and activity of mammalian proteins. Understanding the metabolic burden of protein expression on E. coli is crucial for optimizing production yields.
-
Early-Stage Toxicity Screening: Engineered E. coli strains are sometimes used in high-throughput screens to identify compounds that disrupt essential metabolic pathways. However, the differences in metabolic networks and drug-metabolizing enzymes mean that these results must be interpreted with caution and validated in mammalian systems.
-
Drug Metabolism and Hepatotoxicity: The rat liver is the gold standard preclinical model for studying how a drug is metabolized and whether it has the potential to cause liver injury. The presence of a sophisticated drug metabolism system (e.g., cytochrome P450s) in the liver, which is absent in E. coli, is a critical distinction.[1][2]
-
Modeling and Prediction: Computational models of both E. coli and rat liver metabolism are valuable tools in drug development. E. coli models can be used to design strains for optimal production of drug precursors, while rat liver models can help predict drug clearance and potential metabolic liabilities.
Conclusion
Escherichia coli and the rat liver offer complementary yet distinct systems for studying core metabolism. While E. coli provides a genetically tractable platform for dissecting fundamental metabolic principles and for bioengineering applications, the rat liver offers a more physiologically relevant model for understanding mammalian metabolism and its response to xenobiotics. For researchers and drug development professionals, a thorough understanding of the similarities and differences in their core metabolic pathways, regulatory networks, and experimental tractability is essential for leveraging these systems effectively in their respective fields. This guide provides a foundational framework for this comparative understanding, highlighting the key quantitative and qualitative aspects that define the metabolic identities of these two important biological models.
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Kinetic properties of rat liver pyruvate kinase at cellular concentrations of enzyme, substrates and modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Liver AMPK with PF-06409577 Corrects NAFLD and Lowers Cholesterol in Rodent and Primate Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of gluconeogenesis in rat liver cells. I. Kinetics of the individual enzymes and the effect of glucagon [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophoresis Mobility Shift Assay [bio-protocol.org]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
- 12. Changes in the activities of the enzymes of hepatic fatty acid oxidation during development of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Omega-oxidation of fatty acids studied in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular metabolite distribution and the control of gluconeogenesis in the perfused isolated rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction and suppression of the key enzymes of glycolysis and gluconeogenesis in isolated perfused rat liver in response to glucose, fructose and lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Kinetic properties of rat liver pyruvate kinase at cellular concentrations of enzyme, substrates and modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of glucagon on metabolite compartmentation in isolated rat liver cells during gluconeogenesis from lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The kinetic properties of citrate synthase from rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of insulin signaling pathway [bio-protocol.org]
- 23. med.upenn.edu [med.upenn.edu]
- 24. researchgate.net [researchgate.net]
- 25. pubcompare.ai [pubcompare.ai]
- 26. Comparative analysis of methods for representing and searching for transcription factor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
- 28. Activation of AMP-activated protein kinase in the liver: a new strategy for the management of metabolic hepatic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. protocols.io [protocols.io]
- 32. Kinetics of the activation of rat liver pyruvate kinase by fructose 1,6-diphosphate and methods for characterizing hysteretic transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Control of gluconeogenesis in rat liver cells. Flux control coefficients of the enzymes in the gluconeogenic pathway in the absence and presence of glucagon - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Genome-scale Analysis of Escherichia coli FNR Reveals Complex Features of Transcription Factor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 35. creative-diagnostics.com [creative-diagnostics.com]
- 36. rockland.com [rockland.com]
- 37. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]
- 39. [PDF] COMPARISON OF MOUSE AND RAT CYTOCHROME P450-MEDIATED METABOLISM IN LIVER AND INTESTINE | Semantic Scholar [semanticscholar.org]
Iclaprim: A Case Study in Enhanced Margin of Safety for Dihydrofolate Reductase Inhibitors
An In-depth Technical Guide for Drug Development Professionals
This guide explores the margin of safety of Iclaprim, a novel dihydrofolate reductase (DHFR) inhibitor, benchmarked against the established antibiotic, Trimethoprim (TMP). Iclaprim was rationally designed to exhibit a superior safety profile, primarily through a significantly enhanced selectivity for the bacterial enzyme over its human counterpart. This document provides a comprehensive overview of the comparative enzyme kinetics, detailed experimental methodologies for assessing inhibition and susceptibility, and visual representations of the underlying biochemical pathways and evaluation workflows.
Quantitative Assessment of Selectivity and Potency
The margin of safety for a DHFR inhibitor is critically dependent on its selectivity for the prokaryotic (target) enzyme over the eukaryotic (host) enzyme. A higher selectivity ratio, derived from comparing the 50% inhibitory concentrations (IC50), directly correlates with a wider therapeutic window. Iclaprim was engineered to optimize interactions within the substrate-binding pocket of bacterial DHFR, including in TMP-resistant strains, leading to a marked improvement in both potency and selectivity compared to Trimethoprim.[1]
The following tables summarize the key quantitative data comparing the in vitro activity of Iclaprim and Trimethoprim.
Table 1: Comparative Dihydrofolate Reductase (DHFR) Inhibition
| Compound | Target Enzyme | IC50 (µM) | Reference(s) |
| Iclaprim | Staphylococcus aureus (WT) | 0.0022 | [2] |
| Human | >100* | [3] | |
| Trimethoprim | Staphylococcus aureus (WT) | 0.021 | [2] |
| Human | 55.26 | [4][5] |
_Note: Iclaprim shows no significant inhibition of the human enzyme at concentrations over five orders of magnitude higher than its bacterial IC50 value, indicating a very high selectivity.[3]
Table 2: Selectivity Index and Antibacterial Potency
| Compound | Selectivity Index (Human IC50 / S. aureus IC50) | MIC90 vs. S. aureus (µg/mL) | Reference(s) |
| Iclaprim | > 45,454 | 0.12 | [1] |
| Trimethoprim | ~ 2,631 | >1 (Varies) | [1] |
Experimental Protocols
The following sections detail the standard methodologies employed to derive the quantitative data presented above.
DHFR Enzyme Inhibition Assay
This assay quantifies the inhibitory potential of a compound by measuring the activity of the DHFR enzyme. The protocol is based on a spectrophotometric method that monitors the oxidation of the NADPH cofactor.[6]
Principle: Dihydrofolate reductase catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. This reaction involves the oxidation of NADPH to NADP+. The consumption of NADPH can be monitored by measuring the decrease in absorbance at a wavelength of 340 nm.[7][8][9][10] The rate of this decrease is proportional to the DHFR enzyme activity.
Materials:
-
Recombinant DHFR enzyme (bacterial or human)
-
DHFR Assay Buffer (e.g., 100 mM HEPES, pH 7.5)[6]
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Test compounds (Iclaprim, Trimethoprim) dissolved in a suitable solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and test compounds in the assay buffer.
-
Assay Reaction Setup: In each well of the 96-well plate, add the following components:
-
DHFR Assay Buffer
-
A specific concentration of the test compound (a serial dilution is used to determine IC50).
-
Recombinant DHFR enzyme.
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add NADPH to all wells. To initiate the enzymatic reaction, add the DHF substrate to all wells except the background controls.
-
Kinetic Measurement: Immediately place the microplate into the spectrophotometer. Measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes at room temperature.[8][9]
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (Vmax) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the enzyme activity (%) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure.[11][12]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (Iclaprim, Trimethoprim)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurement)
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Drug Dilution: Prepare a two-fold serial dilution of each test compound in CAMHB directly in the 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.
-
Controls: Include a positive control well (bacteria in broth without any drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours under aerobic conditions.[13]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the drug that completely inhibits visible bacterial growth. The positive control well should show turbidity, and the negative control well should remain clear.
Visualized Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.
Folate Biosynthesis Pathway Inhibition
The primary mechanism of action for both Iclaprim and Trimethoprim is the competitive inhibition of dihydrofolate reductase, a critical enzyme in the folate metabolic pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids.
Caption: Inhibition of bacterial DHFR by Iclaprim/TMP blocks THF synthesis.
Concept of Selective Toxicity
The therapeutic utility of an antibiotic like Iclaprim hinges on its ability to selectively target the pathogen with minimal effect on the host. This is achieved by exploiting structural differences between the bacterial and human DHFR enzymes.
Caption: Iclaprim's high affinity for bacterial DHFR leads to efficacy and safety.
Experimental Workflow for Inhibitor Evaluation
The development and characterization of a novel DHFR inhibitor follows a structured workflow, progressing from enzymatic assays to whole-cell activity determination.
Caption: Workflow for evaluating a novel DHFR inhibitor from synthesis to MIC.
References
- 1. An Updated Review of Iclaprim: A Potent and Rapidly Bactericidal Antibiotic for the Treatment of Skin and Skin Structure Infections and Nosocomial Pneumonia Caused by Gram-Positive Including Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. content.abcam.com [content.abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. protocols.io [protocols.io]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. Antimicrobial Resistance Transmission of Multidrug-Resistant Bacteria in Hydroponic Farming Components [mdpi.com]
Methodological & Application
Application Notes and Protocols for Baquiloprim and Sulphadimidine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research and application of baquiloprim and sulphadimidine combination therapy. This document includes a summary of their synergistic mechanism of action, key pharmacokinetic data, and detailed protocols for in vitro and in vivo experimental studies.
Introduction
This compound is a potent inhibitor of dihydrofolate reductase, and sulphadimidine is a competitive inhibitor of dihydropteroate synthetase.[1][2] The combination of these two compounds results in a sequential blockade of the folic acid synthesis pathway in susceptible microorganisms, leading to a synergistic bactericidal effect.[1][3] This combination therapy has been primarily investigated for veterinary use, demonstrating efficacy against a broad spectrum of bacterial and protozoal pathogens.[4][5][6]
Mechanism of Action
The synergistic antibacterial action of this compound and sulphadimidine stems from their sequential inhibition of the folic acid biosynthetic pathway, which is essential for DNA synthesis and cell growth in bacteria.
Caption: Synergistic inhibition of the bacterial folic acid pathway.
Quantitative Data
The following tables summarize the key pharmacokinetic parameters of this compound and sulphadimidine from various studies.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Vd (L/kg) | Bioavailability (%) | Reference |
| Pigs | 10 mg/kg | IM | 0.55 | - | - | 2.41 | - | [4] |
| Pigs | 30 mg/kg | IM | - | - | - | 4.60 | - | [4] |
| Dwarf Goats | 8 mg/kg | IV | - | - | 14.0 | 14.1 | - | [7] |
| Dwarf Goats | 8 mg/kg | Intra-ruminal | 0.09 | ~35 | - | - | 33.7 | [7] |
| Cattle | - | Oral | - | - | ~10 | - | Well absorbed | [5] |
Table 2: Pharmacokinetic Parameters of Sulphadimidine
| Species | Dose | Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Vd (L/kg) | Bioavailability (%) | Reference |
| Cattle Calves | 100 mg/kg | IM | 193.18 | 2 | 9.54 | 0.56 | 106.20 | [8] |
| Cattle Calves | 100 mg/kg | IV | 338.17 | - | 10.43 | 0.68 | - | [9] |
| Pigs | 10 mg/kg | IM | 15.6 | - | - | - | - | [4] |
| Buffaloes | 200 mg/kg | IV | 314.0 | 0.25 | 12.36 | 1.23 | - | [10] |
| Healthy Calves | 50 mg/kg | Oral | - | - | 26 | - | - | [11] |
| Diarrheic Calves | 50 mg/kg | Oral | - | - | 17.7 | - | - | [11] |
| Pigs | - | IV | - | - | 12.4 | - | - | [12] |
Table 3: In Vitro Activity (Minimum Inhibitory Concentration - MIC)
| Pathogen | MIC90 (µg/mL) | Reference |
| Porcine Pathogens (Combined) | 0.06 (this compound) + 6.25 (Sulphadimidine) | [4] |
| Pasteurella haemolytica | Plasma concentrations exceeded MICs from ~3 to at least 48 hours post-administration | [13] |
Experimental Protocols
The following are representative protocols for key experiments involving this compound and sulphadimidine combination therapy, based on methodologies cited in the literature.
Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound and sulphadimidine, individually and in combination, against a target bacterial strain.
Caption: Workflow for MIC determination.
Methodology:
-
Bacterial Culture: Culture the target bacterial strain on an appropriate agar medium overnight at 37°C.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Drug Dilution:
-
Prepare stock solutions of this compound and sulphadimidine in a suitable solvent.
-
Perform serial two-fold dilutions of each drug individually in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
For combination testing, prepare serial dilutions of one drug in the presence of a fixed sub-inhibitory concentration of the other, or use a checkerboard dilution method.
-
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial inoculum. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
Protocol 2: In Vivo Pharmacokinetic Study in an Animal Model
This protocol describes a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion of this compound and sulphadimidine in an animal model.
Caption: Workflow for an in vivo pharmacokinetic study.
Methodology:
-
Animal Selection and Acclimatization: Select healthy animals of the target species (e.g., pigs, cattle) and acclimatize them to the experimental conditions for at least one week.[4][8]
-
Drug Administration: Administer a single dose of the this compound and sulphadimidine combination via the desired route (e.g., intramuscular injection, oral bolus).[4][13]
-
Blood Sampling: Collect blood samples from a suitable vein (e.g., jugular) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours) post-administration.[8][9]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Sample Analysis:
-
Pharmacokinetic Analysis: Use specialized software to analyze the plasma concentration-time data and determine key pharmacokinetic parameters such as Cmax, Tmax, t½, Vd, and bioavailability.[8]
Protocol 3: In Vivo Efficacy Study in an Infection Model
This protocol outlines an in vivo efficacy study to evaluate the therapeutic effect of this compound and sulphadimidine in an animal model of bacterial infection.
Methodology:
-
Animal Model and Infection:
-
Treatment Groups:
-
Divide the animals into treatment and control groups.
-
Administer the this compound and sulphadimidine combination to the treatment group at a predetermined dose and schedule.[13] The control group receives a placebo.
-
-
Monitoring and Evaluation:
-
Monitor the clinical signs of infection (e.g., body temperature, respiratory rate, behavioral changes) daily.[13]
-
Collect relevant samples (e.g., nasal swabs, blood) for bacterial culture and other analyses.
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize the animals and perform post-mortem examinations.
-
Score the extent of lesions in target organs (e.g., lungs).[13]
-
Collect tissue samples for bacterial enumeration and histopathological analysis.
-
-
Statistical Analysis: Compare the clinical scores, lesion scores, and bacterial counts between the treatment and control groups using appropriate statistical tests to determine the efficacy of the treatment.
Conclusion
The combination of this compound and sulphadimidine presents a potent therapeutic option, particularly in veterinary medicine, due to its synergistic bactericidal activity. The provided data and protocols offer a foundational resource for researchers and drug development professionals to further investigate and optimize the use of this combination therapy. Future research could focus on expanding the understanding of its efficacy against a wider range of pathogens, exploring its use in other animal species, and further refining dosage regimens.
References
- 1. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. Pharmacokinetics of this compound and sulphadimidine in pigs after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new antifolate antibacterial: in vitro activity and pharmacokinetic properties in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Oral bioavailability and pharmacokinetics of this compound in dwarf goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veterinarypaper.com [veterinarypaper.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Pharmacokinetics and distribution of sulphadimidine in plasma, milk and uterine fluid of female buffaloes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of sulfadimidine in normal and diarrheic calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Administration of a bolus formulation of this compound and sulphadimidine to calves: plasma concentration--time profiles and efficacy in suppressing experimental pneumonic pasteurellosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Susceptibility Testing Protocols for Baquiloprim: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Baquiloprim, a novel diaminopyrimidine antimicrobial agent. The information is intended to guide researchers in establishing reliable and reproducible methods for assessing the activity of this compound against relevant veterinary pathogens.
Introduction to this compound
This compound is an antibacterial agent that functions as a dihydrofolate reductase (DHFR) inhibitor.[1] Similar to trimethoprim, it exhibits broad-spectrum activity against a variety of bacteria. This compound is often used in combination with sulfonamides, such as sulfadimidine, to achieve a synergistic bactericidal effect through the sequential blockade of the bacterial folic acid synthesis pathway.[2][3]
Mechanism of Action: Dihydrofolate Reductase Inhibition
This compound's mechanism of action involves the inhibition of the bacterial enzyme dihydrofolate reductase (DHFR). This enzyme is crucial for the conversion of dihydrofolate to tetrahydrofolate, a vital step in the synthesis of purines and ultimately, bacterial DNA. By blocking DHFR, this compound depletes the bacterial cell of essential building blocks for DNA replication, leading to bacteriostasis.
References
- 1. This compound, a new antifolate antibacterial: in vitro activity and pharmacokinetic properties in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound and sulphadimidine in pigs after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Baquiloprim
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Baquiloprim in bulk drug substance and pharmaceutical formulations. The described method is demonstrated to be specific, accurate, precise, and linear over a specified concentration range, making it suitable for routine quality control and research applications.
Introduction
This compound is a dihydrofolate reductase inhibitor with potential antibacterial activity. As with any pharmaceutical compound, a reliable analytical method is crucial for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug molecules.[1][2][3] This document provides a comprehensive protocol for the analysis of this compound using reversed-phase HPLC with UV detection.
Chromatographic Conditions
A summary of the optimized HPLC conditions for the analysis of this compound is presented in Table 1.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-10 min: 20-80% B10-12 min: 80% B12-13 min: 80-20% B13-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 15 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions: 80% A, 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Preparation of Sample Solutions
For Bulk Drug Substance:
-
Accurately weigh approximately 100 mg of the this compound bulk drug substance and transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Further dilute an aliquot of this solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).
For Pharmaceutical Formulations (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.[4]
-
Further dilute an aliquot of the filtered solution with the mobile phase to a final concentration within the calibration range.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[5] The validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Parameters for this compound HPLC Analysis
| Parameter | Result | Acceptance Criteria |
| Linearity (µg/mL) | 1 - 100 | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | - |
| Specificity | No interference from excipients | Peak purity > 0.999 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of HPLC method development and validation.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Baquiloprim
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baquiloprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. By blocking this enzyme, this compound prevents the production of tetrahydrofolic acid, a crucial component for the synthesis of nucleic acids and certain amino acids, ultimately leading to the inhibition of bacterial growth.[1] Due to its mechanism of action, this compound exhibits broad-spectrum activity against a variety of bacterial pathogens. It is often used in veterinary medicine, frequently in combination with sulfonamides to achieve a synergistic antibacterial effect.
The Minimum Inhibitory Concentration (MIC) is a critical parameter in microbiology that defines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] Determining the MIC of this compound is essential for understanding its potency against specific pathogens, monitoring the development of resistance, and establishing effective dosage regimens in preclinical and clinical studies.
These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.
Data Presentation
The in vitro efficacy of this compound is often evaluated in combination with a sulfonamide, such as sulphadimidine, to leverage their synergistic effects. The following table summarizes the available quantitative data on the combined activity of this compound and sulphadimidine against a range of porcine pathogens.
| Antimicrobial Combination | Pathogen | MIC90 (μg/mL) |
| This compound + Sulphadimidine | Porcine Pathogens | 0.06 + 6.25 |
Note: The MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.
Due to the common use of this compound in a potentiated formulation, comprehensive public data on the MIC of this compound as a single agent against a wide array of veterinary pathogens is limited. Researchers are encouraged to use the protocols outlined below to determine the specific MIC values for their bacterial isolates of interest. The following table template is provided for recording experimentally determined MIC values.
| Bacterial Species | Strain ID | This compound MIC (μg/mL) |
| Escherichia coli | ||
| Staphylococcus aureus | ||
| Pasteurella multocida | ||
| Actinobacillus pleuropneumoniae | ||
| Bordetella bronchiseptica | ||
| (Other) |
Signaling Pathway
Mechanism of Action: Inhibition of Dihydrofolate Reductase
This compound exerts its antibacterial effect by targeting the bacterial folate synthesis pathway. Specifically, it inhibits the enzyme dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidine, and certain amino acids. By blocking DHFR, this compound depletes the bacterial cell of THF, thereby halting DNA synthesis and repair, and ultimately inhibiting cell growth and replication. The synergistic effect with sulfonamides arises from the fact that sulfonamides inhibit an earlier step in the same pathway, the synthesis of dihydropteroate.
Caption: Inhibition of the bacterial folate synthesis pathway by this compound and Sulfonamides.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Materials:
-
This compound analytical standard
-
Appropriate solvent for this compound (e.g., dimethyl sulfoxide (DMSO), followed by dilution in broth)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
Spectrophotometer or McFarland turbidity standards
-
Sterile saline (0.85% NaCl)
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
-
Control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound analytical standard and dissolve it in a minimal amount of a suitable solvent to prepare a high-concentration stock solution (e.g., 1280 µg/mL).
-
Further dilutions should be made in CAMHB.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound working solution (at 2x the final desired highest concentration) to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process down the row. Discard 50 µL from the last well containing the drug. This will result in 50 µL of varying drug concentrations in each well.
-
The final volume in each well before adding the inoculum will be 50 µL.
-
-
Inoculation of Microtiter Plates:
-
Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to each well, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Quality Control:
-
Concurrently test reference strains with known MIC values for this compound to ensure the accuracy and reproducibility of the assay.
-
The growth control well should show distinct turbidity.
-
The sterility control well should remain clear.
Caption: Experimental workflow for MIC determination by broth microdilution.
References
Baquiloprim: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baquiloprim is a synthetic aminopyrimidine antibacterial agent that acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleic acids and certain amino acids in bacteria. By inhibiting DHFR, this compound effectively halts bacterial growth and exhibits bacteriostatic activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its mechanism is similar to that of trimethoprim, but it possesses a longer biological half-life, which may confer greater efficacy.[1] this compound has demonstrated marked synergy when used in combination with sulfonamides, which inhibit an earlier step in the folic acid synthesis pathway.[1][2]
These application notes provide detailed protocols for the experimental use of this compound, including in vitro susceptibility testing and in vivo pharmacokinetic studies. The information is intended to guide researchers in the effective formulation and evaluation of this compound for investigational purposes.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 102280-35-3 |
| Molecular Formula | C₁₇H₂₀N₆ |
| Molecular Weight | 308.39 g/mol |
| Appearance | Pale Yellow Solid |
| Solubility | Moderately soluble in water and organic solvents. |
Data Presentation
Table 1: In Vitro Susceptibility of Various Pathogens to this compound
| Organism | Antimicrobial Agent(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Porcine Pathogens (unspecified) | This compound + Sulphadimidine | - | 0.06 + 6.25 |
| Pasteurella multocida (Bovine) | Enrofloxacin | - | ≤ 0.12 |
| Pasteurella multocida (Bovine) | Florfenicol | - | 0.5 |
| Pasteurella multocida (Bovine) | Tulathromycin | - | 4 |
| Pasteurella multocida (Swine) | Enrofloxacin | - | ≤ 0.12 |
| Pasteurella multocida (Swine) | Florfenicol | - | 0.5 |
| Pasteurella multocida (Swine) | Tulathromycin | - | 4 |
| Escherichia coli (Bovine) | Enrofloxacin | - | 1 |
| Escherichia coli (Bovine) | Florfenicol | - | 8 |
| Escherichia coli (Bovine) | Tulathromycin | - | 8 |
| Escherichia coli (Swine) | Enrofloxacin | - | 0.5 |
| Escherichia coli (Swine) | Florfenicol | - | ≥ 64 |
| Escherichia coli (Swine) | Tulathromycin | - | 8 |
| Staphylococcus aureus | Enrofloxacin | - | 0.25 |
| Staphylococcus aureus | Florfenicol | - | 4 |
| Staphylococcus aureus | Tulathromycin | - | 4 |
Note: MIC data for this compound against specific pathogens is limited in the public domain. The provided data for other antimicrobials serves as a reference for expected MIC ranges for veterinary pathogens.
Table 2: Pharmacokinetic Parameters of this compound in Various Animal Species
| Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Vd (L/kg) | Bioavailability (%) |
| Pigs | 10 mg/kg IM | 0.55 | - | - | 2.41 | - |
| Pigs | 30 mg/kg IM | - | - | - | 4.60 | - |
| Goats | 8 mg/kg IV | - | - | 14.0 | 14.1 | - |
| Goats | 8 mg/kg Intra-ruminal | 0.09 | ~35 | - | - | 33.7 |
| Cattle | - | - | - | ~10 | - | Well-absorbed |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a target bacterial strain using the broth microdilution method.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, sterile water with pH adjustment)
-
96-well microtiter plates (sterile, round-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile diluents (e.g., saline, broth)
-
Multipipettor
-
Incubator (35°C ± 2°C)
-
ELISA reader (optional, for automated reading)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder and dissolve it in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
-
Preparation of Antibiotic Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no antibiotic), and the twelfth as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture on an agar plate in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Within 15 minutes of standardization, inoculate each well (except the sterility control) with the prepared bacterial suspension. If using a multipipettor, 5 µL of an adjusted inoculum can be added to each well.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using an ELISA reader to measure optical density.
-
Protocol 2: In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)
This protocol provides a general framework for conducting a pharmacokinetic study of this compound in rats.
Materials:
-
This compound
-
Vehicle for administration (e.g., for oral: 0.5% methylcellulose in water; for intravenous: saline or a solution containing a solubilizing agent like cyclodextrin)
-
Laboratory rats (e.g., Sprague-Dawley or Wistar)
-
Dosing needles (gavage for oral, appropriate gauge for IV)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (if required for blood collection)
-
Centrifuge
-
Analytical instrumentation for drug quantification in plasma (e.g., HPLC-MS/MS)
Procedure:
-
Formulation Preparation:
-
Oral Suspension: Prepare a homogenous suspension of this compound in a suitable vehicle like 0.5% methylcellulose. The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's weight (e.g., 10 mL/kg for rats).
-
Intravenous Solution: Prepare a sterile, particle-free solution of this compound in a vehicle suitable for intravenous injection. The pH and osmolality should be physiologically compatible.
-
-
Animal Dosing:
-
Fast the animals overnight before dosing.
-
Administer the prepared formulation to the animals via the chosen route (oral gavage or intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points. A typical schedule for a pharmacokinetic study would be pre-dose (0), and then at 5, 15, and 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood from a suitable site (e.g., tail vein, saphenous vein) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, t½, AUC (Area Under the Curve), Vd (Volume of Distribution), and bioavailability (if both IV and oral data are available).
-
Protocol 3: Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of this compound against bacterial DHFR.
Materials:
-
Purified bacterial dihydrofolate reductase enzyme
-
This compound
-
Dihydrofolic acid (DHF), the substrate
-
NADPH, the cofactor
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA)
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare stock solutions of DHF and NADPH in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the DHFR enzyme, and varying concentrations of this compound (or vehicle for control).
-
Include a positive control inhibitor (e.g., trimethoprim).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding DHF and NADPH to the wells. The final reaction mixture should contain a fixed concentration of enzyme, DHF, and NADPH, and varying concentrations of the inhibitor.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Take readings at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Mandatory Visualization
Caption: Folic Acid Synthesis Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Evaluation.
References
Application Notes and Protocols for Investigating Baquiloprim Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baquiloprim is a potent dihydrofolate reductase (DHFR) inhibitor developed for veterinary use. Like other DHFR inhibitors, such as trimethoprim, this compound interferes with the bacterial folic acid synthesis pathway, leading to a bacteriostatic effect. The inhibition of this essential pathway makes this compound a candidate for synergistic combinations with other antibiotics, potentially increasing efficacy, reducing required dosages, and overcoming resistance. These application notes provide a comprehensive overview of the principles and methodologies for investigating the synergistic potential of this compound in combination with other antimicrobial agents.
Mechanism of Synergistic Action: The Folate Pathway
This compound's synergistic activity, particularly with sulfonamides, is rooted in the sequential blockade of the bacterial folate biosynthesis pathway. This pathway is crucial for the synthesis of nucleotides and certain amino acids, which are essential for DNA replication and bacterial survival.
-
Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) , an enzyme that catalyzes an early step in the folate pathway.
-
This compound , a diaminopyrimidine, inhibits dihydrofolate reductase (DHFR) , an enzyme that catalyzes a later step in the pathway.
By inhibiting two different enzymes in the same essential metabolic route, the combination of a sulfonamide and this compound results in a more potent bactericidal effect than either agent alone.
Troubleshooting & Optimization
Technical Support Center: Overcoming Baquiloprim Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Baquiloprim. Our aim is to help you overcome common solubility issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is an antibiotic that acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1] Like many potent small molecules, this compound has low aqueous solubility, which can present challenges for in vitro and in vivo studies that require the compound to be in solution to interact with its target. Poor solubility can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability, ultimately affecting experimental reproducibility and outcomes.
Q2: I'm seeing precipitation after adding this compound to my aqueous buffer. What is the likely cause?
Precipitation of poorly soluble compounds like this compound in aqueous buffers is a common issue. This typically occurs when the concentration of the compound exceeds its solubility limit in the final solution. This can happen if a stock solution in an organic solvent is diluted too rapidly or into a buffer in which the compound is less soluble.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
Q4: Can I dissolve this compound directly in water?
Directly dissolving this compound in water is not recommended due to its low aqueous solubility. Attempting to do so, especially at higher concentrations, will likely result in an incomplete dissolution and a cloudy suspension.
Q5: How can I improve the solubility of this compound in my final aqueous experimental solution?
Several strategies can be employed to enhance the solubility of this compound in aqueous solutions:
-
Co-solvents: The use of a water-miscible organic co-solvent, such as DMSO or ethanol, in the final solution can increase the solubility of this compound. However, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause toxicity.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. Investigating the pKa of this compound and adjusting the pH of the buffer accordingly may improve its solubility.
-
Use of Surfactants: Non-ionic surfactants can be used to increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.
-
Complexation: The use of cyclodextrins can enhance the aqueous solubility of poorly soluble drugs by forming inclusion complexes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy solution or visible precipitate upon adding this compound to aqueous buffer. | The concentration of this compound exceeds its solubility limit in the aqueous buffer. | 1. Prepare a high-concentration stock solution of this compound in 100% DMSO. 2. Serially dilute the stock solution in the aqueous buffer, ensuring thorough mixing after each addition. 3. Consider reducing the final concentration of this compound in your experiment if solubility issues persist. |
| Precipitation occurs over time, even after initial dissolution. | The solution is supersaturated and thermodynamically unstable. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. A final concentration of 0.1% to 1% DMSO is often a good starting point, but should be optimized for your specific cell line or assay. 2. Prepare fresh dilutions of this compound for each experiment to avoid issues with long-term stability in aqueous solutions. |
| Inconsistent experimental results. | Inaccurate concentration of dissolved this compound due to incomplete dissolution or precipitation. | 1. Visually inspect your solutions for any signs of precipitation before use. 2. If possible, filter the final solution through a 0.22 µm filter to remove any undissolved particles before adding it to your experimental setup. |
Quantitative Data: Solubility of Trimethoprim (A this compound Analog)
The following table summarizes the solubility of Trimethoprim in various solvents. This data can be used as a reference point when developing protocols for dissolving this compound.
| Solvent | Solubility |
| Water | ~0.4 mg/mL |
| Ethanol | ~2.6 mg/mL |
| Methanol | ~12.1 mg/mL |
| Chloroform | ~22.2 mg/mL |
| DMSO | ~50 mg/mL |
Data sourced from publicly available information on Trimethoprim.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Dilutions
-
Materials:
-
This compound powder
-
100% Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
-
Procedure for 10 mM Stock Solution:
-
Weigh out the appropriate amount of this compound powder.
-
Add 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex or sonicate briefly until the powder is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Procedure for Working Dilutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution into the desired aqueous buffer to reach the final experimental concentrations.
-
Ensure to mix the solution thoroughly after each dilution step by gentle vortexing or pipetting.
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Dihydrofolate Reductase (DHFR) inhibition pathway by this compound.
References
Technical Support Center: Optimizing Baquiloprim Dosage to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing Baquiloprim dosage and minimizing toxicity during experiments. As specific toxicity data for this compound is limited, much of the information provided is extrapolated from data on other dihydrofolate reductase (DHFR) inhibitors, such as trimethoprim. This should be taken into consideration when designing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its potential toxicity?
A1: this compound is an antibacterial agent that functions as a dihydrofolate reductase (DHFR) inhibitor.[1] DHFR is a critical enzyme in the folate synthesis pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[2] By inhibiting DHFR, this compound disrupts bacterial DNA replication, leading to cell death. However, this mechanism is not entirely specific to bacteria. While this compound shows differential binding to bacterial DHFR over mammalian DHFR, it can still inhibit the host's enzyme to some extent, leading to potential toxicity, particularly in rapidly dividing cells like those in the bone marrow and gastrointestinal tract.[1]
Q2: What are the known and potential toxicities associated with this compound and other DHFR inhibitors?
A2: While specific data on this compound is scarce, toxicities associated with the DHFR inhibitor class, including the closely related compound trimethoprim, are well-documented. Researchers should be vigilant for the following potential adverse effects:
-
Hematologic Toxicity: Bone marrow suppression is a significant concern with DHFR inhibitors, potentially leading to anemia, leukopenia (low white blood cell count), and thrombocytopenia (low platelet count).[3][4][5] This is due to the high proliferation rate of hematopoietic stem cells.
-
Gastrointestinal Toxicity: Common side effects include nausea, vomiting, diarrhea, and loss of appetite.
-
Hepatotoxicity: Liver injury is a possible, though less common, adverse effect. In vitro liver cell models can be used for the early screening of potential hepatotoxicity.[6][7][8][9]
-
Nephrotoxicity: Kidney damage can occur, and it is crucial to monitor renal function during in vivo studies.[10][11][12][13] Some drugs can alter tubular secretion of creatinine, leading to changes in serum creatinine independent of the glomerular filtration rate.[12]
-
Genotoxicity and Carcinogenicity: While not established for this compound, some antifolates have been studied for their potential to cause genetic damage.[14][15][16][17][18][19][20][21][22][23] Genotoxicity testing is a standard part of the safety assessment for new drug candidates.[14][23]
-
Teratogenicity: Some studies on trimethoprim-sulfonamide combinations have suggested a potential increased risk of certain congenital abnormalities.[24][25] Therefore, this compound should be used with caution in studies involving pregnant subjects.
Q3: How can I start to determine a safe and effective dose for my experiments?
A3: A stepwise approach is recommended:
-
In Vitro Cytotoxicity Assays: Begin with in vitro studies to determine the half-maximal inhibitory concentration (IC50) for your target bacteria and the half-maximal cytotoxic concentration (CC50) for relevant mammalian cell lines (e.g., liver cells, kidney cells, bone marrow progenitor cells). The selectivity index (SI = CC50/IC50) will give you an initial indication of the therapeutic window.[26]
-
Dose-Range Finding In Vivo Studies: If moving to animal models, conduct acute toxicity studies to determine the maximum tolerated dose (MTD). These studies involve administering single doses at increasing concentrations and observing for signs of toxicity and mortality over a short period (e.g., 7-14 days).
-
Repeated-Dose Toxicity Studies: Following the MTD study, conduct repeated-dose studies (e.g., 28-day studies) using sub-lethal doses to evaluate the cumulative toxic effects and identify target organs.
Q4: Are there any strategies to mitigate the toxicity of this compound?
A4: Yes, based on experience with other antifolates like methotrexate, co-administration of folinic acid (leucovorin) can be a potential rescue strategy. Folinic acid is a downstream product of the DHFR-catalyzed reaction and can replenish the tetrahydrofolate pool in mammalian cells, thereby reducing toxicity without compromising the antibacterial efficacy, due to differences in folate uptake mechanisms between mammalian and bacterial cells. The timing and dosage of the rescue agent are critical and need to be optimized for your specific experimental model.
Troubleshooting Guides
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high cytotoxicity in mammalian cell lines. | 1. Incorrect dosage calculation. 2. High sensitivity of the specific cell line. 3. Contamination of the cell culture. | 1. Double-check all calculations and dilutions. 2. Test a wider range of concentrations, including much lower doses. 3. Use a different, less sensitive cell line for comparison. 4. Test for mycoplasma and other contaminants. |
| Signs of hematologic toxicity in animal models (e.g., pale gums, lethargy, spontaneous bleeding). | 1. Dose is too high, leading to bone marrow suppression. 2. Pre-existing health conditions in the animals. | 1. Reduce the dosage of this compound. 2. Implement a folinic acid rescue protocol. 3. Perform complete blood counts (CBCs) before and during the study to monitor hematological parameters. 4. Ensure the use of healthy, specific-pathogen-free (SPF) animals. |
| Elevated liver or kidney function markers in blood tests from animal studies. | 1. Hepatotoxicity or nephrotoxicity. 2. Drug-drug interactions if other compounds are being co-administered. | 1. Lower the dose of this compound. 2. Conduct histopathological examination of the liver and kidneys at the end of the study to assess for tissue damage. 3. If using a combination therapy (e.g., with a sulphonamide), evaluate the toxicity of each compound individually and in combination. |
| Inconsistent results between experiments. | 1. Variability in drug preparation. 2. Differences in experimental conditions (e.g., cell density, animal strain, diet). 3. Degradation of the compound. | 1. Prepare fresh solutions of this compound for each experiment. 2. Standardize all experimental protocols and document any deviations. 3. Store this compound according to the manufacturer's instructions to ensure its stability. |
Data Presentation
Table 1: In Vitro Cytotoxicity Data for DHFR Inhibitors (Hypothetical Data for this compound)
| Cell Line | Assay Type | IC50 / CC50 (µM) | Selectivity Index (SI) |
| E. coli | MIC Assay | 0.5 | N/A |
| HepG2 (Human Liver) | MTT Assay | 50 | 100 |
| HK-2 (Human Kidney) | Neutral Red Uptake | 75 | 150 |
| Bone Marrow Progenitors | Colony Forming Unit | 25 | 50 |
Note: This table presents hypothetical data to illustrate how to structure and present experimental results. Actual values must be determined experimentally.
Table 2: In Vivo Acute Toxicity Study in Rodents (Hypothetical Data for this compound)
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
| 10 | 5 | 0/5 | No observable signs |
| 50 | 5 | 0/5 | Lethargy, reduced appetite |
| 100 | 5 | 2/5 | Severe lethargy, ataxia, piloerection |
| 200 | 5 | 5/5 | - |
Note: This table presents hypothetical data. All animal experiments must be conducted in accordance with ethical guidelines and approved protocols.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate mammalian cells (e.g., HepG2, a human liver cell line) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the CC50 value.
Protocol 2: In Vivo Acute Oral Toxicity Study (OECD Guideline 423)
-
Animal Selection: Use healthy, young adult rodents (e.g., mice or rats) of a single sex (typically females, as they are often more sensitive).
-
Dosing: Administer this compound orally by gavage at a starting dose (e.g., based on in vitro data or literature on similar compounds). A stepwise procedure is used where the results of each step determine the dose for the next.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.
-
Data Analysis: The results are used to classify the substance into a toxicity category and to determine the MTD.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a DHFR inhibitor.
Caption: General workflow for assessing the toxicity of a new compound.
References
- 1. This compound, a new antifolate antibacterial: in vitro activity and pharmacokinetic properties in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broad-Spectrum Antibiotics Deplete Bone Marrow Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic treatment limits survival of peripheral and bone marrow B-cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic treatment limits survival of peripheral and bone marrow B-cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liver cell models in in vitro toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology behind Common Drug Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Consensus Obtained for the Nephrotoxic Potential of 167 Drugs in Adult Critically Ill Patients Using a Modified Delphi Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nephrotoxic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genotoxicity and carcinogenicity studies of bronchodilators and antiasthma drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. Service Spotlight- Carcinogenicity Studies - IITRI [iitri.org]
- 18. database.ich.org [database.ich.org]
- 19. Carcinogenicity of psychotropic drugs: A systematic review of US Food and Drug Administration-required preclinical in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ijpsr.com [ijpsr.com]
- 23. The role of genetic toxicology in drug discovery and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The teratogenic risk of trimethoprim-sulfonamides: a population based case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A case-control analysis of the teratogenic effects of co-trimoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Baquiloprim Resistance Development
Welcome to the technical support center for baquiloprim resistance studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experiments and to answer frequently asked questions regarding the mechanisms of this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs.[1][2] Its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway of bacteria.[1][3] By inhibiting DHFR, this compound prevents the conversion of dihydrofolate to tetrahydrofolate, a necessary precursor for the synthesis of purines, thymidine, and certain amino acids. This disruption of essential building blocks ultimately inhibits bacterial DNA synthesis and leads to cell death. This compound has shown a broad spectrum of activity, comparable to trimethoprim, and exhibits synergy when used in combination with sulfonamides.[3]
Q2: What are the expected mechanisms of resistance to this compound in bacterial strains?
While specific research on this compound resistance is limited, the primary mechanisms of resistance are likely analogous to those observed for other dihydrofolate reductase inhibitors, such as trimethoprim. These mechanisms fall into three main categories:
-
Target Modification: Mutations in the bacterial dhfr gene can alter the structure of the DHFR enzyme, reducing its affinity for this compound. This is a common mechanism of resistance to antifolate drugs.[4][5][6] Specific amino acid substitutions near the active site of the enzyme can significantly decrease the binding of the inhibitor, rendering it less effective.
-
Overexpression of the Target Enzyme: An increase in the production of the wild-type DHFR enzyme can titrate out the inhibitor, requiring higher concentrations of this compound to achieve a bactericidal effect. This can be caused by mutations in the promoter region of the dhfr gene, leading to increased transcription.
-
Active Efflux of the Drug: Bacteria can acquire or upregulate efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels. Several families of efflux pumps, including the ATP-binding cassette (ABC), Resistance-Nodulation-Division (RND), and Multidrug and Toxic Compound Extrusion (MATE) families, are known to confer resistance to a wide range of antimicrobial agents and are likely contributors to this compound resistance.[7][8][9][10][11][12]
Q3: Can bacteria develop cross-resistance between this compound and other DHFR inhibitors?
Yes, it is highly probable. Due to the similar mechanism of action targeting the DHFR enzyme, mutations in the dhfr gene that confer resistance to trimethoprim are likely to also confer resistance to this compound. The extent of cross-resistance will depend on the specific mutation and its impact on the binding of each drug.
Q4: Are there any known enzymatic inactivation mechanisms for this compound?
Currently, there is no specific evidence in the scientific literature describing the enzymatic inactivation of this compound. The primary resistance mechanisms for diaminopyrimidines like this compound are typically related to target modification or efflux.[1] However, the possibility of enzymatic modification, such as hydrolysis or group transfer reactions, cannot be entirely ruled out as bacteria can evolve novel resistance mechanisms.[13]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during in vitro experiments investigating this compound resistance.
Issue 1: High Minimum Inhibitory Concentration (MIC) observed for this compound against a bacterial isolate.
| Possible Cause | Troubleshooting Steps |
| Pre-existing or developed resistance | 1. Sequence the dhfr gene: Look for point mutations known to confer resistance to other DHFR inhibitors. Compare the sequence to a susceptible reference strain. 2. Perform gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to determine if the dhfr gene is overexpressed compared to a susceptible control. 3. Investigate efflux pump activity: Use an efflux pump inhibitor (EPI) in combination with this compound in an MIC assay. A significant decrease in the MIC in the presence of the EPI suggests efflux-mediated resistance. |
| Experimental error | 1. Verify this compound concentration: Ensure the stock solution and working dilutions are prepared correctly. 2. Check inoculum density: Confirm that the bacterial inoculum was prepared to the correct McFarland standard. 3. Assess media and incubation conditions: Ensure the correct media, pH, and incubation temperature and time were used as these can affect antibiotic activity.[14] |
Issue 2: Inconsistent MIC results for this compound.
| Possible Cause | Troubleshooting Steps |
| Heteroresistance | 1. Plate the culture on this compound-containing agar: Observe for the growth of subpopulations with varying levels of resistance. 2. Perform population analysis profiles (PAPs): This will quantify the frequency of resistant subpopulations within the bacterial culture. |
| Inoculum variability | 1. Standardize inoculum preparation: Use a spectrophotometer to ensure consistent inoculum density for each experiment. 2. Use fresh cultures: Always prepare the inoculum from a fresh overnight culture. |
| Technical variability | 1. Repeat the experiment: Perform multiple biological and technical replicates to ensure the reproducibility of your results. 2. Include quality control strains: Use standard susceptible and resistant strains in each assay to validate the experimental setup. |
Issue 3: Failure to induce this compound resistance in the laboratory.
| Possible Cause | Troubleshooting Steps |
| Low mutation frequency | 1. Increase the bacterial population size: Use a larger starting inoculum for selection experiments. 2. Use a gradient plate: This method can help in selecting for mutants with small increases in resistance. |
| Inappropriate selection pressure | 1. Optimize this compound concentration: Use a concentration that is just above the MIC of the susceptible strain (e.g., 2x to 4x MIC). Too high a concentration may be lethal and prevent the selection of resistant mutants. 2. Serial passage experiment: Subculture the bacteria in increasing concentrations of this compound over an extended period to allow for the gradual development of resistance. |
| Fitness cost of resistance | 1. Culture in antibiotic-free media: After initial selection, passage the resistant isolates in the absence of this compound to see if resistance is stable. Some resistance mutations can confer a fitness cost, leading to their loss without selective pressure. |
Data Presentation
The following tables summarize Minimum Inhibitory Concentration (MIC) data for various antibiotics against common bacterial pathogens. While comprehensive MIC data for this compound is not widely available in published literature, its activity is reported to be comparable to trimethoprim.[3] The data below provides a comparative context for the expected efficacy of this compound.
Table 1: Comparative MIC90 (μg/mL) of Selected Antibiotics against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus | Enterococcus faecalis | Streptococcus pneumoniae |
| This compound | Data not available | Data not available | Data not available |
| Trimethoprim | >32 | >32 | 4 |
| Vancomycin | 2 | 4 | 1 |
| Linezolid | 2 | 2 | 2 |
| Daptomycin | 1 | 2 | 1 |
Data is compiled from various sources and represents general susceptibility patterns. Actual MICs can vary significantly between isolates.
Table 2: Comparative MIC90 (μg/mL) of Selected Antibiotics against Gram-Negative Bacteria
| Antibiotic | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| This compound | Data not available | Data not available | Data not available |
| Trimethoprim | >32 | >32 | >32 |
| Ciprofloxacin | 2 | 1 | 1 |
| Gentamicin | 8 | 8 | 8 |
| Meropenem | 0.125 | 2 | 0.25 |
Data is compiled from various sources and represents general susceptibility patterns. Actual MICs can vary significantly between isolates.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested and mix.
-
Perform serial two-fold dilutions by transferring 50 µL from each well to the next well in the row. Discard 50 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh overnight culture on an appropriate agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: DNA Sequencing of the dhfr Gene
-
Genomic DNA Extraction: Extract genomic DNA from both the this compound-resistant and a susceptible control strain using a commercial DNA extraction kit.
-
PCR Amplification:
-
Design primers flanking the entire coding sequence of the dhfr gene.
-
Perform PCR using a high-fidelity DNA polymerase to amplify the dhfr gene from the extracted genomic DNA.
-
-
PCR Product Purification: Purify the PCR product using a PCR purification kit to remove primers, dNTPs, and polymerase.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
-
Sequence Analysis:
-
Assemble the forward and reverse sequencing reads to obtain the full-length sequence of the dhfr gene.
-
Align the dhfr sequence from the resistant strain with that of the susceptible strain to identify any nucleotide substitutions.
-
Translate the nucleotide sequences to amino acid sequences to identify any non-synonymous mutations.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound and sulfonamides in the bacterial folate synthesis pathway.
Caption: Primary mechanisms of bacterial resistance to this compound.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. This compound, a new antifolate antibacterial: in vitro activity and pharmacokinetic properties in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifolate-resistant mutants of Plasmodium falciparum dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutations in the dihydrofolate reductase gene of trimethoprim-resistant isolates of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimethoprim Resistance of Dihydrofolate Reductase Variants from Clinical Isolates of Pneumocystis jirovecii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RND family efflux transporters | Scrub typhus and Orientia: [u.osu.edu]
- 8. Structural and functional diversity of RND transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A MATE Family Multidrug Efflux Transporter Pumps out Fluoroquinolones in Bacteroides thetaiotaomicron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multidrug efflux transporters in the MATE family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 12. Fluoroquinolone efflux mediated by ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 14. MICs of ciprofloxacin and trimethoprim for Escherichia coli: influence of pH, inoculum size and various body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Baquiloprim in Research Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Baquiloprim research formulations. The focus is on strategies to enhance its bioavailability, a critical factor for achieving therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is an investigational drug with significant therapeutic potential. However, it is a lipophilic compound with poor aqueous solubility. This low solubility can lead to low and variable oral bioavailability, which presents a major hurdle in clinical development.[1][2] Enhancing its bioavailability is crucial for consistent and effective drug absorption.
Q2: What are the primary strategies for improving the bioavailability of a poorly soluble drug like this compound?
The main approaches focus on improving the drug's solubility and dissolution rate. Key strategies include:
-
Lipid-Based Formulations: These formulations can keep the drug in a liquid or solubilized state until it reaches the site of absorption.[3][4]
-
Amorphous Solid Dispersions (ASDs): By converting the crystalline drug into a higher-energy amorphous form, ASDs can significantly increase its solubility and dissolution rate.[5][6]
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[7]
-
Salt Formation: For ionizable drugs, forming a salt can improve solubility and dissolution.[1]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[8][9]
Q3: How do I choose the best formulation strategy for this compound?
The optimal strategy depends on the specific physicochemical properties of this compound. A good starting point is to determine its Log P value (a measure of lipophilicity).[10]
-
For highly lipophilic drugs (Log P > 5), lipid-based formulations are often a suitable choice, as they can also facilitate lymphatic uptake.[11]
-
For compounds that are not excessively lipophilic but still have poor solubility, amorphous solid dispersions with a suitable polymer can be very effective.[6]
A screening of different excipients and formulation types is recommended to identify the most promising approach.[10]
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract.
Troubleshooting Steps:
-
Characterize the solid state of your current formulation: Use techniques like X-ray diffraction (XRD) to confirm if the drug is in a crystalline or amorphous state. An amorphous form is generally more soluble.[5]
-
Evaluate different formulation types: If you are using a simple suspension, consider formulating this compound as a lipid-based formulation or an amorphous solid dispersion.
-
Optimize the formulation components:
-
For Lipid-Based Formulations: Screen various oils, surfactants, and co-solvents to find a combination that maximizes this compound's solubility. The hydrophilic-lipophilic balance (HLB) of surfactants is a critical parameter.[10]
-
For Amorphous Solid Dispersions: Select a polymer that has good miscibility with this compound and can stabilize its amorphous form.[3][6]
-
Data Presentation: Comparison of Formulation Strategies
The following table summarizes the potential impact of different formulation strategies on the bioavailability of a poorly soluble compound like this compound.
| Formulation Strategy | Key Excipients | Primary Mechanism of Enhancement | Expected Fold-Increase in Bioavailability (Hypothetical) | Key Considerations |
| Lipid-Based Formulation | Oils (e.g., triglycerides), Surfactants (e.g., polyglycol glycerides), Co-solvents | Maintains the drug in a solubilized state in the GI tract; can enhance lymphatic absorption.[3][10][11] | 5 - 15 | Requires careful selection of excipients to ensure good emulsification and stability.[4] |
| Amorphous Solid Dispersion | Polymers (e.g., PVP, HPMC) | Increases solubility and dissolution rate by preventing crystallization and maintaining a supersaturated state.[3][6] | 10 - 50 | The physical stability of the amorphous state during storage is a critical concern.[6] |
| Micronization | N/A | Increases the surface area of the drug particles, leading to a faster dissolution rate.[7] | 2 - 5 | May not be sufficient for very poorly soluble compounds. |
| Complexation | Cyclodextrins | Forms a host-guest complex where the lipophilic drug is encapsulated within the cyclodextrin cavity, increasing its aqueous solubility.[8][9] | 3 - 10 | The stoichiometry of the complex and the binding constant are important parameters. |
Experimental Protocols
Protocol 1: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)
Objective: To prepare a solid dispersion of this compound in a polymeric carrier to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., Soluplus®, Kollidon® VA 64)
-
Hot-Melt Extruder
-
Differential Scanning Calorimeter (DSC)
-
Powder X-ray Diffractometer (PXRD)
Methodology:
-
Pre-blending: Physically mix this compound and the chosen polymer in the desired ratio (e.g., 1:3 drug-to-polymer ratio by weight).
-
Hot-Melt Extrusion:
-
Set the extruder barrel temperatures to a profile that allows for the melting and mixing of the components without causing thermal degradation of this compound.
-
Feed the pre-blended mixture into the extruder at a controlled rate.
-
The molten extrudate is then cooled and solidified.[12]
-
-
Milling: Mill the extrudate to a uniform particle size.
-
Characterization:
-
DSC: Analyze the milled extrudate to confirm the absence of a melting endotherm for this compound, indicating the formation of an amorphous system.
-
PXRD: Obtain the X-ray diffractogram of the extrudate. The absence of sharp peaks characteristic of crystalline this compound confirms its amorphous state.[5]
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
Objective: To compare the dissolution profiles of different this compound formulations.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)
-
This compound formulations (e.g., pure drug, ASD, lipid-based formulation)
-
HPLC for drug quantification
Methodology:
-
Preparation: Fill the dissolution vessels with a predetermined volume of the dissolution medium and equilibrate to 37°C.
-
Test Initiation: Add the this compound formulation to each vessel.
-
Sampling: Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).
-
Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC method.
-
Data Analysis: Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation.
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.
Caption: Proposed mechanism of enhanced this compound absorption via a lipid-based formulation.
References
- 1. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients [drug-dev.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 12. REF: PMY/2251/DL4 - PMY-PHD | Courses | Queen's University Belfast [qub.ac.uk]
Mitigating off-target effects of Baquiloprim in cell culture
Technical Support Center: Baquiloprim
Disclaimer: this compound is a fictional dihydrofolate reductase (DHFR) inhibitor. The following troubleshooting guide, protocols, and data are based on the well-characterized properties of known DHFR inhibitors, such as methotrexate, to provide a representative and scientifically grounded resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] DHFR is a critical enzyme in the folate metabolism pathway that reduces dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4][5] THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[6] By inhibiting DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of cell proliferation and, ultimately, cell death, particularly in rapidly dividing cells.[6]
Q2: I'm observing high levels of cytotoxicity in my cell culture, even at low concentrations of this compound. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DHFR inhibitors.[7][8] Rapidly proliferating cells are generally more susceptible.
-
Culture Medium Composition: Standard cell culture media may contain levels of thymidine and purines (like hypoxanthine) that can be salvaged by cells, mitigating the effect of DHFR inhibition. If your medium has low levels of these components, the cytotoxic effects of this compound will be more pronounced.[9]
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity.
Q3: My results with this compound are inconsistent between experiments. What are some common sources of variability?
A3: Inconsistent results can arise from:
-
Reagent Stability: Ensure your this compound stock solution is properly stored and has not degraded.
-
Cell Passage Number: Cell lines can change phenotypically over time and with increasing passage number. It is advisable to use cells within a consistent and low passage range.
-
Seeding Density: Variations in initial cell seeding density can significantly impact the apparent cytotoxicity of a compound.
-
Media Components: Lot-to-lot variability in serum or other media components can influence cell growth and drug response.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Excessive Cell Death | Cell line is highly sensitive to this compound. | Perform a dose-response experiment to determine the optimal concentration. Consider using a "rescue" media containing hypoxanthine and thymidine (HT) to mitigate off-target effects.[10][11] |
| This compound concentration is too high. | Verify the concentration of your stock solution and perform serial dilutions to find the appropriate working concentration. | |
| No Effect Observed | This compound concentration is too low. | Increase the concentration of this compound in your experiment. |
| Culture medium contains high levels of thymidine and hypoxanthine. | Use a medium with lower levels of these components or a custom formulation. | |
| The cell line is resistant to this compound. | Consider using a different cell line or a combination therapy approach. | |
| Inconsistent Results | Variations in experimental conditions. | Standardize your protocols for cell seeding density, passage number, and media preparation. |
| Instability of this compound solution. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
Mitigating Off-Target Effects
The primary on-target effect of this compound is the inhibition of DHFR, leading to the depletion of nucleotides. However, off-target effects can contribute to cellular stress and cytotoxicity. A common strategy to mitigate these effects and confirm on-target activity is to supplement the culture medium with downstream products of the folate pathway.
Hypoxanthine-Thymidine (HT) Supplementation
Supplementing the culture medium with hypoxanthine and thymidine (HT) provides cells with the necessary precursors for DNA synthesis, bypassing the block in the de novo synthesis pathway caused by this compound.[12][13] This "rescue" can help to distinguish between on-target and off-target effects.
-
On-target effect: Cell viability is restored in the presence of HT.
-
Off-target effect: Cell death persists even with HT supplementation.
Folinic Acid (Leucovorin) Rescue
Folinic acid (also known as leucovorin) is a form of folic acid that can be converted to THF without the need for DHFR.[14][15] It can be used to "rescue" cells from the toxic effects of DHFR inhibitors.[16][17][18]
Quantitative Data
The following table provides representative IC50 values for the DHFR inhibitor methotrexate in various cancer cell lines. These values can serve as a reference for designing experiments with this compound.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HeLa | Cervical Cancer | 0.03 - 0.09 | 48 - 96 |
| MCF-7 | Breast Cancer | 0.02 - 0.1 | 48 - 72 |
| A549 | Lung Cancer | 0.1 - 0.5 | 48 |
| HCT-116 | Colon Cancer | 0.15 - 2.3 | 12 - 48[19] |
| Saos-2 | Osteosarcoma | 0.035 | 144[8] |
| Daoy | Medulloblastoma | 0.095 | 144[8] |
Note: IC50 values can vary significantly based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a cell line of interest.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[20]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.[22]
Protocol 2: HT Rescue Experiment
This protocol is to determine if the cytotoxicity of this compound is due to its on-target effect on DHFR.
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Treatment Groups: Prepare the following treatment groups:
-
Vehicle control
-
This compound at a cytotoxic concentration (e.g., 2x IC50)
-
This compound + HT supplement
-
HT supplement alone
-
-
Incubation: Incubate the plate for the desired treatment duration.
-
Viability Assessment: Assess cell viability using the MTT assay or another suitable method.
Visualizations
Signaling Pathway
Caption: The DHFR pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic
Caption: Logic for troubleshooting unexpected cytotoxicity.
References
- 1. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Disparate Response to Methotrexate in Stem versus Non-Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. astorscientific.us [astorscientific.us]
- 11. Corning® 100 mL HT (Hypoxanthine, Thymidine), 50x | Corning [ecatalog.corning.com]
- 12. Biphasic addition strategy of hypoxanthine and thymidine for improving monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insight into the roles of hypoxanthine and thymidine [corrected] on cultivating antibody-producing CHO cells: cell growth, antibody production and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. youtube.com [youtube.com]
- 17. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 18. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. broadpharm.com [broadpharm.com]
- 21. Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chondrex.com [chondrex.com]
Adjusting Baquiloprim concentration for different bacterial species
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting Baquiloprim concentrations for different bacterial species. The information is presented in a question-and-answer format to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a broad-spectrum antibacterial agent belonging to the diaminopyrimidine class of drugs. It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway of bacteria. By blocking DHFR, this compound prevents the conversion of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of purines, thymidine, and certain amino acids. This ultimately inhibits DNA synthesis and cell growth, leading to a bacteriostatic effect.[1][2]
Q2: Against which types of bacteria is this compound active?
This compound exhibits a broad spectrum of activity similar to trimethoprim, effective against a variety of Gram-positive and Gram-negative bacteria.[1][2] However, the specific susceptibility of a bacterial species or strain must be determined empirically through susceptibility testing.
Q3: Why is it important to adjust this compound concentration for different bacterial species?
The susceptibility to this compound can vary significantly among different bacterial species and even between different strains of the same species. This variation is due to factors such as differences in the structure of the target enzyme (DHFR), membrane permeability to the drug, and the presence of efflux pumps that actively remove the drug from the bacterial cell. Therefore, determining the Minimum Inhibitory Concentration (MIC) for each bacterial species is essential to ensure the use of an effective and appropriate concentration in your experiments.
Q4: What is the Minimum Inhibitory Concentration (MIC) and why is it important?
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] Determining the MIC is a fundamental method in microbiology to assess the potency of an antimicrobial agent against a specific bacterium. It provides a quantitative measure of susceptibility and is crucial for:
-
Establishing the effective concentration for in vitro studies.
-
Comparing the activity of this compound against different bacterial species.
-
Monitoring the development of resistance.
Troubleshooting Guide: MIC Determination for this compound
This guide addresses common issues encountered during the determination of this compound's MIC using the broth microdilution method.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No bacterial growth in any wells, including the positive control. | 1. Inoculum was not viable. 2. Incorrect growth medium was used. 3. Incubation conditions (temperature, atmosphere) were incorrect. | 1. Use a fresh, actively growing bacterial culture for the inoculum. 2. Ensure the broth medium supports the growth of the test organism. 3. Verify and correct the incubation temperature and atmospheric conditions (e.g., aerobic, anaerobic). |
| Bacterial growth in all wells, including those with the highest this compound concentrations. | 1. The bacterial strain is highly resistant to this compound. 2. The initial this compound concentration was too low. 3. The this compound stock solution has degraded. 4. Inoculum density was too high. | 1. Test a wider and higher range of this compound concentrations. 2. Prepare a fresh, higher concentration stock solution of this compound. 3. Prepare a fresh stock solution of this compound. 4. Standardize the inoculum to the recommended density (e.g., 5 x 10^5 CFU/mL). |
| Inconsistent results between replicate plates or experiments. | 1. Pipetting errors leading to inaccurate dilutions or inoculum volumes. 2. Contamination of the bacterial culture or reagents. 3. Variation in incubation time. | 1. Calibrate pipettes regularly and use proper pipetting techniques. 2. Use aseptic techniques throughout the procedure. Streak cultures for purity. 3. Ensure consistent incubation times for all experiments. |
| "Skipped" wells, where growth is observed at a higher concentration but not at a lower one. | 1. Contamination of a single well. 2. Pipetting error during serial dilution. 3. The "Eagle effect" (paradoxical reduced activity at high concentrations), though less common. | 1. Repeat the assay, paying close attention to aseptic technique. 2. Carefully review and practice the serial dilution technique. 3. If consistently observed, investigate further with a more detailed concentration range. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound against a specific bacterial species.
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., DMSO, followed by dilution in growth medium)
-
Sterile 96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial culture in logarithmic growth phase
-
Sterile tubes for dilution
-
Micropipettes and sterile tips
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent.
-
Further dilute the stock solution in the appropriate sterile broth to create a working stock at twice the highest concentration to be tested.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the working this compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the positive control (no drug) and the twelfth column as the negative control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture, prepare a bacterial suspension in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not add bacteria to column 12.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at the optimal temperature for the bacterial species (e.g., 37°C) for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Data Presentation
Due to the high variability in susceptibility, it is recommended that researchers determine the MIC of this compound for their specific bacterial strains of interest. The following table provides a template for recording experimental data.
| Bacterial Species | Strain ID | This compound MIC (µg/mL) | Notes |
| Escherichia coli | ATCC 25922 | ||
| Staphylococcus aureus | ATCC 29213 | ||
| Pasteurella multocida | |||
| Salmonella enterica | |||
| (Other) |
Note: The above table is a template. Actual MIC values must be determined experimentally.
One study on porcine pathogens reported a combined MIC90 of 0.06 µg/mL for this compound when used with 6.25 µg/mL of sulphadimidine.[4]
Visualizations
This compound's Mechanism of Action
Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound and Sulfonamides.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Troubleshooting Logic for MIC Assays
Caption: Logical flow for troubleshooting common issues in MIC determination assays.
References
- 1. This compound, a new antifolate antibacterial: in vitro activity and pharmacokinetic properties in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antibiotics effective against gram-positive and -negative multi-resistant bacteria with limited resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of selected antimicrobials against methicillin‐resistant Staphylococcus pseudintermedius of canine origin in Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility and resistance of chicken Escherichia coli, Salmonella spp., and Pasteurella multocida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Pharmacokinetic Profiles of Baquiloprim and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of Baquiloprim and its structural analogs, Trimethoprim and Aditoprim. These diaminopyrimidine-based antibacterial agents function as dihydrofolate reductase (DHFR) inhibitors, a critical enzyme in the folic acid synthesis pathway of bacteria. Understanding their distinct absorption, distribution, metabolism, and excretion (ADME) properties is paramount for optimizing dosage regimens and enhancing therapeutic efficacy in veterinary and human medicine.
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for this compound, Trimethoprim, and Aditoprim across various animal species and routes of administration. These parameters provide a quantitative basis for comparing the in vivo behavior of these compounds.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose | T½ (h) | Cmax (µg/mL) | Tmax (h) | Vd (L/kg) | F (%) | Reference |
| Cattle | Oral | - | ~10 | - | - | - | Well-absorbed | [1] |
| Goats (Dwarf) | Intravenous | 8 mg/kg | 14.0 ± 2.3 | - | - | 14.1 ± 2.7 | - | [2][3] |
| Goats (Dwarf) | Intraruminal | 8 mg/kg | - | 0.09 ± 0.01 | ~35 | - | 33.7 ± 7.1 | [2][3] |
| Pigs | Intramuscular | - | - | - | - | 2.41 - 4.60 | - |
Table 2: Pharmacokinetic Parameters of Trimethoprim
| Species | Route of Administration | Dose | T½ (h) | Cmax (µg/mL) | Tmax (h) | Vd (L/kg) | F (%) | Reference |
| Cattle | - | - | ~1 | - | - | - | - | [1] |
| Pigs | Oral | - | 3.4 - 6.0 | 1.31 - 1.72 | - | - | 57.7 - 67.0 | [4] |
| Pigs | Intravenous | 5 mg/kg | 2.0 | - | - | 1.83 | - | [4] |
| Buffalo Calves | - | - | 3.08 | - | - | - | - | [5] |
| Donkeys | Intravenous | - | - | - | - | 1.387 | - | [6] |
| Mules | Intravenous | - | - | - | - | 1.296 | - | [6] |
| Horses | Intravenous | - | 1.5 | - | - | 1.756 | - | [6] |
| Broiler Chickens | Oral | 5.5 mg/kg | 0.88 | 2.1 ± 1.0 | 1.5 | 2.632 | - | [7][8] |
Table 3: Pharmacokinetic Parameters of Aditoprim
| Species | Route of Administration | Dose | T½ (h) | Cmax (µg/mL) | Tmax (h) | Vd (L/kg) | F (%) | Reference |
| Pigs (3 months) | Intravenous | 5 mg/kg | - | - | - | - | - | [9][10] |
| Pigs (6 months) | Intravenous | 5 mg/kg | - | - | - | - | - | [9][10] |
| Pigs (3 months) | Oral | 5 mg/kg | - | - | - | - | High | [9][10] |
| Pigs (6 months) | Oral | 5 mg/kg | - | - | - | - | High | [9][10] |
| Buffalo Calves | - | - | 6.14 | - | - | >4.4 | - | [5] |
| Dogs | - | - | 6.7 - 12.5 | - | - | >4.4 | - | [11] |
| Turkeys | Intravenous | 5 mg/kg | 3.3 ± 0.2 | - | - | Large | - | [12] |
| Turkeys | Oral | 5.46 ± 0.44 mg/kg | - | - | - | - | - | [12] |
Experimental Protocols
The pharmacokinetic parameters presented in this guide were determined using established methodologies in veterinary and pharmaceutical research. The following sections detail the typical experimental protocols employed in these studies.
Animal Studies and Dosing
-
Species and Housing: Studies were conducted in various target animal species, including cattle, goats, pigs, and poultry. Animals were typically acclimatized to their housing conditions before the study, with controlled temperature and humidity, and provided with a standard diet and ad libitum access to water.[10] Their health status was monitored throughout the experimental period.
-
Route of Administration:
-
Oral (PO): For oral administration, drugs were often given as a solution, suspension, or in a paste formulation. In some cases, the drug was mixed with feed or administered via oral gavage.[4]
-
Intravenous (IV): Intravenous administration was typically performed as a bolus injection into a major vein (e.g., jugular vein) to determine the drug's disposition without the influence of absorption.
-
Intramuscular (IM): For intramuscular injections, the drug was administered into a well-muscled area, such as the neck or thigh muscles.[4]
-
Intraruminal: In ruminant species like goats, intraruminal administration was used to study the drug's behavior within the rumen.[2][3]
-
Sample Collection and Analysis
-
Blood Sampling: Blood samples were collected at predetermined time points after drug administration. Samples were typically drawn from an indwelling catheter placed in a vein to facilitate repeated sampling.[10] The blood was collected into tubes containing an anticoagulant (e.g., ammonium oxalate), and plasma was separated by centrifugation and stored frozen until analysis.[10]
-
Analytical Methods: The concentration of this compound and its analogs in plasma was quantified using validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC: Reversed-phase HPLC with UV detection was a common method for quantifying these compounds. The method involves extraction of the drug from the plasma, followed by separation on a C8 or C18 column with a suitable mobile phase (e.g., acetonitrile and phosphate buffer).[13]
-
LC-MS/MS: This highly sensitive and specific method was used for accurate quantification, especially at low concentrations. The method involves protein precipitation from the plasma sample, followed by chromatographic separation and detection using a mass spectrometer in multiple reaction monitoring (MRM) mode.[14]
-
-
Method Validation: The analytical methods were validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results.[13]
Pharmacokinetic Analysis
-
Non-Compartmental Analysis (NCA): The pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.[15][16][17] This method does not require the assumption of a specific compartmental model and is widely used to determine key parameters.
-
Key Parameters Calculated:
-
Half-life (T½): The time required for the plasma concentration of the drug to decrease by half.
-
Maximum Plasma Concentration (Cmax): The highest observed concentration of the drug in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): A measure of the total drug exposure over time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Mechanism of Action and Experimental Workflow
This compound and its analogs exert their antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the production of tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids.
The experimental workflow for a typical pharmacokinetic study is a multi-step process that begins with drug administration and concludes with data analysis to determine the key pharmacokinetic parameters.
The logical relationship for selecting an appropriate antibacterial agent often involves considering both its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the bacteria) properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-mass spectrometric assay for the quantitation in human plasma of ABT-888, an orally available, small molecule inhibitor of poly(ADP-ribose) polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. scispace.com [scispace.com]
- 8. Veterinární medicína: Experimental determination of the pharmacokinetic properties of trimethoprim and sulfamethoxazole combination in the blood serum of broiler chickens [vetmed.agriculturejournals.cz]
- 9. The influence of age on the pharmacokinetics of aditoprim in pigs after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. the-influence-of-age-on-the-pharmacokinetics-of-aditoprim-in-pigs-after-intravenous-and-oral-administration - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Research note: pharmacokinetics of aditoprim in turkeys after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. propulsiontechjournal.com [propulsiontechjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. mathworks.com [mathworks.com]
- 16. quantics.co.uk [quantics.co.uk]
- 17. allucent.com [allucent.com]
A Comparative Guide to Baquiloprim and Other Dihydrofolate Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of baquiloprim with other dihydrofolate reductase (DHFR) inhibitors, focusing on their efficacy, selectivity, and resistance profiles. The information is supported by available experimental data and presented in a clear, comparative format to aid in research and drug development.
Mechanism of Action: Targeting the Folate Synthesis Pathway
Dihydrofolate reductase is a crucial enzyme in the folate synthesis pathway, which is essential for the production of nucleotides and certain amino acids, and consequently for DNA synthesis and cell proliferation. DHFR inhibitors block this pathway by competitively binding to the enzyme, leading to a depletion of tetrahydrofolate, a vital cofactor. This disruption of DNA synthesis is the basis of their antimicrobial and antineoplastic effects.
Below is a diagram illustrating the folate synthesis pathway and the points of inhibition by DHFR inhibitors and sulfonamides.
Comparative Efficacy and Selectivity
A key aspect of a DHFR inhibitor's utility is its selective toxicity towards microbial cells over host cells. This is typically quantified by comparing the 50% inhibitory concentrations (IC50) against the DHFR enzyme from the target pathogen and a mammalian host.
The following tables provide a summary of IC50 values for other well-characterized DHFR inhibitors.
Table 1: Comparative IC50 Values of DHFR Inhibitors against Bacterial DHFR
| Compound | E. coli DHFR (IC50, nM) | S. aureus DHFR (IC50, nM) | S. pneumoniae DHFR (IC50, nM) |
| This compound | Data not available | Data not available | Data not available |
| Trimethoprim | ~1.1 - 5 | ~4 - 10 | ~300 |
| Methotrexate | ~0.07 | ~0.1 | ~0.1 |
| Iclaprim | Data not available | ~1.7 | Data not available |
Table 2: Comparative IC50 Values of DHFR Inhibitors against Mammalian DHFR for Selectivity Assessment
| Compound | Rat Liver DHFR (IC50, nM) | Human DHFR (IC50, nM) |
| This compound | Similar differential binding to Trimethoprim[1] | Data not available |
| Trimethoprim | ~200,000 | ~30,000 |
| Methotrexate | ~0.1 | ~0.02 |
| Iclaprim | Data not available | ~60 |
Antimicrobial Susceptibility Profiles
The in vitro activity of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. This compound has shown a broad spectrum of antibacterial activity, comparable to trimethoprim, with marked synergy when combined with sulfonamides[1].
The following tables summarize the available MIC data for this compound and other DHFR inhibitors against a range of clinically relevant bacteria.
Table 3: Comparative MIC90 Values (µg/mL) of DHFR Inhibitors against Gram-Negative Bacteria
| Organism | This compound | Trimethoprim | Trimethoprim/ Sulfamethoxazole |
| Escherichia coli | Data not available | 2 - >32 | 0.5 - >32 |
| Pasteurella multocida | 0.06 (+Sulphadimidine 6.25) | ≤0.25 - 2 | ≤0.25/4.75 - 2/38 |
| Haemophilus influenzae | Data not available | 0.25 - 8 | 0.12/2.3 - 4/76 |
| Enterobacteriaceae | Data not available | >16 | >4/76 |
Table 4: Comparative MIC90 Values (µg/mL) of DHFR Inhibitors against Gram-Positive Bacteria
| Organism | This compound | Trimethoprim | Trimethoprim/ Sulfamethoxazole |
| Staphylococcus aureus | Data not available | 1 - >8 | 0.5/9.5 - >4/76 |
| Streptococcus pneumoniae | Data not available | 2 - 8 | 1/19 - >4/76 |
| Streptococcus spp. | Data not available | 1 - >8 | 0.5/9.5 - >4/76 |
Resistance Profiles
Resistance to DHFR inhibitors can emerge through several mechanisms, including mutations in the dhfr gene that reduce drug binding, overexpression of the DHFR enzyme, or acquisition of a drug-resistant dhfr gene via plasmids. The development of novel DHFR inhibitors often aims to overcome these resistance mechanisms. Information on the resistance profile of this compound against strains with known resistance mechanisms to other DHFR inhibitors is not currently available.
Experimental Protocols
DHFR Inhibition Assay (Spectrophotometric)
This protocol outlines a standard method for determining the IC50 of a compound against DHFR.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of DHFR by 50%.
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified DHFR enzyme (bacterial or mammalian)
-
Dihydrofolate (DHF)
-
NADPH
-
Inhibitor compound (e.g., this compound)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution (final concentration typically 100-200 µM)
-
Inhibitor dilution (or solvent control)
-
DHFR enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DHF solution (final concentration typically 10-50 µM).
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) in kinetic mode.
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the wells are examined for visible turbidity, indicating bacterial growth.
Materials:
-
Bacterial isolate to be tested
-
Antimicrobial agent (e.g., this compound)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)
-
Incubator
Procedure:
-
Prepare a stock solution of the antimicrobial agent.
-
Perform two-fold serial dilutions of the antimicrobial agent in the broth medium directly in the wells of the 96-well plate.
-
Prepare a standardized bacterial inoculum by suspending colonies from an overnight culture in sterile saline or broth to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculate each well (containing 100 µL of the diluted antimicrobial) with 100 µL of the diluted bacterial suspension.
-
Include a positive control well (broth and bacteria, no antimicrobial) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
In Vivo Efficacy
In vivo studies are critical for evaluating the therapeutic potential of a drug. A study in mice showed that this compound had greater efficacy than trimethoprim, which was attributed to its longer half-life[1]. This highlights the importance of pharmacokinetic properties in determining the in vivo performance of DHFR inhibitors.
Experimental Workflow for In Vivo Efficacy Study (Mouse Model):
Conclusion
This compound is a promising dihydrofolate reductase inhibitor with a broad spectrum of antibacterial activity comparable to trimethoprim. Its key advantage appears to be a longer half-life, leading to enhanced in vivo efficacy. While direct quantitative comparisons of its inhibitory potency (IC50) and a broader range of antimicrobial activity (MIC) against resistant strains are not extensively available in the public literature, its similar selectivity profile to trimethoprim suggests a favorable safety margin. Further research providing detailed quantitative data would be invaluable for a more comprehensive assessment of this compound's potential in clinical and veterinary medicine. This guide provides a framework for such comparative evaluations and underscores the importance of standardized experimental protocols in drug development.
References
Synergistic Efficacy of Baquiloprim and Sulfonamides: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive analysis of the synergistic relationship between Baquiloprim, a dihydrofolate reductase (DHFR) inhibitor, and sulfonamides, focusing on their combined antibacterial efficacy against key veterinary pathogens. The data presented herein demonstrates a potentiation of antimicrobial activity when these two compounds are used in combination, offering a valuable therapeutic strategy for researchers, scientists, and drug development professionals.
Executive Summary
The combination of this compound with sulfonamides results in a sequential blockade of the bacterial folic acid synthesis pathway, leading to a synergistic antibacterial effect. This guide summarizes available in vitro and in vivo data, outlines experimental methodologies for synergy testing, and provides a visual representation of the underlying biochemical pathway. While direct comparative data for this compound is limited in publicly available literature, data for the analogous compound trimethoprim is used to provide a comparative context for the synergistic interaction.
Mechanism of Synergy: Sequential Enzymatic Inhibition
The synergistic activity of the this compound-sulfonamide combination stems from the blockade of two sequential steps in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids.
-
Sulfonamides , being structural analogs of para-aminobenzoic acid (PABA), competitively inhibit dihydropteroate synthase (DHPS) . This enzyme catalyzes the conversion of PABA to dihydropteroate.
-
This compound , a diaminopyrimidine derivative, inhibits dihydrofolate reductase (DHFR) , the enzyme responsible for the subsequent conversion of dihydrofolate to tetrahydrofolate, the biologically active form of folic acid.
By inhibiting two distinct and essential enzymatic steps, the combination achieves a bactericidal effect that is significantly greater than the sum of the effects of the individual agents.
Comparative safety assessment of Baquiloprim and trimethoprim
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative safety assessment of Baquiloprim and Trimethoprim, two antibacterial drugs that function as dihydrofolate reductase (DHFR) inhibitors. The information presented is intended to support research and drug development activities by summarizing available preclinical safety data and outlining relevant experimental methodologies.
Executive Summary
Both this compound and Trimethoprim are synthetic antibiotics that selectively inhibit bacterial DHFR, an enzyme crucial for the synthesis of tetrahydrofolic acid, a precursor for DNA, RNA, and protein synthesis.[1][2][3] While Trimethoprim has a long history of clinical use and a well-documented safety profile, comprehensive public data on the safety of the newer compound, this compound, is limited. One study predicts a margin of safety for this compound similar to that of Trimethoprim based on its differential binding to bacterial versus rat liver DHFR. However, a detailed comparative safety assessment is hampered by the lack of publicly available quantitative data from dedicated toxicology studies for this compound.
This guide summarizes the available quantitative safety data for Trimethoprim and provides detailed protocols for key safety assessment experiments. This information can serve as a benchmark for the evaluation of this compound and other novel DHFR inhibitors.
Data Presentation: Quantitative Safety Data
The following tables summarize the available quantitative data on the acute toxicity of Trimethoprim. No quantitative preclinical safety data for this compound was identified in the public domain.
Table 1: Acute Toxicity of Trimethoprim (LD50)
| Species | Route of Administration | LD50 Value | Reference |
| Mouse | Oral | 1910 - 7000 mg/kg | [4] |
| Mouse | Intraperitoneal | 2300 mg/kg | [4] |
| Mouse | Intravenous | 132 mg/kg | [4] |
| Rat | Oral | 1500 - 5300 mg/kg | [4] |
| Rat | Intraperitoneal | 400 - 500 mg/kg | [5] |
| Dog | Intravenous | 90 mg/kg | [5] |
Table 2: Genotoxicity of Trimethoprim
| Assay Type | System | Results | Reference |
| Micronucleus Assay | In vivo (rat peripheral blood) | Increased frequency of micronucleated reticulocytes | [6][7][8] |
| Cytokinesis-Block Micronucleus (CBMN) Assay | In vitro (human lymphocytes) | Increased micronuclei frequency | [7] |
Table 3: Repeated-Dose Toxicity of Trimethoprim
| Species | Duration | Key Findings | Reference |
| Rat | 4 weeks | At high doses, potential for effects on the hematopoietic system. | [9] |
| Human (Clinical Data) | Variable | Most common adverse effects are rash and pruritus. Rare but serious effects can include blood dyscrasias and hyperkalemia.[10][11][12] | [10][11][12] |
Experimental Protocols
Detailed methodologies for key safety assessment experiments are provided below. These protocols are based on established guidelines and published studies on Trimethoprim.
Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity (LD50) of a test substance.
Test System: Typically rodents (rats or mice), single sex (usually females).
Procedure:
-
Dosing: A single oral dose of the test substance is administered to a group of animals (e.g., 3 animals per step). The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on existing information.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Stepwise Procedure: Depending on the outcome of the initial dose, the dose for the next group of animals is adjusted up or down.
-
Endpoint: The test is concluded when the dose causing mortality in a certain proportion of animals is identified, allowing for classification of the substance's acute toxicity.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic potential of a test substance on cultured cells.
Test System: Adherent or suspension cell lines (e.g., fibroblasts, lymphocytes).
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Treatment: The test substance is added to the wells at various concentrations. Control wells (vehicle control, positive control) are included.
-
Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
In Vivo Micronucleus Assay (in Rodents)
Objective: To detect the genotoxic potential of a test substance by assessing chromosome damage.
Test System: Rodents (mice or rats).
Procedure:
-
Dosing: The test substance is administered to the animals, typically via the intended clinical route, at multiple dose levels. A positive control (known genotoxic agent) and a negative control (vehicle) are included.
-
Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), bone marrow or peripheral blood samples are collected.
-
Slide Preparation: The collected cells (polychromatic erythrocytes from bone marrow or reticulocytes from peripheral blood) are smeared onto microscope slides and stained.
-
Microscopic Analysis: The slides are analyzed under a microscope to score the frequency of micronucleated cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Data Analysis: The frequency of micronucleated cells in the treated groups is compared to the negative control group to determine if the test substance induced a statistically significant increase in chromosome damage.[6][7]
Mandatory Visualization
Signaling Pathway of DHFR Inhibitors
Caption: Mechanism of action of DHFR inhibitors.
General Workflow for Preclinical Toxicity Testing
Caption: A generalized workflow for preclinical toxicity testing.
References
- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aapharma.ca [aapharma.ca]
- 4. merck.com [merck.com]
- 5. merck.com [merck.com]
- 6. In Vivo Genotoxicity and Cytotoxicity Kinetics of Trimethoprim Sulfamethoxazole in Well-nourished and Undernourished Young Rats | In Vivo [iv.iiarjournals.org]
- 7. In Vivo Genotoxicity and Cytotoxicity Kinetics of Trimethoprim Sulfamethoxazole in Well-nourished and Undernourished Young Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Genotoxicity and Cytotoxicity Kinetics of Trimethoprim Sulfamethoxazole in Well-nourished and Undernourished Young Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Safety of sulfamethoxazole-trimethoprim for the treatment of bacterial infection in outpatient settings: A systematic review and meta-analysis with active comparator disproportionality analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Baquiloprim: A Guide for Laboratory Professionals
The responsible disposal of Baquiloprim, a research antibiotic, is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. Improper disposal can lead to environmental contamination and contribute to the rise of antimicrobial resistance.[1][2] This guide provides detailed procedures for the safe handling and disposal of this compound waste in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound, it is essential to understand its potential hazards. According to its Safety Data Sheet (SDS), this compound presents the following risks:
-
Harmful if swallowed (Acute toxicity, Oral, Category 4).[3]
-
Causes skin irritation (Skin irritation, Category 2).[3]
-
Causes serious eye irritation (Eye irritation, Category 2).[3]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[3]
Recommended Personal Protective Equipment (PPE): To mitigate these risks, personnel must wear the following PPE when handling this compound powder or solutions:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Safety glasses with side-shields or goggles.[3][4]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If handling fine powders or creating aerosols, use a NIOSH (US) or EN 143 (EU) approved respirator with an appropriate filter.[3]
Waste Categorization and Segregation
Proper segregation of waste is the first step in the disposal process. This compound waste should be categorized and handled as hazardous chemical waste.[5][6]
-
Solid Waste: This includes unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, spatulas, gloves, bench paper), and empty stock containers.
-
Liquid Waste: This includes stock solutions of this compound and concentrated rinsates from cleaning contaminated glassware.[5]
-
Contaminated Media: Cell culture media containing this compound should also be treated as chemical waste. While autoclaving can destroy some antibiotics, it is not a universally effective method for all types and should not be used for concentrated solutions.[5]
All this compound waste streams must be kept separate from general laboratory trash and biohazardous waste unless institutional guidelines specify otherwise.
Disposal Procedures
The recommended disposal method for this compound is incineration by a licensed hazardous waste management company.[3][7] Do not dispose of this compound down the drain or in regular trash.[4][8]
Experimental Protocol: Preparing this compound Waste for Disposal
-
Objective: To safely collect and store this compound waste for pickup by a certified hazardous waste contractor.
-
Materials:
-
Designated hazardous waste container (leak-proof, with a secure lid).
-
Hazardous waste labels.
-
Personal Protective Equipment (as specified in Section 1).
-
Spill kit (absorbent material like sand or cat litter).[9]
-
-
Methodology:
-
Step 3.1: Container Labeling: Before adding any waste, clearly label the designated waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health & Safety (EHS) department.
-
Step 3.2: Solid Waste Collection:
-
Carefully place all solid this compound waste, including contaminated PPE and empty containers, into the labeled hazardous waste container.
-
Avoid generating dust when handling the powder.[3]
-
-
Step 3.3: Liquid Waste Collection:
-
Collect all stock solutions and concentrated rinsates in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Do not mix with other incompatible chemical waste streams.
-
-
Step 3.4: Spill Management:
-
Step 3.5: Storage:
-
Store the sealed hazardous waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
Follow your institution's guidelines for waste accumulation time limits.
-
-
Step 3.6: Final Disposal:
-
Quantitative Data Summary
While specific quantitative data for this compound disposal, such as deactivation concentrations, are not provided as incineration is the primary method, the following table summarizes key hazard information from the Safety Data Sheet.
| Parameter | Value | Reference |
| Chemical Formula | C₁₇H₂₀N₆ | [3] |
| CAS Number | 102280-35-3 | [3] |
| Hazard Statement H302 | Harmful if swallowed | [3] |
| Hazard Statement H315 | Causes skin irritation | [3] |
| Hazard Statement H319 | Causes serious eye irritation | [3] |
| Hazard Statement H335 | May cause respiratory irritation | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. SIDP - Antibiotic Disposal [sidp.org]
- 3. hpc-standards.com [hpc-standards.com]
- 4. bataltd.co.uk [bataltd.co.uk]
- 5. bitesizebio.com [bitesizebio.com]
- 6. How to Properly Handle and Dispose of Pharmaceutical Waste [gicmd.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Disposal of unwanted medications | American Veterinary Medical Association [avma.org]
- 9. bvna.org.uk [bvna.org.uk]
- 10. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
